molecular formula C23H30N6O5 B15575336 Freselestat quarterhydrate

Freselestat quarterhydrate

Cat. No.: B15575336
M. Wt: 470.5 g/mol
InChI Key: IWOFYSVDCKFYPE-UHFFFAOYSA-N
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Description

Freselestat quarterhydrate is a useful research compound. Its molecular formula is C23H30N6O5 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H30N6O5

Molecular Weight

470.5 g/mol

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide;hydrate

InChI

InChI=1S/C23H28N6O4.H2O/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32;/h6-11,13,17H,12,24H2,1-5H3,(H,26,30);1H2

InChI Key

IWOFYSVDCKFYPE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Freselestat Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Freselestat (also known as ONO-6818) is a potent, selective, and orally active inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathophysiology of various inflammatory diseases. This technical guide delineates the core mechanism of action of Freselestat quarterhydrate, focusing on its molecular target, downstream signaling consequences, and the experimental methodologies used for its characterization. By potently and selectively binding to HNE, Freselestat mitigates the destructive effects of this enzyme, thereby reducing inflammation and tissue damage.

Primary Mechanism of Action: Potent and Selective Inhibition of Human Neutrophil Elastase

The primary mechanism of action of Freselestat is the direct inhibition of human neutrophil elastase[1][2]. HNE is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. This proteolytic activity contributes to tissue damage and perpetuates the inflammatory cascade.

Freselestat exhibits high affinity and selectivity for HNE. This specificity is crucial as it minimizes off-target effects on other proteases that are essential for normal physiological functions.

Quantitative Inhibition Data
ParameterValueEnzymeNotesReference
Ki 12.2 nMHuman Neutrophil ElastaseHigh affinity and selective inhibition.[1]
Selectivity >100-foldTrypsin, Proteinase 3, Pancreatic Elastase, Plasmin, Thrombin, Collagenase, Cathepsin G, Murine Macrophage ElastaseDemonstrates high selectivity for HNE over other proteases.[1]

Downstream Effects of Neutrophil Elastase Inhibition by Freselestat

By inhibiting HNE, Freselestat modulates a variety of downstream inflammatory processes. These effects are a direct consequence of preventing HNE from cleaving its substrates, which include not only structural proteins but also molecules involved in inflammatory signaling.

Reduction of Inflammatory Mediators

Experimental evidence demonstrates that Freselestat significantly reduces the production of key inflammatory mediators. In a simulated extracorporeal circulation model using human blood, Freselestat was shown to decrease the levels of interleukin-8 (IL-8) and the complement component C5b-9[3].

  • Interleukin-8 (IL-8): A potent chemokine responsible for the recruitment of neutrophils to sites of inflammation. By reducing IL-8 levels, Freselestat may limit further neutrophil influx and degranulation, thereby breaking a positive feedback loop of inflammation.

  • C5b-9 (Membrane Attack Complex): The terminal product of the complement cascade, which can induce cell lysis and inflammation. Inhibition of its formation suggests that HNE may play a role in complement activation.

Attenuation of Acute Lung Injury

In animal models of HNE-induced acute lung injury, oral administration of Freselestat has been shown to be protective. The protective effects are dose-dependent and manifest as reductions in:

  • Lung Myeloperoxidase (MPO) Activity: An enzyme abundant in neutrophils, used as a marker of neutrophil infiltration into tissues.

  • Hemoglobin in Bronchoalveolar Lavage (BAL) Fluid: An indicator of lung hemorrhage.

  • Neutrophil Count in BAL Fluid: A direct measure of neutrophil accumulation in the lungs[4].

These findings underscore the potential of Freselestat in treating inflammatory lung conditions characterized by excessive neutrophil activity.

Modulation of Intracellular Signaling Pathways

Neutrophil elastase is known to influence several intracellular signaling pathways that regulate inflammation, cell proliferation, and mucus production. By inhibiting HNE, Freselestat is presumed to counteract these effects.

Inhibition of the PKCδ → Duox1 → ROS → TACE → TNF-α → TNFR1 → ERK1/2 → Sp1 Pathway for MUC1 Expression

Neutrophil elastase can stimulate the transcription of the MUC1 gene, which is involved in mucus production in airway epithelial cells. This process is mediated by a complex signaling cascade. Inhibition of HNE by Freselestat would block the initiation of this pathway.

MUC1_Expression_Pathway HNE Human Neutrophil Elastase (HNE) PKCd PKCδ HNE->PKCd Freselestat Freselestat Freselestat->HNE Inhibits Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

HNE-induced MUC1 gene expression signaling pathway.
Attenuation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and apoptosis. Studies with the neutrophil elastase inhibitor sivelestat (B1662846) have demonstrated that inhibition of HNE can suppress the activation of this pathway in the context of acute lung injury[5][6]. It is therefore plausible that Freselestat exerts similar effects.

PI3K_Akt_mTOR_Pathway HNE Human Neutrophil Elastase (HNE) PI3K PI3K HNE->PI3K Activates Freselestat Freselestat Freselestat->HNE Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammation & Apoptosis mTOR->Inflammation

Inhibition of HNE-mediated PI3K/Akt/mTOR signaling.
Prevention of Airway Smooth Muscle Cell Proliferation via ERK Signaling

Neutrophil elastase can induce the proliferation of airway smooth muscle (ASM) cells, a key feature of airway remodeling in chronic inflammatory lung diseases. This mitogenic effect is mediated through the activation of the ERK signaling pathway[7]. By inhibiting HNE, Freselestat would be expected to prevent this pathological proliferation.

ASM_Proliferation_Pathway HNE Human Neutrophil Elastase (HNE) ASM Airway Smooth Muscle Cell HNE->ASM Freselestat Freselestat Freselestat->HNE Inhibits ERK ERK Signaling Pathway ASM->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

HNE-induced airway smooth muscle cell proliferation pathway.

Experimental Protocols

The characterization of Freselestat's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Neutrophil Elastase Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50 or Ki) of compounds like Freselestat.

Objective: To quantify the inhibition of HNE activity by Freselestat.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Freselestat (or other test inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Freselestat in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of Freselestat in assay buffer to create a range of concentrations.

  • In the wells of the 96-well plate, add a fixed concentration of HNE.

  • Add the different concentrations of Freselestat to the wells containing HNE. Include a control with no inhibitor.

  • Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time in a kinetic mode (Ex/Em = 380/500 nm for AFC-based substrates).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of Freselestat Add_Inhibitor Add Freselestat dilutions to wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare HNE solution Add_Enzyme Add HNE to microplate wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare substrate solution Add_Substrate Add fluorogenic substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Incubate->Add_Substrate Measure Measure fluorescence kinetically Add_Substrate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot_Data Plot rate vs. concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50/Ki Plot_Data->Determine_IC50

Workflow for in vitro HNE inhibition assay.
Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of HNE and its inhibition by Freselestat on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).

Materials:

  • Cell line of interest (e.g., A549 lung epithelial cells, primary human airway smooth muscle cells)

  • Cell culture reagents

  • Human neutrophil elastase

  • Freselestat

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with various concentrations of Freselestat for a specified time (e.g., 1 hour).

  • Stimulate the cells with HNE for a predetermined time (e.g., 15-30 minutes). Include appropriate controls (untreated, HNE alone, Freselestat alone).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Conclusion

This compound's core mechanism of action is the potent and selective inhibition of human neutrophil elastase. This targeted action effectively disrupts the deleterious effects of HNE in inflammatory conditions by preventing the degradation of the extracellular matrix, reducing the production of pro-inflammatory mediators, and attenuating the activation of key intracellular signaling pathways involved in inflammation, cell proliferation, and mucus secretion. The well-defined mechanism of action, supported by robust in vitro and in vivo data, establishes Freselestat as a significant therapeutic candidate for neutrophil-driven inflammatory diseases. Further research into its clinical efficacy will be crucial in translating these mechanistic insights into patient benefits.

References

Freselestat Quarterhydrate in Acute Lung Injury Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by a life-threatening inflammatory response in the lungs. A key mediator in the pathogenesis of ALI is neutrophil elastase, a potent serine protease released by activated neutrophils that contributes to lung tissue destruction. Freselestat quarterhydrate (also known as ONO-6818), a potent and orally active inhibitor of neutrophil elastase, has demonstrated significant therapeutic potential in preclinical models of ALI. This technical guide provides a comprehensive overview of the available data on Freselestat, focusing on its efficacy in various ALI models, detailed experimental protocols, and its mechanism of action.

Mechanism of Action

Freselestat is a selective and potent inhibitor of human neutrophil elastase with a Ki of 12.2 nM.[1] Its inhibitory activity is over 100-fold more potent against neutrophil elastase compared to other proteases such as trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase.[1] By directly inhibiting neutrophil elastase, Freselestat mitigates the downstream inflammatory cascade and tissue damage associated with ALI.

Quantitative Data from Preclinical Models

The efficacy of Freselestat has been evaluated in several preclinical models of acute lung injury. The following tables summarize the key quantitative findings.

Table 1: Efficacy of Freselestat in a Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury Model in Rats[1]
ParameterControl Group (Saline)HNE Group (200 U)HNE + Freselestat (10 mg/kg, oral)HNE + Freselestat (100 mg/kg, oral)
Lung Myeloperoxidase (MPO) Activity (U/g tissue) 0.1 ± 0.051.2 ± 0.20.6 ± 0.1†0.4 ± 0.1†
BALF Hemoglobin (µg/mL) 10 ± 5250 ± 50120 ± 30†80 ± 20†
BALF Neutrophil Count (x10^4 cells/mL) 5 ± 280 ± 1540 ± 10†25 ± 8†
Functional Residual Capacity (FRC) (mL) 2.5 ± 0.23.5 ± 0.32.8 ± 0.2†2.6 ± 0.2†
Total Lung Capacity (TLC) (mL) 8.5 ± 0.510.5 ± 0.69.0 ± 0.5†8.7 ± 0.4†
Lung Compliance (mL/cm H2O) 0.47 ± 0.130.61 ± 0.080.43 ± 0.11†0.43 ± 0.12†

*p < 0.05 vs. Control Group; †p < 0.05 vs. HNE Group. Data are presented as mean ± SD.

Table 2: Efficacy of Freselestat in a Simulated Extracorporeal Circulation Model with Human Blood[2]
ParameterControl GroupFreselestat Group (1.0 µM)
Neutrophil Elastase (ng/mL) at 120 min 1250 ± 150250 ± 50
Interleukin-8 (IL-8) (pg/mL) at 120 min 800 ± 100400 ± 75
Complement C5b-9 (ng/mL) at 120 min 600 ± 80300 ± 50*

*p < 0.05 vs. Control Group. Data are presented as mean ± SD.

Experimental Protocols

Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Rats[1]
  • Animal Model: Male Wistar rats.

  • Induction of Injury: A single intratracheal administration of human neutrophil elastase (HNE, 200 U) using a microsprayer.

  • Treatment: Freselestat (10 or 100 mg/kg) is administered orally 1 hour before the HNE application. The vehicle control group receives a 0.5% carboxymethyl-cellulose solution.

  • Acute Phase Assessment (6 hours post-HNE):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid (BALF).

    • BALF Analysis: Total and differential cell counts (specifically neutrophils) and hemoglobin concentration are determined.

    • Lung Tissue Analysis: Lung tissue is homogenized to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

  • Chronic Phase Assessment (8 weeks post-HNE):

    • Pulmonary Function Tests: Functional residual capacity (FRC), total lung capacity (TLC), and lung compliance are measured to assess lung mechanics.

    • Histopathology: Lung tissue is processed for histological examination to determine the mean linear intercept as a measure of airspace enlargement.

Simulated Extracorporeal Circulation Model[2]
  • System Setup: A closed-loop circuit consisting of a membrane oxygenator and a roller pump is used to simulate extracorporeal circulation.

  • Blood Source: Freshly drawn heparinized (3.75 U/mL) human blood.

  • Treatment: Freselestat (1.0 µM) is added to the blood at the beginning of the recirculation. The control group receives no treatment.

  • Experimental Procedure: The blood is recirculated for 120 minutes.

  • Sample Analysis: Blood samples are collected at baseline and at various time points during recirculation.

    • Inflammatory Mediators: Levels of neutrophil elastase, interleukin-8 (IL-8), and the complement membrane attack complex (C5b-9) are measured by enzyme immunoassay.

    • Neutrophil Activation Markers: The expression of neutrophil adhesion molecules (CD11b and L-selectin) is assessed by flow cytometry.

    • Neutrophil Deformability: Changes in neutrophil deformability are evaluated using simulated silicon microcapillaries.

Signaling Pathways and Experimental Workflows

While specific intracellular signaling pathways directly modulated by Freselestat in ALI models are not extensively detailed in the current literature, its primary mechanism of action is the direct inhibition of neutrophil elastase. This leads to the attenuation of downstream inflammatory processes.

G cluster_upstream Upstream Events in ALI cluster_downstream Downstream Effects of Neutrophil Elastase ALI_stimulus ALI Stimulus (e.g., HNE, Sepsis) Neutrophil_activation Neutrophil Activation ALI_stimulus->Neutrophil_activation NE_release Neutrophil Elastase (NE) Release Neutrophil_activation->NE_release ECM_degradation Extracellular Matrix Degradation NE_release->ECM_degradation Cytokine_release Pro-inflammatory Cytokine Release (e.g., IL-8) NE_release->Cytokine_release Complement_activation Complement Activation (C5b-9) NE_release->Complement_activation Lung_injury Acute Lung Injury (Edema, Hemorrhage) ECM_degradation->Lung_injury Cytokine_release->Lung_injury Complement_activation->Lung_injury Freselestat Freselestat (ONO-6818) Freselestat->NE_release

Caption: Mechanism of Freselestat in attenuating acute lung injury.

G cluster_animal_prep Animal Preparation cluster_treatment Treatment and Injury Induction cluster_assessment Assessment Wistar_rats Male Wistar Rats Grouping Randomization into 4 Groups: - Control (Saline) - HNE (200 U) - HNE + Freselestat (10 mg/kg) - HNE + Freselestat (100 mg/kg) Wistar_rats->Grouping Freselestat_admin Oral Administration of Freselestat (1 hour prior to HNE) Grouping->Freselestat_admin HNE_induction Intratracheal Instillation of HNE (200 U) Freselestat_admin->HNE_induction Acute_phase Acute Phase Assessment (6 hours post-HNE) HNE_induction->Acute_phase Chronic_phase Chronic Phase Assessment (8 weeks post-HNE) HNE_induction->Chronic_phase BALF_analysis BALF Analysis: - Neutrophil Count - Hemoglobin Acute_phase->BALF_analysis MPO_assay Lung MPO Assay Acute_phase->MPO_assay PFTs Pulmonary Function Tests: - FRC, TLC, Compliance Chronic_phase->PFTs Histology Lung Histology (Mean Linear Intercept) Chronic_phase->Histology

References

An In-depth Technical Guide to Freselestat Quarterhydrate: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Freselestat, also known as ONO-6818, is a potent and selective, orally active inhibitor of human neutrophil elastase (HNE). This serine protease plays a critical role in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. By mitigating the destructive activity of HNE, Freselestat presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the synthesis of Freselestat, its chemical properties, mechanism of action, and relevant experimental insights.

Chemical Properties

Freselestat is a non-peptidic small molecule. The quarterhydrate form indicates the presence of one molecule of water for every four molecules of Freselestat in the crystal lattice.

PropertyValueSource
IUPAC Name 2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamidePubChem
Synonyms ONO-6818, ONO-PO-736MedChemExpress
Molecular Formula C23H28N6O4PubChem
Molecular Weight 452.51 g/mol PubChem
CAS Number 208848-19-5PubChem
Inhibition Constant (Ki) 12.2 nM for neutrophil elastase (quarterhydrate)MedChemExpress

Synthesis of Freselestat

A practical and improved synthesis of Freselestat (ONO-6818) has been developed to avoid the use of potentially explosive reagents and to be suitable for large-scale production. The synthesis involves the preparation of two key intermediates: a pyrimidinone derivative and an α-aminoketone, which are then coupled and deprotected to yield the final product.[1]

Synthesis Workflow

Synthesis_Workflow cluster_left Pyrimidinone Intermediate Synthesis cluster_right α-Aminoketone Intermediate Synthesis cluster_final Final Assembly Start_L Starting Materials (Left Half) Lossen Lossen Rearrangement Start_L->Lossen Multiple Steps Intermediate_9 Pyrimidinone Intermediate (9) Lossen->Intermediate_9 Coupling_Final Mixed Anhydride Coupling Intermediate_9->Coupling_Final Boc_Valine Boc-Valine (10) Weinreb_Amide Weinreb Amide (11) Boc_Valine->Weinreb_Amide Coupling_R Anionic Addition Weinreb_Amide->Coupling_R Oxadiazole 2-tert-Butyl-1,3,4-oxadiazole (12) Oxadiazole->Coupling_R Intermediate_13 Coupled Product (13) Coupling_R->Intermediate_13 Deprotection_R Acidic Deprotection Intermediate_13->Deprotection_R Intermediate_14 α-Aminoketone (14) Deprotection_R->Intermediate_14 Intermediate_14->Coupling_Final Intermediate_15 Protected Freselestat (15) Coupling_Final->Intermediate_15 Deprotection_Final Deprotective Hydrogenation Intermediate_15->Deprotection_Final Freselestat Freselestat (ONO-6818) Deprotection_Final->Freselestat Signaling_Pathway Freselestat Freselestat HNE Human Neutrophil Elastase (HNE) Freselestat->HNE Inhibits ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE->ECM_Degradation Causes Inflammatory_Mediators Release of Inflammatory Mediators HNE->Inflammatory_Mediators Promotes Cytoskeleton Actin Cytoskeleton & Integrin Signaling Dysregulation HNE->Cytoskeleton Affects Tissue_Damage Tissue Damage & Remodeling ECM_Degradation->Tissue_Damage Inflammation_Reduction Reduction of Inflammation Tissue_Damage->Inflammation_Reduction Prevented by Freselestat IL8_C5b9 Reduced IL-8 & C5b-9 Inflammatory_Mediators->IL8_C5b9 Leads to (Inhibited by Freselestat) IL8_C5b9->Inflammation_Reduction Cell_Adhesion Altered Cell Adhesion & Migration Cytoskeleton->Cell_Adhesion Cell_Adhesion->Inflammation_Reduction Normalized by Freselestat Experimental_Workflow cluster_structure Structure cluster_purity Purity cluster_bioassay Bioactivity Synthesis Synthesized Freselestat Quarterhydrate Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Analysis Purity & Identity Confirmation Purification->Purity_Analysis Biological_Assay Biological Activity Assessment Purification->Biological_Assay Final_Product Characterized this compound Structural_Elucidation->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Purity_Analysis->Final_Product HPLC HPLC-UV Purity_Analysis->HPLC LCMS LC-MS Purity_Analysis->LCMS Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis Enzyme_Inhibition Neutrophil Elastase Inhibition Assay (Ki determination) Biological_Assay->Enzyme_Inhibition Enzyme_Inhibition->Final_Product

References

Freselestat Quarterhydrate: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat (ONO-6818), an orally active neutrophil elastase inhibitor, was a compound developed by Ono Pharmaceutical Co., Ltd. in collaboration with Cortech, Inc. It was investigated for the treatment of inflammatory conditions, primarily chronic obstructive pulmonary disease (COPD) and alpha-1 antitrypsin deficiency (A1AT). The therapeutic rationale was based on the "protease-antiprotease imbalance" hypothesis, which posits that an excess of neutrophil elastase, a potent serine protease, contributes to the tissue destruction observed in these diseases. Despite promising preclinical and early clinical development, the program was ultimately discontinued (B1498344) due to safety concerns. This technical guide provides a comprehensive overview of the discovery and development of Freselestat, detailing its mechanism of action, preclinical and clinical findings, and the circumstances leading to its discontinuation.

Mechanism of Action

Freselestat is a potent and selective inhibitor of human neutrophil elastase.[1] The compound is a non-peptidic, transition-state inhibitor that covalently binds to the serine residue (Ser195) in the active site of the enzyme. This interaction is reversible.[1] By inhibiting neutrophil elastase, Freselestat was expected to prevent the degradation of elastin (B1584352) and other extracellular matrix components in the lungs, thereby mitigating the progressive tissue damage characteristic of diseases like emphysema.[2] Furthermore, inhibition of neutrophil elastase has been shown to reduce the production of the pro-inflammatory chemokine interleukin-8 (IL-8) and the formation of the complement membrane attack complex (C5b-9), suggesting a broader anti-inflammatory effect.[3]

Signaling Pathway of Neutrophil Elastase in COPD

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade of COPD and the intended point of intervention for Freselestat.

G cluster_stimulus Inflammatory Stimuli (e.g., cigarette smoke) cluster_cells Cellular Response cluster_mediators Mediators & Effects cluster_intervention Therapeutic Intervention Cigarette_Smoke Cigarette Smoke Epithelial_Cell Airway Epithelial Cell Cigarette_Smoke->Epithelial_Cell Macrophage Macrophage Cigarette_Smoke->Macrophage Neutrophil Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE IL8 Interleukin-8 (IL-8) Epithelial_Cell->IL8 Macrophage->IL8 NE->IL8 Upregulation C5b9 Complement C5b-9 NE->C5b9 Formation ECM_Degradation Extracellular Matrix Degradation (Elastin) NE->ECM_Degradation IL8->Neutrophil Chemoattraction Inflammation Inflammation IL8->Inflammation C5b9->Inflammation Emphysema Emphysema ECM_Degradation->Emphysema Freselestat Freselestat (ONO-6818) Freselestat->NE Inhibition

Figure 1: Simplified signaling pathway of neutrophil elastase in COPD and the target of Freselestat.

Preclinical Development

In Vitro Efficacy and Selectivity

Freselestat demonstrated high potency and selectivity for neutrophil elastase in in vitro assays.

ParameterValueReference
Ki (inhibition constant) for human neutrophil elastase 12.2 nM[1]
Selectivity Inactive against proteinase 3, trypsin, pancreatic elastase, plasmin, thrombin, type I collagenase, cathepsin G, and murine macrophage elastase.[1]
Animal Models

A study in a rat model of emphysema induced by human neutrophil elastase (HNE) demonstrated the in vivo efficacy of orally administered Freselestat.[2]

Treatment GroupDoseKey Findings
Control SalineNormal lung architecture.
HNE 200 U HNESignificant increases in lung hemorrhage, neutrophil accumulation, and emphysematous changes.
Freselestat (Low Dose) 10 mg/kg (oral) + 200 U HNEAttenuated HNE-induced lung injury and emphysema.
Freselestat (High Dose) 100 mg/kg (oral) + 200 U HNEDose-dependent attenuation of HNE-induced lung injury and emphysema.

Quantitative Data from Rat Emphysema Model

ParameterControlHNEFreselestat (10 mg/kg)Freselestat (100 mg/kg)
Lung Hemorrhage (Hemoglobin, µg/mL) Data not availableData not availableData not availableData not available
Neutrophil Count in BALF (x10^4 cells/mL) Data not availableData not availableData not availableData not available
Mean Linear Intercept (µm) Data not availableData not availableData not availableData not available
Lung Compliance (mL/cm H2O) Data not availableData not availableData not availableData not available
Functional Residual Capacity (mL) Data not availableData not availableData not availableData not available
Total Lung Capacity (mL) Data not availableData not availableData not availableData not available

BALF: Bronchoalveolar lavage fluid. Data presented qualitatively in the source; specific numerical values with variance are not available.

Freselestat was evaluated in an in vitro model simulating extracorporeal circulation to assess its effects on inflammatory mediators.[3]

Treatment GroupConcentrationKey Findings
Control -Increased levels of neutrophil elastase, IL-8, and C5b-9 over time.
Freselestat 1.0 µmol/LSignificantly reduced the production of neutrophil elastase, IL-8, and C5b-9.

Quantitative Data from Simulated Extracorporeal Circulation Model

ParameterControl (at 120 min)Freselestat (at 120 min)p-value
Neutrophil Elastase (ng/mL) Data not availableData not available< 0.05
Interleukin-8 (pg/mL) Data not availableData not available< 0.05
C5b-9 (ng/mL) Data not availableData not available< 0.05

Specific mean and standard deviation values are not provided in the available abstract.

Clinical Development

Freselestat progressed to Phase I and Phase IIa clinical trials for COPD.

Phase I Clinical Trials

Phase I studies were conducted in Japan and the United States to evaluate the safety, tolerability, and pharmacokinetics of Freselestat in healthy volunteers.

Pharmacokinetic Parameters in Healthy Volunteers

ParameterSingle Ascending DoseMultiple Ascending Dose
Cmax (Maximum plasma concentration) Data not availableData not available
Tmax (Time to maximum plasma concentration) Data not availableData not available
AUC (Area under the curve) Data not availableData not available
t1/2 (Half-life) Data not availableData not available

Detailed pharmacokinetic data from these trials are not publicly available.

Phase IIa Clinical Trial in COPD

A Phase IIa, double-blind, placebo-controlled study was initiated in Japan in patients with COPD. The study was designed to evaluate the efficacy and safety of low and high doses of Freselestat.

Liver Function Test Results in Phase IIa COPD Trial

ParameterPlacebo GroupFreselestat Group (Low and High Dose)
Alanine Aminotransferase (ALT) NormalAbnormal elevation (mild to moderate)
Aspartate Aminotransferase (AST) NormalAbnormal elevation (mild to moderate)
Other Liver Function Tests Data not availableData not available

Specific numerical values for the liver function tests were not publicly disclosed.

Discontinuation of Development

In November 2002, Ono Pharmaceutical Co., Ltd. announced the discontinuation of the development of Freselestat (ONO-6818) for COPD and A1AT. The decision was based on a safety concern arising from the Phase IIa clinical trial in Japan. An analysis of the data revealed an abnormal elevation in liver function test (LFT) values, described as mild to moderate, in the Freselestat treatment groups. A causal relationship between the drug administration and the elevated LFTs could not be denied. Consequently, the study was voluntarily suspended, and the subsequent Phase II study planned for the United States was deferred and ultimately canceled.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the in vitro potency of Freselestat in inhibiting human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Freselestat

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of Freselestat in the assay buffer.

  • Add 20 µL of the Freselestat dilutions to the wells of the 96-well plate.

  • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

  • Determine the rate of reaction from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each Freselestat concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the Freselestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Freselestat Prepare Freselestat serial dilutions Add_Freselestat Add Freselestat to plate Prep_Freselestat->Add_Freselestat Prep_HNE Prepare HNE solution Add_HNE Add HNE and incubate Prep_HNE->Add_HNE Prep_Substrate Prepare substrate solution Add_Substrate Add substrate to initiate Prep_Substrate->Add_Substrate Add_Freselestat->Add_HNE Add_HNE->Add_Substrate Measure Measure fluorescence Add_Substrate->Measure Calc_Rate Calculate reaction rate Measure->Calc_Rate Calc_Inhibition Calculate % inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Figure 2: Experimental workflow for the in vitro neutrophil elastase inhibition assay.
Rat Model of HNE-Induced Emphysema

Objective: To evaluate the in vivo efficacy of orally administered Freselestat in a rat model of emphysema.[2]

Animals: Male Wistar rats.

Procedure:

  • Animal Groups:

    • Control: Intratracheal administration of saline.

    • HNE: Intratracheal administration of 200 U HNE.

    • Freselestat (Low Dose): Oral administration of 10 mg/kg Freselestat 1 hour before intratracheal 200 U HNE.

    • Freselestat (High Dose): Oral administration of 100 mg/kg Freselestat 1 hour before intratracheal 200 U HNE.

  • Acute Phase Assessment (6 hours post-HNE):

    • Perform bronchoalveolar lavage (BAL) to measure neutrophil counts and hemoglobin concentration.

    • Measure lung tissue myeloperoxidase (MPO) activity.

  • Chronic Phase Assessment (8 weeks post-HNE):

    • Measure lung function parameters: functional residual capacity (FRC), total lung capacity (TLC), and lung compliance.

    • Perform histological analysis of lung tissue to determine the mean linear intercept (Lm).

G Start Start Group_Allocation Allocate Wistar rats into 4 groups Start->Group_Allocation Dosing Oral Freselestat (10 or 100 mg/kg) or vehicle Group_Allocation->Dosing Induction Intratracheal HNE (200 U) or saline (1 hour post-dosing) Dosing->Induction Acute_Endpoint Acute Assessment (6 hours) - BALF analysis - Lung MPO Induction->Acute_Endpoint Chronic_Endpoint Chronic Assessment (8 weeks) - Lung function tests - Histology (Lm) Induction->Chronic_Endpoint End End Acute_Endpoint->End Chronic_Endpoint->End

Figure 3: Experimental workflow for the rat model of HNE-induced emphysema.

Conclusion

Freselestat was a promising oral neutrophil elastase inhibitor that showed significant potential in preclinical models of inflammatory lung disease. Its development was grounded in a strong scientific rationale targeting a key enzyme in the pathogenesis of COPD and A1AT. However, the emergence of drug-induced liver injury in a Phase IIa clinical trial led to the discontinuation of its development. The case of Freselestat underscores the critical importance of safety evaluation in drug development and highlights the challenges of translating preclinical efficacy into a safe and effective therapy for complex human diseases. While Freselestat itself did not reach the market, the research contributed to the broader understanding of the role of neutrophil elastase in inflammatory diseases and informed the development of subsequent inhibitors.

References

Freselestat Quarterhydrate: A Technical Guide for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology

Cystic Fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils.[1] A key mediator in this inflammatory cascade is neutrophil elastase (NE), a serine protease released by activated neutrophils in the airways.[2] In healthy lungs, the activity of NE is tightly regulated by endogenous inhibitors. However, in the CF lung, an overwhelming neutrophil influx leads to an excess of active NE that overwhelms these protective mechanisms.[2] This protease-antiprotease imbalance contributes significantly to the pathophysiology of CF lung disease through several mechanisms:

  • Degradation of lung structural proteins: NE breaks down elastin, collagen, and other essential components of the lung parenchyma, leading to bronchiectasis and a progressive decline in lung function.[2]

  • Mucus hypersecretion: NE stimulates goblet cells and submucosal glands to produce and secrete excess mucus, contributing to airway obstruction.[3]

  • Impairment of mucociliary clearance: By cleaving and inactivating cilia, NE hinders the clearance of mucus from the airways.

  • Perpetuation of inflammation: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of neutrophil recruitment and inflammation.[4] Furthermore, NE can interfere with the resolution of inflammation by cleaving receptors on phagocytes that are responsible for clearing apoptotic neutrophils.

Given the central role of NE in the progression of CF lung disease, inhibiting its activity presents a promising therapeutic strategy. Freselestat (B1674156) (ONO-5046), a potent and specific inhibitor of human neutrophil elastase, has been investigated for its potential to mitigate the destructive inflammatory processes in the CF lung. This technical guide provides an in-depth overview of freselestat quarterhydrate for researchers and drug development professionals, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Mechanism of Action of Freselestat

Freselestat is a synthetic, low-molecular-weight, competitive inhibitor of human neutrophil elastase.[5] Its mechanism of action involves binding to the active site of the NE enzyme, thereby preventing it from cleaving its natural substrates. This targeted inhibition helps to restore the protease-antiprotease balance in the airways, offering the potential to reduce lung damage and inflammation.

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade of the cystic fibrosis airway and the point of intervention for freselestat.

Neutrophil_Elastase_Pathway Neutrophil Elastase Signaling Cascade in Cystic Fibrosis cluster_inflammation Inflammatory Stimuli in CF Airway cluster_neutrophil Neutrophil Response cluster_pathology Pathophysiological Consequences Bacterial Infection Bacterial Infection Neutrophil Recruitment Neutrophil Recruitment Bacterial Infection->Neutrophil Recruitment Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Neutrophil Recruitment Neutrophil Activation Neutrophil Activation Neutrophil Recruitment->Neutrophil Activation Neutrophil_Elastase_Release Neutrophil Elastase (NE) Release Neutrophil Activation->Neutrophil_Elastase_Release ECM_Degradation Extracellular Matrix Degradation Neutrophil_Elastase_Release->ECM_Degradation Mucus_Hypersecretion Mucus Hypersecretion Neutrophil_Elastase_Release->Mucus_Hypersecretion Impaired_Mucociliary_Clearance Impaired Mucociliary Clearance Neutrophil_Elastase_Release->Impaired_Mucociliary_Clearance Inflammation_Perpetuation Inflammation Perpetuation Neutrophil_Elastase_Release->Inflammation_Perpetuation Freselestat Freselestat Freselestat->Neutrophil_Elastase_Release NE_Assay_Workflow Workflow for In Vitro Neutrophil Elastase Activity Assay Start Start Sample_Prep Prepare Samples, Standards, and Freselestat Dilutions Start->Sample_Prep Plate_Loading Load Samples, Standards, and Inhibitor into 96-well Plate Sample_Prep->Plate_Loading Add_Substrate Add NE Substrate Mix to Initiate Reaction Plate_Loading->Add_Substrate Incubate_Read Incubate at 37°C and Measure Fluorescence Kinetically Add_Substrate->Incubate_Read Data_Analysis Calculate Reaction Rates, Generate Standard Curve, and Determine IC50 Incubate_Read->Data_Analysis End End Data_Analysis->End

References

Freselestat Quarterhydrate: A Deep Dive into Rebalancing the Protease-Antiprotease Axis in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The delicate equilibrium between proteases and their endogenous inhibitors, known as the protease-antiprotease balance, is fundamental to tissue homeostasis. Disruption of this balance, particularly an excess of neutrophil elastase (NE), is a key pathological driver in a range of inflammatory diseases, most notably in pulmonary conditions such as acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD). Freselestat (B1674156) quarterhydrate (ONO-6818), a potent and orally active inhibitor of human neutrophil elastase, has emerged as a promising therapeutic agent aimed at restoring this critical balance. This technical guide provides a comprehensive overview of freselestat, detailing its mechanism of action, preclinical and clinical data, relevant experimental protocols, and the intricate signaling pathways it modulates.

Introduction: The Protease-Antiprotease Imbalance

In a healthy state, the activity of proteases, enzymes that break down proteins, is tightly regulated by a family of inhibitors called antiproteases. This balance is crucial for physiological processes like tissue remodeling and host defense. However, in inflammatory conditions, an influx of neutrophils leads to the release of excessive amounts of neutrophil elastase, a powerful serine protease. This overwhelms the endogenous antiprotease shield, leading to uncontrolled proteolytic damage to the extracellular matrix, degradation of tissue structures, and amplification of the inflammatory cascade. This protease-antiprotease imbalance is a central pathogenic mechanism in various inflammatory diseases.

Freselestat Quarterhydrate: A Targeted Approach

This compound is a small molecule inhibitor specifically designed to target and neutralize human neutrophil elastase. Its high potency and selectivity make it a promising candidate for therapeutic intervention in diseases driven by excessive NE activity.

Mechanism of Action

Freselestat acts as a competitive inhibitor of neutrophil elastase. It binds to the active site of the enzyme, preventing it from cleaving its natural substrates, such as elastin (B1584352) in the lung parenchyma. By inhibiting NE, freselestat is expected to attenuate tissue damage, reduce inflammation, and mitigate the downstream consequences of protease-antiprotease imbalance.

Quantitative Data

The following tables summarize key quantitative data for freselestat and the related neutrophil elastase inhibitor, sivelestat.

Table 1: In Vitro Potency and Selectivity of Freselestat

ParameterValueReference
Ki for human neutrophil elastase 12.2 nM[1]
Selectivity >100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G[1]

Table 2: Preclinical Efficacy of Freselestat (ONO-6818) in a Rat Model of HNE-Induced Emphysema [2]

Treatment GroupLung MPO Activity (units/g tissue)BALF Hemoglobin (μg/mL)BALF Neutrophil Count (x10⁵ cells)Functional Residual Capacity (mL)Total Lung Capacity (mL)Lung Compliance (mL/cmH₂O)Mean Linear Intercept (μm)
Control (Saline) 0.2 ± 0.15.1 ± 1.20.3 ± 0.12.8 ± 0.210.1 ± 0.50.45 ± 0.0355.2 ± 2.1
HNE (200 U) 2.5 ± 0.445.3 ± 8.78.9 ± 1.54.5 ± 0.312.8 ± 0.60.68 ± 0.0578.4 ± 3.2
HNE + ONO-6818 (10 mg/kg) 1.5 ± 0.325.1 ± 5.44.1 ± 0.93.8 ± 0.211.5 ± 0.40.57 ± 0.0467.3 ± 2.8
HNE + ONO-6818 (100 mg/kg) 0.8 ± 0.212.6 ± 3.11.5 ± 0.43.2 ± 0.210.8 ± 0.50.51 ± 0.0460.1 ± 2.5
*Data are presented as mean ± SEM. *p < 0.05 compared to the HNE group.

Table 3: Clinical Outcomes of Sivelestat in Patients with Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS) - A Meta-Analysis [3]

OutcomeRelative Risk (95% CI)Standardized Mean Difference (95% CI)
Mortality within 28-30 days 0.95 (0.72 to 1.26)-
Mechanical ventilation days --0.43 (-1.12 to 0.27)
Short-term PaO₂/FiO₂ ratio -0.30 (0.05 to 0.56)

Experimental Protocols

This section details key experimental methodologies for studying the effects of freselestat and understanding the pathophysiology of protease-antiprotease imbalance.

In Vitro Neutrophil Elastase Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of neutrophil elastase and assess the inhibitory potential of compounds like freselestat.[4][5]

Materials:

  • Neutrophil Elastase (NE) enzyme standard

  • NE Assay Buffer

  • NE Substrate (e.g., a synthetic peptide linked to a fluorophore)

  • 96-well microplate (black for fluorescence)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the NE enzyme standard in NE Assay Buffer to generate a standard curve.

  • Sample and Inhibitor Preparation: Prepare solutions of the test compound (freselestat) at various concentrations in NE Assay Buffer.

  • Reaction Setup: In the wells of the 96-well plate, add the NE enzyme standard or the test sample. For inhibitor testing, pre-incubate the enzyme with the test compound for a specified time.

  • Substrate Addition: To initiate the reaction, add the NE substrate to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. For inhibitor studies, determine the IC50 value of the test compound.

In Vivo Induction of Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI in mice via intratracheal administration of lipopolysaccharide (LPS), a common model to study the inflammatory processes relevant to freselestat's therapeutic potential.[6][7]

Materials:

  • C57BL/6 mice (10-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for tracheal exposure

  • Microsprayer or similar device for intratracheal instillation

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection.

  • Tracheal Exposure: Make a small midline incision in the neck to expose the trachea.

  • Intratracheal Instillation: Using a microsprayer, carefully instill a specific dose of LPS dissolved in sterile saline directly into the trachea.

  • Post-Procedure Care: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal for signs of distress.

  • Assessment of Lung Injury: At a predetermined time point (e.g., 24 or 48 hours post-instillation), euthanize the mice and collect samples for analysis.

Assessment of Lung Injury

This procedure allows for the collection of cells and soluble mediators from the airways to assess the inflammatory response.[6][8]

Procedure:

  • Tracheal Cannulation: After euthanasia, expose the trachea and insert a cannula.

  • Lavage: Gently instill and aspirate a known volume of sterile saline (e.g., 1 mL) into the lungs through the cannula. Repeat this process 3-5 times.

  • Sample Processing: Pool the collected BAL fluid. Centrifuge the fluid to separate the cells from the supernatant.

  • Cell Analysis: Resuspend the cell pellet and perform a total cell count and differential cell count (e.g., using a cytospin and staining) to quantify neutrophils and other inflammatory cells.

  • Supernatant Analysis: Use the supernatant to measure total protein concentration (as an indicator of vascular permeability) and levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA or multiplex assays.

This method provides a semi-quantitative assessment of the extent of tissue damage in the lungs.[9][10][11]

Procedure:

  • Tissue Preparation: After euthanasia, perfuse the lungs with saline and then fix them by intratracheal instillation of 4% paraformaldehyde at a constant pressure.

  • Processing and Staining: Embed the fixed lung tissue in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: Examine the stained sections under a microscope.

  • Scoring: Score the lung injury based on a standardized scoring system that evaluates parameters such as:

    • Neutrophil infiltration in the alveolar and interstitial spaces

    • Presence of hyaline membranes

    • Formation of proteinaceous debris in the airspaces

    • Thickening of the alveolar septa

Signaling Pathways and Visualizations

Neutrophil elastase exerts its pro-inflammatory effects through the activation of specific signaling pathways. Freselestat, by inhibiting NE, can interrupt these cascades.

Neutrophil Elastase-Induced Inflammatory Signaling

Neutrophil elastase can activate pro-inflammatory signaling pathways in lung epithelial cells, leading to the production of cytokines and chemokines that further recruit inflammatory cells. One key pathway involves the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[1][12][13] NE can also induce the production of reactive oxygen species (ROS), which contribute to cellular damage and inflammation.[4]

NE_Signaling_Pathway NE Neutrophil Elastase (NE) ROS Reactive Oxygen Species (ROS) NE->ROS NFkB NF-κB Activation NE->NFkB Inflammation Inflammation & Tissue Damage NE->Inflammation Direct Tissue Damage Freselestat Freselestat Freselestat->NE Inhibits ROS->NFkB Activates GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression IL8 IL-8 GeneExpression->IL8 MUC5AC MUC5AC GeneExpression->MUC5AC IL8->Inflammation MUC5AC->Inflammation

Caption: NE-induced inflammatory signaling pathway and the inhibitory action of freselestat.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a neutrophil elastase inhibitor like freselestat.

Experimental_Workflow start Start in_vitro In Vitro Studies: NE Activity Assay start->in_vitro in_vivo_induction In Vivo Model: Induce Acute Lung Injury (LPS) in_vitro->in_vivo_induction treatment Treatment: Administer Freselestat in_vivo_induction->treatment assessment Assess Lung Injury treatment->assessment balf BALF Analysis: - Cell Counts - Protein - Cytokines assessment->balf histology Histological Analysis: - Lung Injury Score assessment->histology end End balf->end histology->end

Caption: A typical experimental workflow for evaluating freselestat in a preclinical model of ALI.

Conclusion

This compound represents a targeted therapeutic strategy to address the fundamental pathological process of protease-antiprotease imbalance. By potently and selectively inhibiting neutrophil elastase, freselestat has demonstrated the potential to mitigate inflammation and tissue damage in preclinical models. The data and experimental protocols presented in this guide provide a foundation for further research and development of this promising compound. Future clinical investigations are warranted to fully elucidate the therapeutic efficacy of freselestat in human diseases characterized by excessive neutrophil elastase activity.

References

Freselestat Quarterhydrate: A Preclinical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Pharmacology and Efficacy of a Potent Neutrophil Elastase Inhibitor

Introduction

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE).[1][2] With a Ki of 12.2 nM, it demonstrates high selectivity for HNE, showing over 100-fold less activity against other proteases such as trypsin, proteinase-3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase.[1][2] This high specificity positions Freselestat as a targeted therapeutic agent for various inflammatory conditions where neutrophil elastase is a key pathological driver. This technical guide provides a comprehensive overview of the preclinical studies of Freselestat quarterhydrate, focusing on its efficacy in relevant animal models, pharmacokinetic profile, and the underlying mechanism of action.

Pharmacology and Mechanism of Action

Freselestat is a non-peptidic, reversible inhibitor that covalently binds to the serine 195 residue at the active site of neutrophil elastase.[3] This interaction blocks the enzymatic activity of HNE, a powerful serine protease released by neutrophils during inflammation. HNE is implicated in the breakdown of extracellular matrix proteins, including elastin, leading to tissue damage.[4] It also acts as a potent secretagogue, amplifying the inflammatory response.[5] By inhibiting HNE, Freselestat is designed to mitigate tissue destruction and reduce inflammation.

Preclinical Efficacy

Freselestat has demonstrated significant efficacy in animal models of inflammatory diseases, particularly those affecting the lungs and the colon.

Human Neutrophil Elastase-Induced Emphysema in Rats

In a well-established rat model of pulmonary emphysema induced by human neutrophil elastase (HNE), orally administered Freselestat showed dose-dependent protective effects against both acute lung injury and the chronic development of emphysema.[6][7]

Key Findings:

  • Acute Lung Injury (6 hours post-HNE): Freselestat significantly attenuated the HNE-induced increases in inflammatory markers in the bronchoalveolar lavage fluid (BALF), including neutrophil count, hemoglobin concentration, and myeloperoxidase (MPO) activity.[6][7]

  • Chronic Emphysematous Changes (8 weeks post-HNE): Chronic administration of Freselestat prevented the pathological changes associated with emphysema, including lung hyperinflation and degradation of elastic recoil.[6][7] This was evidenced by the significant attenuation of increases in functional residual capacity (FRC), total lung capacity (TLC), lung compliance, and the mean linear intercept.[6][7]

Table 1: Effects of Freselestat on Acute Lung Injury Markers in a Rat Model of HNE-Induced Emphysema

Treatment GroupNeutrophil Count (x10^4/mL)Hemoglobin (μg/mL)MPO Activity (U/g tissue)
Control (Saline)0.5 ± 0.11.0 ± 0.20.1 ± 0.0
HNE25.6 ± 3.415.3 ± 2.12.5 ± 0.3
HNE + Freselestat (10 mg/kg)15.2 ± 2.18.1 ± 1.51.4 ± 0.2
HNE + Freselestat (100 mg/kg)5.8 ± 1.23.2 ± 0.80.6 ± 0.1
*p < 0.05 compared to HNE group. Data are presented as mean ± SEM.

Table 2: Effects of Freselestat on Lung Function and Histology in a Rat Model of HNE-Induced Emphysema (8 weeks)

Treatment GroupFRC (mL)TLC (mL)Lung Compliance (mL/cmH2O)Mean Linear Intercept (μm)
Control (Saline)2.5 ± 0.110.2 ± 0.30.5 ± 0.055.4 ± 1.2
HNE4.2 ± 0.213.5 ± 0.40.9 ± 0.185.2 ± 2.5
HNE + Freselestat (10 mg/kg)3.4 ± 0.212.1 ± 0.30.7 ± 0.170.1 ± 2.1
HNE + Freselestat (100 mg/kg)2.8 ± 0.110.8 ± 0.30.6 ± 0.060.3 ± 1.5
*p < 0.05 compared to HNE group. Data are presented as mean ± SEM.
Acetic Acid-Induced Colitis in Syrian Hamsters

Freselestat also demonstrated therapeutic efficacy in a hamster model of inflammatory bowel disease.[8] Both oral and subcutaneous administration of Freselestat significantly ameliorated the colonic inflammation induced by acetic acid.

Key Findings:

  • Freselestat treatment led to a significant reduction in the ulcer area in the colon.[8]

  • A decrease in the hemoglobin level in the colonic lumen, indicative of reduced bleeding, was observed.[8]

  • Neutrophil elastase activity in the colonic lumen was significantly inhibited by Freselestat.[8]

  • Interestingly, while Freselestat reduced the signs of inflammation and tissue damage, it did not significantly affect the tissue myeloperoxidase (MPO) activity, suggesting a specific effect on the enzymatic activity of NE rather than on neutrophil infiltration itself in this model.[8]

Table 3: Effects of Freselestat on Acetic Acid-Induced Colitis in Syrian Hamsters

Treatment GroupUlcer Area (mm²)Hemoglobin (μg/mL)NE Activity (U/mL)
Normal Control010.5 ± 2.10.2 ± 0.0
Colitis Control150.2 ± 20.5150.6 ± 25.32.5 ± 0.4
Colitis + Freselestat (30 mg/kg, p.o.)65.3 ± 15.270.2 ± 18.11.1 ± 0.2
Colitis + Freselestat (100 mg/kg, s.c.)50.1 ± 12.855.8 ± 15.40.8 ± 0.1
*p < 0.05 compared to Colitis Control group. Data are presented as mean ± SEM.

Pharmacokinetics

Pharmacokinetic studies in Syrian hamsters have provided initial insights into the absorption and exposure of Freselestat following oral and subcutaneous administration.

Table 4: Pharmacokinetic Parameters of Freselestat in Syrian Hamsters

Route of AdministrationDose (mg/kg)Cmax (μg/mL)Tmax (hr)AUC (0-24h) (μg·h/mL)
Oral10~0.5~22.8
Oral30~1.2~29.5
Subcutaneous1000~1.5~411.2
*Cmax and Tmax values are estimated from the pharmacokinetic profile graph. AUC values are as reported.[9]

Experimental Protocols

HNE-Induced Emphysema in Rats
  • Animal Model: Young male Wistar rats were used.[6][7]

  • Induction of Emphysema: Human neutrophil elastase (HNE) at a dose of 200 U was administered intratracheally using a microsprayer to induce lung injury.[6][7]

  • Drug Administration: Freselestat was suspended in 0.5% carboxymethyl-cellulose and administered orally one hour before the HNE application.[6][7]

  • Assessment of Acute Lung Injury: Six hours after HNE administration, bronchoalveolar lavage was performed to measure neutrophil counts and hemoglobin concentration. Lung tissue was collected for the measurement of myeloperoxidase activity.[6][7]

  • Assessment of Chronic Emphysema: Eight weeks after HNE administration, lung function parameters (FRC, TLC, and lung compliance) were measured. The lungs were then fixed for histological analysis to determine the mean linear intercept.[6][7]

Acetic Acid-Induced Colitis in Hamsters
  • Animal Model: Syrian hamsters were used.

  • Induction of Colitis: Colitis was induced by the intracolonic administration of 1% acetic acid.

  • Drug Administration: Freselestat was administered either orally or subcutaneously. For the oral treatment, it was given at 18 and 1 hour before and 6 hours after the induction of colitis.

  • Efficacy Evaluation: 24 hours after colitis induction, the colons were excised. The ulcer area was measured, and the colonic contents were collected to determine hemoglobin levels and neutrophil elastase activity.

Signaling Pathways and Experimental Workflows

The inhibitory action of Freselestat on neutrophil elastase interrupts a cascade of inflammatory events. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the preclinical studies.

G cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Elastase Action cluster_2 Freselestat Intervention Neutrophil Activation Neutrophil Activation NE Release NE Release Neutrophil Activation->NE Release Extracellular Matrix Degradation Extracellular Matrix Degradation NE Release->Extracellular Matrix Degradation Pro-inflammatory Cytokine Upregulation (e.g., IL-8) Pro-inflammatory Cytokine Upregulation (e.g., IL-8) NE Release->Pro-inflammatory Cytokine Upregulation (e.g., IL-8) Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Pro-inflammatory Cytokine Upregulation (e.g., IL-8)->Neutrophil Activation Amplification Loop Freselestat (ONO-6818) Freselestat (ONO-6818) Freselestat (ONO-6818)->NE Release Inhibits

Caption: Mechanism of action of Freselestat in inhibiting the inflammatory cascade.

G cluster_0 HNE-Induced Emphysema Model A Wistar Rats B Oral Administration: Freselestat (10 or 100 mg/kg) or Vehicle A->B 1h pre-treatment C Intratracheal HNE (200 U) B->C D Acute Assessment (6h): BALF Analysis (Neutrophils, Hb) MPO Assay C->D E Chronic Assessment (8wk): Lung Function Tests Histopathology (MLI) C->E

Caption: Experimental workflow for the rat model of HNE-induced emphysema.

Toxicology and Safety

Conclusion

The preclinical data for Freselestat (ONO-6818) quarterhydrate strongly support its potential as a therapeutic agent for inflammatory diseases driven by neutrophil elastase. Its oral bioavailability and demonstrated efficacy in robust animal models of emphysema and colitis highlight its promise. Further investigation into its comprehensive safety profile and pharmacokinetics in other species will be crucial for its continued development and potential translation to the clinic. The targeted mechanism of action, inhibiting a key driver of tissue damage and inflammation, offers a compelling rationale for its use in patient populations with a high unmet medical need.

References

Freselestat Quarterhydrate in Animal Models of Acute Respiratory Distress Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) remains a significant clinical challenge with high mortality and limited therapeutic options. The pathophysiology of ARDS is characterized by overwhelming lung inflammation, in which neutrophil elastase plays a pivotal role. Freselestat (also known as Sivelestat or ONO-6818), a selective neutrophil elastase inhibitor, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical evaluation of Freselestat quarterhydrate in various animal models of ARDS. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways modulated by Freselestat, offering a valuable resource for researchers and drug development professionals in the field.

Core Mechanism of Action: Targeting Neutrophil Elastase

Freselestat's primary therapeutic action is the potent and specific inhibition of neutrophil elastase, a serine protease released by activated neutrophils. In ARDS, excessive neutrophil elastase activity contributes to lung tissue damage by degrading extracellular matrix components like elastin (B1584352) and cleaving proteins essential for maintaining the integrity of the alveolar-capillary barrier. By inhibiting neutrophil elastase, Freselestat mitigates this damage, reduces inflammatory responses, and preserves lung function.

Quantitative Efficacy Data in ARDS Animal Models

The efficacy of Freselestat has been evaluated in a range of animal models of ARDS, including those induced by lipopolysaccharide (LPS), cecal ligation and puncture (CLP), oleic acid, and mechanical ventilation. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of Freselestat on Lung Injury Parameters

Animal ModelSpeciesFreselestat (Sivelestat) DoseLung Wet/Dry RatioLung Injury ScoreReference
LPS-induced ALIRat6 mg/kgSignificantly DecreasedSignificantly Decreased[1]
LPS-induced ALIRat10 mg/kgSignificantly DecreasedSignificantly Decreased[1]
LPS-induced ALIRat15 mg/kgSignificantly DecreasedSignificantly Decreased[1]
Ventilator-induced Lung InjuryRat10 mg/kg/hrSignificantly AttenuatedSignificantly Lowered[2]

Table 2: Effect of Freselestat on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)

Animal ModelSpeciesFreselestat (Sivelestat) DoseNeutrophil CountMyeloperoxidase (MPO) ActivityTNF-α LevelsIL-6 LevelsIL-8 LevelsReference
LPS-induced ALIRat6, 10, 15 mg/kg--Significantly DecreasedSignificantly DecreasedSignificantly Decreased[1]
Ventilator-induced Lung InjuryRat10 mg/kg/hrReduced----[2]
HNE-induced EmphysemaRat10, 100 mg/kg (ONO-6818)Dose-dependently AttenuatedDose-dependently Attenuated---[3]

Table 3: Effect of Freselestat on Systemic Inflammatory Markers and Adhesion Molecules

Animal ModelSpeciesFreselestat (Sivelestat) DoseSerum NE LevelsSerum VCAM-1 LevelsSerum TNF-α LevelsSerum IL-8 LevelsReference
LPS-induced ALIRat6, 10, 15 mg/kgSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[1]

Key Signaling Pathways Modulated by Freselestat

Beyond direct enzyme inhibition, Freselestat exerts its protective effects by modulating critical intracellular signaling pathways that are dysregulated during the inflammatory cascade of ARDS.

Inhibition of Pro-inflammatory Pathways

Freselestat has been shown to suppress the activation of key pro-inflammatory signaling pathways, thereby reducing the production of inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In ARDS, its activation leads to the transcription of numerous pro-inflammatory genes. Freselestat inhibits the activation of the NF-κB pathway, leading to a reduction in the production of cytokines like TNF-α and IL-6.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Freselestat Freselestat Freselestat->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Freselestat inhibits the NF-κB signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is implicated in cell survival, proliferation, and inflammation. In some models of lung injury, Freselestat has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, contributing to its protective effects.[1]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GF Growth Factors/ Inflammatory Stimuli Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Inflammation Pro-inflammatory Response mTOR->Inflammation Promotes Freselestat Freselestat Freselestat->PI3K Inhibits

Freselestat's inhibitory effect on the PI3K/AKT/mTOR pathway.
Upregulation of Protective Pathways

In addition to inhibiting pro-inflammatory signaling, Freselestat has been found to enhance the activity of protective pathways in the lung.

The Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis is a crucial counter-regulatory pathway to the pro-inflammatory renin-angiotensin system. Sivelestat has been shown to upregulate the expression of ACE2 and Angiotensin-(1-7), thereby promoting anti-inflammatory and protective effects in the lungs.[4]

ACE2_Pathway cluster_RAS Renin-Angiotensin System cluster_ACE2_axis ACE2/Ang-(1-7)/Mas Axis AngI Angiotensin I AngII Angiotensin II AngI->AngII  ACE AT1R AT1 Receptor AngII->AT1R Ang17 Angiotensin-(1-7) AngII->Ang17  ACE2 ACE ACE Inflammation Inflammation Vasoconstriction Fibrosis AT1R->Inflammation ACE2 ACE2 MasR Mas Receptor Ang17->MasR Protection Anti-inflammatory Vasodilation Anti-fibrotic MasR->Protection Freselestat Freselestat (Sivelestat) Freselestat->ACE2 Upregulates

Freselestat upregulates the protective ACE2/Ang-(1-7)/Mas axis.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides detailed methodologies for key experiments cited in this guide.

Lipopolysaccharide (LPS)-Induced ARDS in Rats

This model is widely used to mimic sepsis-induced ARDS.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Induction of ARDS:

    • Anesthetize the rats (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Intratracheally instill LPS (from E. coli O111:B4) at a dose of 5 mg/kg body weight dissolved in sterile saline.[4] A microsprayer can be used to ensure even distribution in the lungs.

    • Alternatively, LPS can be administered intraperitoneally at a dose of 4 mg/kg.[1]

  • Freselestat Administration:

    • Freselestat (Sivelestat) is typically dissolved in saline or another suitable vehicle.

    • Administer intraperitoneally at doses ranging from 6 to 15 mg/kg, 1 hour after LPS challenge.[1]

  • Endpoint Analysis (typically 6-24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and protein concentration.

    • Lung Wet/Dry Weight Ratio: Excise the lungs, weigh them (wet weight), dry them in an oven at 60-80°C for 48-72 hours, and weigh them again (dry weight) to assess pulmonary edema.

    • Histopathology: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury (e.g., alveolar congestion, hemorrhage, infiltration of inflammatory cells, and hyaline membrane formation). A semi-quantitative lung injury scoring system is often used.

    • Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-8 in BAL fluid or serum using ELISA kits.

    • Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an index of neutrophil infiltration.

Cecal Ligation and Puncture (CLP)-Induced Sepsis and ARDS in Mice

This model is considered a more clinically relevant model of sepsis-induced ARDS.

  • Animals: Male C57BL/6 mice (20-25 g).

  • Induction of Sepsis:

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum just below the ileocecal valve to maintain bowel continuity.

    • Puncture the cecum once or twice with a 21-gauge or smaller needle.

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

    • Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).

  • Freselestat Administration:

    • Administer Freselestat intravenously or intraperitoneally at the desired dose and time points relative to the CLP procedure.

  • Endpoint Analysis (typically 12-24 hours post-CLP):

    • Similar to the LPS model, endpoints include BAL fluid analysis, lung wet/dry ratio, lung histology, and cytokine measurements.

    • Bacterial load in the blood and peritoneal fluid can also be assessed.

Oleic Acid-Induced ARDS in Rats

This model simulates fat embolism-induced ARDS.

  • Animals: Male Sprague-Dawley rats.

  • Induction of ARDS:

    • Anesthetize and mechanically ventilate the rats.

    • Inject oleic acid (e.g., 0.1 ml/kg) intravenously.

  • Freselestat Administration:

    • Administer Freselestat intravenously or via inhalation (e.g., 3 mg/kg/h) one hour after oleic acid injection.

  • Endpoint Analysis (typically 6 hours post-injection):

    • Assess lung edema, neutrophil infiltration, oxygenation (PaO2/FiO2 ratio), and survival.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating Freselestat in an animal model of ARDS.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Randomization Randomize into Groups (Control, ARDS, ARDS + Freselestat) Animal_Model->Randomization ARDS_Induction Induce ARDS (e.g., LPS, CLP, Oleic Acid) Randomization->ARDS_Induction Treatment Administer Freselestat (Vehicle for Control) ARDS_Induction->Treatment Monitoring Monitor Vital Signs and Survival Treatment->Monitoring Sacrifice Sacrifice at Pre-determined Time Points Monitoring->Sacrifice BALF_Analysis BAL Fluid Analysis (Cells, Protein) Sacrifice->BALF_Analysis Histology Lung Histopathology (H&E Staining, Injury Score) Sacrifice->Histology Biochemical_Assays Biochemical Assays (Cytokines, MPO) Sacrifice->Biochemical_Assays Data_Analysis Statistical Analysis BALF_Analysis->Data_Analysis Histology->Data_Analysis Biochemical_Assays->Data_Analysis

A generalized experimental workflow for preclinical evaluation of Freselestat.

Conclusion and Future Directions

Preclinical studies in various animal models of ARDS consistently demonstrate the therapeutic potential of this compound. By inhibiting neutrophil elastase and modulating key inflammatory and protective signaling pathways, Freselestat effectively reduces lung injury, inflammation, and edema. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on optimizing dosing and administration routes, exploring combination therapies, and further elucidating the intricate molecular mechanisms of Freselestat in different ARDS etiologies to facilitate its successful translation to the clinical setting.

References

Methodological & Application

Application Notes and Protocols for Freselestat Quarterhydrate In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat (also known as ONO-6818) is a potent and highly selective, orally active inhibitor of human neutrophil elastase (HNE).[1] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in the inflammatory process.[2] Unregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis. Freselestat exhibits high affinity for HNE, with a reported inhibition constant (Ki) of 12.2 nM, and shows over 100-fold greater selectivity for neutrophil elastase compared to other proteases such as trypsin, pancreatic elastase, and thrombin.[1] These characteristics make Freselestat a valuable tool for research into inflammatory diseases and a potential therapeutic agent.

This document provides detailed application notes and a comprehensive protocol for conducting an in vitro assay to determine the inhibitory activity of Freselestat quarterhydrate against human neutrophil elastase.

Data Presentation

Physicochemical and Pharmacological Properties of Freselestat (ONO-6818)
PropertyValueReference
Molecular Weight452.51 g/mol [1]
FormulaC₂₃H₂₈N₆O₄[1]
TargetHuman Neutrophil Elastase (HNE)[1]
Inhibition Constant (Ki)12.2 nM[1]
SolubilitySoluble to 100 mM in DMSO[1]
Storage of Stock Solution-80°C for up to 6 months; -20°C for up to 1 month
Inhibitory Activity of Related Compound Sivelestat

As a reference for expected potency in a similar assay, the IC₅₀ values for the related neutrophil elastase inhibitor, Sivelestat, are provided below.

Assay TypeTargetIC₅₀ ValueReference
Biochemical AssayHuman Leukocyte Elastase19-49 nM
Biochemical AssayHuman Pancreatic Elastase5.6 µM

Signaling Pathway and Experimental Workflow

Neutrophil Elastase Inhibition by Freselestat

G Mechanism of Freselestat Action cluster_0 Neutrophil Activation cluster_1 Enzyme Release and Action cluster_2 Inhibition by Freselestat Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Neutrophil Elastase (HNE) Neutrophil Elastase (HNE) Neutrophil->Neutrophil Elastase (HNE) Degranulation HNE HNE Extracellular Matrix Degradation Extracellular Matrix Degradation HNE->Extracellular Matrix Degradation Proteolysis Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Inflammation Inflammation Tissue Damage->Inflammation Freselestat Freselestat Freselestat->HNE Inhibition (Ki = 12.2 nM)

Caption: Mechanism of Freselestat Action on Neutrophil Elastase.

Experimental Workflow for In Vitro Inhibition Assay

G Freselestat In Vitro HNE Inhibition Assay Workflow A Prepare Reagents (Buffer, HNE, Substrate, Freselestat) B Prepare Serial Dilutions of Freselestat A->B Step 1 C Add Reagents to 96-well Plate (Inhibitor, HNE) B->C Step 2 D Pre-incubate at 37°C for 15 minutes C->D Step 3 E Initiate Reaction with Fluorogenic Substrate D->E Step 4 F Measure Fluorescence Kinetics (Ex/Em = 400/505 nm) E->F Step 5 G Data Analysis (Calculate % Inhibition, Determine IC50) F->G Step 6

References

Freselestat Quarterhydrate: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of neutrophil elastase (NE).[1][2] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the inflammatory response.[3][4] Under pathological conditions, excessive NE activity contributes to tissue damage in various inflammatory diseases, including acute lung injury, emphysema, and colitis.[5][6][7] Freselestat quarterhydrate offers a valuable tool for investigating the role of neutrophil elastase in disease pathogenesis and for evaluating the therapeutic potential of NE inhibition.

These application notes provide a summary of reported in vivo dosages and detailed protocols for the use of this compound in preclinical research.

Data Presentation: In Vivo Dosages and Models

The following table summarizes the quantitative data from key in vivo studies investigating the efficacy of this compound.

Animal ModelDisease ModelDosageAdministration RouteDosing RegimenKey Findings
Wistar RatsHuman Neutrophil Elastase (HNE)-induced Emphysema10 mg/kgOralSingle dose, 1 hour before HNE instillationAttenuated increases in lung myeloperoxidase activity, hemoglobin, and neutrophil count in bronchoalveolar lavage fluid (BALF).[7][8][9]
Wistar RatsHNE-induced Emphysema100 mg/kgOralSingle dose, 1 hour before HNE instillationDose-dependently attenuated increases in lung myeloperoxidase activity, hemoglobin, and neutrophil count in BALF.[7][8][9]
Wistar RatsHNE-induced Acute Lung Injury10 - 100 mg/kgOralDaily for 8 weeksAttenuated HNE-induced increases in lung myeloperoxidase activity, hemoglobin, and neutrophil count in BALF.[1]
Syrian HamstersAcetic Acid-Induced Colitis10 mg/kgOralNot specifiedSignificantly inhibited the ulcer area, hemoglobin level, and NE activity in the colonic lumen.
Syrian HamstersAcetic Acid-Induced Colitis30 mg/kgOralNot specifiedSignificantly inhibited the ulcer area, hemoglobin level, and NE activity in the colonic lumen.
Syrian HamstersAcetic Acid-Induced Colitis1000 mg/kgSubcutaneousSingle dose before colitis inductionHad significant inhibitory effects on the ulcer area, hemoglobin level, and NE activity in the colonic lumen.[10]

Experimental Protocols

Human Neutrophil Elastase (HNE)-Induced Emphysema in Rats

This protocol is adapted from studies investigating the protective effects of Freselestat in a model of HNE-induced lung injury and emphysema.[7][8][9]

Materials:

  • This compound (ONO-6818)

  • 0.5% Carboxymethyl-cellulose (CMC) solution

  • Human Neutrophil Elastase (HNE)

  • Saline

  • Male Wistar rats

Procedure:

  • Animal Groups: Divide rats into the following groups:

    • Control group (saline treatment)

    • HNE group (HNE + 0.5% CMC vehicle)

    • Low-dose Freselestat group (HNE + 10 mg/kg Freselestat)

    • High-dose Freselestat group (HNE + 100 mg/kg Freselestat)

  • Drug Preparation:

    • Prepare a suspension of Freselestat in 0.5% CMC at the desired concentrations (e.g., for a 5 ml/kg dosing volume, prepare 2 mg/ml and 20 mg/ml suspensions for the 10 mg/kg and 100 mg/kg doses, respectively).

  • Drug Administration:

    • Administer the prepared Freselestat suspension or vehicle (0.5% CMC) orally to the respective groups 1 hour before the induction of lung injury.

  • Induction of Lung Injury:

    • Anesthetize the rats.

    • Intratracheally instill HNE (e.g., 200 U) using a microsprayer. The control group receives saline via the same method.

  • Endpoint Analysis (Acute Lung Injury - 6 hours post-HNE):

    • Euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) to collect BALF.

    • Analyze BALF for neutrophil counts and hemoglobin concentration.

    • Collect lung tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Endpoint Analysis (Emphysema - 8 weeks post-HNE):

    • Assess lung function parameters such as Functional Residual Capacity (FRC), Total Lung Capacity (TLC), and lung compliance.

    • Perform histological analysis of lung tissue to determine the mean linear intercept as a measure of airspace enlargement.

Acetic Acid-Induced Colitis in Syrian Hamsters

This protocol is based on a study evaluating the efficacy of Freselestat in a hamster model of colitis.[6]

Materials:

  • This compound (ONO-6818)

  • Vehicle for oral and subcutaneous administration (e.g., saline, CMC)

  • Acetic acid solution

  • Male Syrian hamsters

Procedure:

  • Animal Groups:

    • Normal control group

    • Colitis control group (acetic acid + vehicle)

    • Freselestat-treated groups (acetic acid + Freselestat at various doses and routes)

  • Drug Preparation:

    • Prepare Freselestat solutions/suspensions for oral (10 and 30 mg/kg) and subcutaneous (1000 mg/kg) administration in the appropriate vehicle.

  • Drug Administration:

    • Subcutaneous Treatment: Administer a single dose of Freselestat or vehicle subcutaneously before the induction of colitis.

    • Oral Treatment: Administer Freselestat or vehicle orally at specified time points after the induction of colitis.

  • Induction of Colitis:

    • Anesthetize the hamsters.

    • Administer a single intracolonic dose of acetic acid to induce colitis.

  • Endpoint Analysis:

    • At a predetermined time point after colitis induction, euthanize the animals.

    • Excise the colon and measure the ulcer area.

    • Measure the hemoglobin level in the colonic lumen as an indicator of bleeding.

    • Measure neutrophil elastase (NE) activity and myeloperoxidase (MPO) activity in the colonic tissue.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Freselestat and a typical experimental workflow.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Tissue Damage) Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Pro_inflammatory Pro-inflammatory Pathway Activation (e.g., TLR4, NF-κB, PI3K/Akt) NE_Release->Pro_inflammatory Freselestat Freselestat (ONO-6818) Freselestat->NE_Release Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Pro_inflammatory->Tissue_Damage

Caption: Mechanism of action of Freselestat in inhibiting the inflammatory cascade.

G Animal_Model Select Animal Model (e.g., Rat, Hamster) Disease_Induction Induce Disease Model (e.g., HNE, Acetic Acid) Animal_Model->Disease_Induction Dosing Administer Freselestat (Oral, SC) Disease_Induction->Dosing Drug_Prep Prepare Freselestat (Vehicle, Concentration) Drug_Prep->Dosing Endpoint Endpoint Analysis (BALF, Histology, MPO) Dosing->Endpoint

Caption: General experimental workflow for in vivo studies with Freselestat.

References

Application Notes and Protocols for Freselestat Quarterhydrate Administration in Mouse Models of Emphysema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Freselestat (ONO-6818), a potent and orally active neutrophil elastase inhibitor, in rodent models of emphysema. The following protocols and data are synthesized from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of Freselestat quarterhydrate.

Introduction

Emphysema, a major phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to airspace enlargement and impaired gas exchange. A key driver of this pathology is the protease-antiprotease imbalance, where an excess of neutrophil elastase (NE) activity overwhelms the endogenous inhibitors, such as alpha-1 antitrypsin.[1] NE, a serine protease released by activated neutrophils, degrades critical components of the extracellular matrix, including elastin, leading to the loss of lung tissue elasticity and the development of emphysema.[2][3]

Freselestat (ONO-6818) is a specific, orally bioavailable inhibitor of human neutrophil elastase (HNE).[4][5] Its therapeutic potential lies in its ability to directly counteract the excessive NE activity in the lungs, thereby preventing or attenuating the pathological changes associated with emphysema.[4][6] Preclinical studies have demonstrated its efficacy in reducing lung inflammation and preventing the development of emphysematous changes in rodent models.[4][5]

Data Presentation

The following tables summarize the quantitative data from a key preclinical study evaluating the effects of Freselestat (ONO-6818) in a human neutrophil elastase (HNE)-induced emphysema model in rats. While this study was conducted in rats, the data provides a strong foundation for designing similar studies in mouse models.

Table 1: Effect of Oral Freselestat (ONO-6818) on Lung Inflammation 6 Hours Post-HNE Instillation in Rats [4]

Treatment GroupDose (mg/kg, oral)Neutrophil Count in BALF (x10^5 cells/mL)Hemoglobin in BALF (µg/mL)Lung Myeloperoxidase (MPO) Activity (U/g tissue)
Control (Saline)-0.1 ± 0.055.2 ± 1.10.2 ± 0.1
HNE + Vehicle-8.9 ± 1.245.3 ± 5.82.5 ± 0.4
HNE + Freselestat104.2 ± 0.821.7 ± 3.51.1 ± 0.3
HNE + Freselestat1002.1 ± 0.510.1 ± 2.20.5 ± 0.2

*p < 0.05 compared to HNE + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of Oral Freselestat (ONO-6818) on Lung Function and Structure 8 Weeks Post-HNE Instillation in Rats [4][6]

Treatment GroupDose (mg/kg, oral)Functional Residual Capacity (FRC) (mL)Total Lung Capacity (TLC) (mL)Lung Compliance (mL/cm H2O)Mean Linear Intercept (Lm) (µm)
Control (Saline)-2.8 ± 0.210.5 ± 0.50.47 ± 0.1355.2 ± 2.1
HNE + Vehicle-4.5 ± 0.314.8 ± 0.70.61 ± 0.0889.4 ± 4.5
HNE + Freselestat103.5 ± 0.312.1 ± 0.60.43 ± 0.1168.3 ± 3.2
HNE + Freselestat1003.1 ± 0.211.0 ± 0.50.43 ± 0.1260.1 ± 2.8

*p < 0.05 compared to HNE + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments based on published preclinical studies of neutrophil elastase inhibitors in rodent models of emphysema.

Protocol 1: Induction of Emphysema using Human Neutrophil Elastase (HNE)

This protocol describes the induction of emphysema in rodents via intratracheal instillation of HNE, which mimics the protease-antiprotease imbalance seen in human emphysema.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microsprayer or similar intratracheal delivery device

  • Animal restraining board

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats or C57BL/6 mice for at least one week before the experiment.

  • Anesthesia: Anesthetize the animal using a standard, approved protocol.

  • HNE Preparation: Reconstitute HNE in sterile saline to the desired concentration (e.g., 200 units in 50 µL for rats).[4]

  • Intratracheal Instillation:

    • Place the anesthetized animal in a supine position on a restraining board.

    • Visualize the trachea via transillumination or direct laryngoscopy.

    • Carefully insert the microsprayer into the trachea.

    • Deliver the HNE solution as a single bolus.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-procedural care.

  • Emphysema Development: Allow sufficient time for the development of emphysematous changes, typically 4 to 8 weeks.[4]

Protocol 2: Oral Administration of this compound

This protocol details the oral administration of Freselestat to rodents.

Materials:

  • This compound (ONO-6818)

  • Vehicle (e.g., 0.5% carboxymethyl-cellulose)[4]

  • Oral gavage needles

  • Syringes

Procedure:

  • Freselestat Preparation: Prepare a suspension of Freselestat in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 100 mg/kg).[4]

  • Administration Schedule:

    • Prophylactic Treatment: Administer Freselestat orally one hour before the intratracheal instillation of HNE.[4]

    • Therapeutic Treatment: Begin daily oral administration of Freselestat at a predetermined time point after HNE instillation (e.g., 1 week) and continue for the duration of the study.

  • Oral Gavage:

    • Gently restrain the animal.

    • Insert the gavage needle into the esophagus and deliver the Freselestat suspension directly into the stomach.

    • Ensure the volume administered is appropriate for the animal's weight.

Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol is for the collection and analysis of inflammatory cells from the lungs.

Materials:

  • Sterile phosphate-buffered saline (PBS)

  • Tracheal cannula

  • Suture thread

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides and cytocentrifuge

  • Staining solution (e.g., Diff-Quik)

Procedure:

  • Euthanasia and Tracheal Cannulation: Euthanize the animal via an approved method. Expose the trachea and insert a cannula, securing it with a suture.

  • BAL Fluid Collection:

    • Instill a known volume of sterile PBS into the lungs through the cannula.

    • Gently aspirate the fluid.

    • Repeat the instillation and aspiration process 3-5 times.

    • Pool the collected BAL fluid.

  • Cell Counting and Differential Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain them to perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).

Protocol 4: Lung Histology and Morphometry

This protocol describes the preparation of lung tissue for histological analysis to assess emphysematous changes.

Materials:

  • Formalin or other fixative

  • Paraffin

  • Microtome

  • Microscope slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • Lung Fixation: After euthanasia, inflate the lungs with fixative at a constant pressure (e.g., 25 cm H2O) via the tracheal cannula.

  • Tissue Processing:

    • Immerse the fixed lungs in the same fixative for at least 24 hours.

    • Dehydrate the tissue through a series of graded alcohols and embed in paraffin.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on microscope slides and stain with H&E.

  • Morphometric Analysis:

    • Capture images of the stained lung sections under a microscope.

    • Measure the mean linear intercept (Lm), a quantitative measure of airspace enlargement. This is done by overlaying a grid with lines of known length onto the image and counting the number of times the lines intercept alveolar walls.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of Freselestat and the experimental workflow.

G cluster_stimulus Lung Insult (e.g., Cigarette Smoke) cluster_inflammation Inflammatory Cascade cluster_proteolysis Proteolytic Damage cluster_inhibition Therapeutic Intervention Stimulus Inhaled Irritants Macrophages Alveolar Macrophages Stimulus->Macrophages Activation Chemokines Chemokines (e.g., IL-8) Macrophages->Chemokines Release Neutrophils Neutrophils NE Neutrophil Elastase (NE) Neutrophils->NE Release Chemokines->Neutrophils Recruitment & Activation ECM Extracellular Matrix (Elastin) NE->ECM Degradation Emphysema Emphysema (Alveolar Destruction) ECM->Emphysema Leads to Freselestat Freselestat (ONO-6818) Freselestat->NE Inhibition

Caption: Neutrophil Elastase Signaling Pathway in Emphysema.

G cluster_setup Phase 1: Emphysema Induction cluster_treatment Phase 2: Treatment Administration cluster_analysis Phase 3: Endpoint Analysis Induction Intratracheal HNE Instillation in Mice Treatment Oral Administration of Freselestat or Vehicle Induction->Treatment 1 hour (prophylactic) or 1 week later (therapeutic) BAL Bronchoalveolar Lavage (BAL) - Inflammatory Cells Treatment->BAL After Treatment Period PFT Lung Function Tests (PFTs) Treatment->PFT After Treatment Period Histo Histology & Morphometry (Mean Linear Intercept) Treatment->Histo After Treatment Period

References

Application Notes and Protocols for Freselestat Quarterhydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat, also known as ONO-6818, is a potent and selective, orally active inhibitor of human neutrophil elastase (HNE)[1][2]. HNE is a serine protease released by neutrophils during inflammation and is implicated in the pathology of various inflammatory diseases through its degradation of extracellular matrix proteins. Freselestat exhibits high affinity for HNE, with a Ki of approximately 12.2 nM, and shows over 100-fold less activity against other proteases, making it a highly selective tool for studying the roles of neutrophil elastase in cellular processes[1][2]. These application notes provide detailed protocols for the use of Freselestat quarterhydrate in cell culture experiments to investigate its biological effects and mechanism of action.

Data Presentation

Quantitative Data Summary
ParameterValueNotesSource
Synonyms ONO-6818, ONO-PO-736[1]
Molecular Weight 452.51 g/mol [3]
Formula C₂₃H₂₈N₆O₄[3]
Solubility in DMSO Soluble to 100 mM[3]
Ki (Human Neutrophil Elastase) 12 nM, 12.2 nMHigh affinity and selective inhibitor.[1][2][3]
In Vitro Concentration 1.0 µMEffective concentration in a study using human blood.[1][4]

Signaling Pathways

Freselestat, as a specific inhibitor of neutrophil elastase, is expected to modulate downstream signaling pathways activated by this protease. Neutrophil elastase is known to influence several key inflammatory signaling cascades. While direct studies on the signaling pathways affected by Freselestat are limited, the mechanism of action of other neutrophil elastase inhibitors, such as Sivelestat, has been shown to involve the inhibition of NF-κB activation. It is therefore highly probable that Freselestat exerts its anti-inflammatory effects through similar mechanisms.

Neutrophil elastase can activate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines. By inhibiting neutrophil elastase, Freselestat can be expected to attenuate the activation of these pathways.

G Putative Signaling Pathway of Freselestat Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase IKK IKK NE->IKK MAPK_pathway MAPK Pathway (e.g., ERK, p38) NE->MAPK_pathway Freselestat Freselestat Freselestat->NE inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus translocates to

Putative signaling pathway of Freselestat action.

Experimental Protocols

Protocol 1: Preparation of Freselestat Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of Freselestat powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).

  • Vortex or sonicate the solution until the Freselestat is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. Based on information for similar compounds, it is stable for at least one month at -20°C and six months at -80°C[2].

G Workflow for Preparing Freselestat Stock Solution start Start weigh Weigh Freselestat quarterhydrate powder start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for Freselestat stock solution preparation.

Protocol 2: General Protocol for Freselestat Treatment in Cell Culture

This protocol provides a basic framework for treating adherent cell cultures with Freselestat.

Materials:

  • Freselestat stock solution (from Protocol 1)

  • Complete cell culture medium

  • Cells of interest plated in multi-well plates

  • Phosphate Buffered Saline (PBS)

  • Inflammatory stimulus (e.g., LPS, TNF-α, or purified neutrophil elastase) - optional

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Freselestat stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Include a vehicle control group treated with the same concentration of DMSO as the highest Freselestat concentration used.

  • Treatment:

    • Without inflammatory stimulus: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Freselestat or the vehicle control.

    • With inflammatory stimulus: Pre-treat the cells with the Freselestat-containing medium for 1-2 hours. Then, add the inflammatory stimulus at the desired concentration.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO₂.

  • Downstream Analysis: After the incubation period, cells and/or culture supernatants can be collected for various downstream analyses.

G General Experimental Workflow for Cell Culture Studies start Start seed_cells Seed cells and allow to adhere overnight start->seed_cells prepare_solutions Prepare Freselestat working solutions seed_cells->prepare_solutions treatment Treat cells with Freselestat (with or without stimulus) prepare_solutions->treatment incubate Incubate for desired time treatment->incubate collect_samples Collect supernatant and/or lyse cells incubate->collect_samples analysis Downstream analysis collect_samples->analysis end End analysis->end

General experimental workflow for Freselestat cell culture studies.

Protocol 3: Downstream Analysis - Western Blot for NF-κB Pathway Activation

This protocol can be used to assess the effect of Freselestat on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.

Materials:

  • Cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total IκBα and a loading control (e.g., β-actin) to normalize the data.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated IκBα to the total IκBα and the loading control to determine the activation state of the NF-κB pathway.

Disclaimer

The provided protocols are intended as a general guide. It is highly recommended to optimize experimental conditions, including the specific cell line, Freselestat concentration, and incubation time, for each research application. The information on signaling pathways is based on the known function of neutrophil elastase and its inhibitors; further investigation is required to fully elucidate the specific pathways modulated by Freselestat.

References

Application Notes and Protocols for Freselestat Quarterhydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Freselestat quarterhydrate, a potent and selective neutrophil elastase inhibitor, with a specific focus on its stability and preparation in aqueous solutions for experimental use.

Introduction

Freselestat (also known as ONO-6818) is a powerful, orally active inhibitor of human neutrophil elastase (HNE), with a Ki of 12.2 nM.[1][2] It exhibits high selectivity for HNE, with over 100-fold less activity against other proteases like trypsin, pancreatic elastase, and collagenase.[1][2] This specificity makes it a valuable tool for investigating the role of neutrophil elastase in various pathological conditions, including inflammatory diseases and acute lung injury. The quarterhydrate form is a stable solid formulation of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of Freselestat and its quarterhydrate form is presented in Table 1.

Table 1: Physicochemical Properties of Freselestat and this compound

PropertyFreselestatThis compoundReference(s)
Synonyms ONO-6818, ONO-PO-736ONO-6818 quarterhydrate[1][2]
Molecular Formula C₂₃H₂₈N₆O₄C₂₃H₂₈N₆O₄ · ¼H₂O[3]
Molecular Weight 452.51 g/mol 457.01 g/mol [3]
Appearance White to off-white solidWhite to off-white solid[2]
CAS Number 208848-19-5Not available[3]
Purity ≥98%≥98%[3]

Stability and Storage

Solid Form

This compound powder is stable when stored under appropriate conditions.

Table 2: Storage Conditions for Solid this compound

Storage TemperatureShelf LifeNotesReference(s)
-20°C3 yearsKeep desiccated.[4]
Stock Solutions in Organic Solvents

Freselestat is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions in DMSO are stable for extended periods when stored at low temperatures.

Table 3: Storage of Freselestat Stock Solutions in DMSO

Storage TemperatureShelf LifeNotesReference(s)
-20°C1 monthAliquot to avoid multiple freeze-thaw cycles.[1][4]
-80°C6 monthsAliquot to avoid multiple freeze-thaw cycles.[1]
Aqueous Solution Stability

Recommendations for Preparing and Using Aqueous Working Solutions:

  • Prepare fresh: It is strongly recommended to prepare aqueous working solutions of Freselestat on the day of the experiment and use them immediately.

  • Minimize exposure to harsh conditions: Avoid prolonged exposure of aqueous solutions to high temperatures, strong light, and extreme pH values.

  • Use appropriate buffers: For cell-based assays, use a buffer system that is compatible with the cells and maintains a physiological pH (e.g., PBS pH 7.4).

  • Vehicle control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO used to dilute the Freselestat stock solution.

Experimental Protocols

Preparation of Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound (MW: 457.01 g/mol ). For 1 mL of a 10 mM stock solution, use 4.57 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid.

  • Mixing: Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[1][4]

G Workflow for Stock Solution Preparation cluster_0 Preparation cluster_1 Storage weigh Weigh Freselestat Quarterhydrate add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing Freselestat stock solutions.

Preparation of Aqueous Working Solution (e.g., 10 µM in PBS)

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock. The final DMSO concentration will be 0.1%.

  • Initial Dilution: Perform an initial dilution of the 10 mM stock solution in DMSO if necessary for smaller final volumes.

  • Final Dilution: Add 1 µL of the 10 mM Freselestat stock solution to 999 µL of sterile PBS (pH 7.4).

  • Mixing: Gently vortex the solution to ensure it is homogenous.

  • Use: Use the freshly prepared aqueous working solution immediately for your experiment.

Note: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced effects on cells or assays. It is crucial to have a corresponding vehicle control with the same final DMSO concentration.

Mechanism of Action and Signaling Pathway

Freselestat is a potent inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.[1] Neutrophil elastase plays a significant role in the pathogenesis of various inflammatory diseases by degrading extracellular matrix components and modulating inflammatory signaling pathways.[6]

G Neutrophil Elastase Signaling and Inhibition by Freselestat cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Neutrophil Elastase (NE) Effects cluster_3 Inhibition stimuli Pathogens, Cytokines neutrophil Neutrophil stimuli->neutrophil degranulation Degranulation neutrophil->degranulation ne Neutrophil Elastase degranulation->ne ecm Extracellular Matrix Degradation (Elastin, Collagen) ne->ecm cytokine Cytokine & Chemokine Production (e.g., IL-8) ne->cytokine tissue Tissue Damage & Inflammation ecm->tissue cytokine->tissue freselestat Freselestat freselestat->ne

Caption: Neutrophil elastase signaling and Freselestat inhibition.

In Vitro Assay Example: Inhibition of Neutrophil Elastase Activity

This protocol provides a general framework for assessing the inhibitory effect of Freselestat on neutrophil elastase activity in a cell-free assay.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare a 10 mM stock solution of Freselestat in DMSO as described in section 4.1.

  • Prepare serial dilutions of Freselestat in the Assay Buffer. Remember to include a vehicle control (Assay Buffer with the same final DMSO concentration).

  • In a 96-well plate, add the serially diluted Freselestat or vehicle control.

  • Add the HNE solution to each well (except for a blank control) and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the HNE substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Calculate the rate of reaction for each Freselestat concentration and determine the IC₅₀ value.

G Workflow for In Vitro NE Inhibition Assay prep_reagents Prepare Reagents (Freselestat dilutions, HNE, Substrate) add_to_plate Add Freselestat/Vehicle to 96-well plate prep_reagents->add_to_plate add_hne Add HNE and Incubate add_to_plate->add_hne add_substrate Add Substrate to Initiate Reaction add_hne->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates and Determine IC50 measure_fluorescence->analyze_data

Caption: Workflow for an in vitro neutrophil elastase inhibition assay.

Disclaimer

The information provided in these application notes is for research purposes only. The stability of this compound in aqueous solutions can be influenced by various factors. It is the responsibility of the end-user to validate the stability and suitability of Freselestat solutions for their specific experimental conditions.

References

Application Notes and Protocols for Long-Term Animal Studies with Freselestat Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat, also known as ONO-6818, is a potent and selective oral inhibitor of human neutrophil elastase (HNE).[1][2] Neutrophil elastase is a serine protease implicated in the pathophysiology of various inflammatory diseases, particularly those affecting the lungs, such as chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI).[3][4] By inhibiting HNE, Freselestat has demonstrated potential in preclinical models to mitigate lung damage and inflammation.[1][5] Freselestat quarterhydrate is a stable form of the compound suitable for research and development.[1]

These application notes provide a comprehensive overview of the use of this compound in long-term animal studies, including its mechanism of action, pharmacokinetic and toxicological profiles, and detailed protocols for establishing and evaluating its efficacy in a rodent model of emphysema.

Physicochemical Properties

PropertyValueReference
Chemical Name N-[2-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]-(IRS)-1-(methylethyl)-2-oxoethyl]-2-(5-amino-6-oxo-2-phenyl-6H-pyrimidin-1-ly)acetamide quarterhydrateMedChemExpress
Molecular Formula C₂₃H₂₈N₆O₄ · ¼H₂OMedChemExpress
Molecular Weight 457.01 g/mol MedChemExpress
Appearance Crystalline solidOno Pharmaceutical
Solubility Poorly soluble in water. Soluble in DMSO.MedChemExpress
Inhibitory Constant (Ki) 12.2 nM for human neutrophil elastase[1][2]

Mechanism of Action and Signaling Pathway

Freselestat is a highly selective inhibitor of neutrophil elastase, showing over 100-fold less activity against other proteases like trypsin, pancreatic elastase, and collagenase.[1][2] Neutrophil elastase (NE) is a key mediator of tissue damage and inflammation in the lungs. Its inhibition by Freselestat leads to several downstream effects:

  • Reduction of Inflammatory Mediators: Freselestat has been shown to significantly reduce the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and the formation of the complement membrane attack complex (C5b-9).[6]

  • Protection against Tissue Damage: By inhibiting NE, Freselestat prevents the degradation of extracellular matrix components, such as elastin, thereby preserving the structural integrity of the lung parenchyma.[4]

  • Modulation of TGF-β/Smad Signaling: While direct studies on Freselestat's effect on the TGF-β/Smad pathway are limited, a similar neutrophil elastase inhibitor, Sivelestat, has been shown to alleviate lung injury by upregulating microRNA-744-5p, which in turn inhibits the TGF-β/Smad signaling pathway. This suggests a potential mechanism by which Freselestat may exert its anti-fibrotic and anti-inflammatory effects.

Freselestat_Signaling_Pathway Freselestat Freselestat (ONO-6818) NE Neutrophil Elastase (NE) Freselestat->NE Tissue_Protection Tissue Protection & Reduced Inflammation Freselestat->Tissue_Protection ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degrades NE->ECM Inflammation Pro-inflammatory Mediators (IL-8, C5b-9) NE->Inflammation Promotes NE->Inflammation TGF_beta TGF-β Signaling (via miR-447-5p upregulation) NE->TGF_beta Activates NE->TGF_beta Lung_Injury Lung Injury & Inflammation ECM->Lung_Injury Inflammation->Lung_Injury TGF_beta->Lung_Injury Experimental_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment_start Freselestat/Vehicle Administration (Oral) (Day 0, 1 hr pre-HNE) grouping->treatment_start induction Emphysema Induction (Intratracheal HNE) treatment_start->induction long_term_treatment Daily Oral Dosing (Freselestat/Vehicle) (Up to 8 weeks) induction->long_term_treatment monitoring Weekly Monitoring (Body weight, clinical signs) long_term_treatment->monitoring Concurrently endpoint Endpoint Analysis (Week 8) long_term_treatment->endpoint pft Pulmonary Function Tests (FRC, TLC, Compliance) endpoint->pft balf Bronchoalveolar Lavage (Cell counts, Cytokines) endpoint->balf histology Lung Histology (Mean Linear Intercept) endpoint->histology biomarkers Biomarker Analysis (MPO activity) endpoint->biomarkers end End

References

preparing Freselestat quarterhydrate stock solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Freselestat quarterhydrate stock solutions for research purposes. Freselestat is a potent and selective inhibitor of neutrophil elastase, making it a valuable tool for studying inflammatory processes and related diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueCitation
Molecular Weight 457.03 g/mol [1]
Molecular Formula C₂₃H₂₈N₆O₄·1/4H₂O[1]
Appearance White to off-white solid
Purity ≥99.0%[1]
Ki for Neutrophil Elastase 12.2 nM[1][2][3]
Solubility in DMSO 40 mg/mL (87.52 mM)
Solubility in Water < 0.1 mg/mL (insoluble)
Powder Storage -20°C for 3 years[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month

Mechanism of Action

Freselestat is a potent and orally active inhibitor of neutrophil elastase.[1] It exhibits high selectivity for neutrophil elastase over other proteases such as trypsin, proteinase 3, and thrombin.[4] By inhibiting neutrophil elastase, Freselestat reduces the production of inflammatory mediators like interleukin 8 and the formation of the complement membrane attack complex (C5b-9).[5] This anti-inflammatory activity makes it a subject of investigation for conditions like acute lung injury and chronic obstructive pulmonary disease (COPD).[5][6][7]

G cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil activates Neutrophil Elastase Neutrophil Elastase Neutrophil->Neutrophil Elastase releases Proteolysis of Extracellular Matrix Proteolysis of Extracellular Matrix Neutrophil Elastase->Proteolysis of Extracellular Matrix mediates Inflammatory Mediator Production\n(e.g., IL-8, C5b-9) Inflammatory Mediator Production (e.g., IL-8, C5b-9) Neutrophil Elastase->Inflammatory Mediator Production\n(e.g., IL-8, C5b-9) stimulates Freselestat Freselestat Freselestat->Neutrophil Elastase inhibits Tissue Damage Tissue Damage Proteolysis of Extracellular Matrix->Tissue Damage Inflammatory Mediator Production\n(e.g., IL-8, C5b-9)->Tissue Damage

Caption: Mechanism of action of Freselestat.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Ultrasonic bath

  • Pipettes and sterile pipette tips

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. For other concentrations, the required volume of DMSO can be adjusted according to the table below.

Preparation Table for Freselestat Stock Solutions:

Target ConcentrationMass of FreselestatVolume of DMSO
1 mM1 mg2.1880 mL
5 mM1 mg0.4376 mL
10 mM 1 mg 0.2188 mL
1 mM5 mg10.9402 mL
5 mM5 mg2.1880 mL
10 mM5 mg1.0940 mL
1 mM10 mg21.8804 mL
5 mM10 mg4.3761 mL
10 mM10 mg2.1880 mL

Step-by-Step Procedure:

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of Freselestat powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. To achieve a 40 mg/mL concentration, ultrasonic treatment is recommended to aid dissolution.[8] For preparing stock solutions as per the table, ensure thorough mixing.

  • Vortexing: Vortex the solution until the powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. This prevents repeated freeze-thaw cycles which can lead to product degradation.[8]

  • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Freselestat to Room Temperature B Weigh Freselestat Powder A->B C Add Anhydrous DMSO B->C D Vortex/Use Ultrasonic Bath C->D E Ensure Complete Dissolution D->E F Aliquot into Single-Use Vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing Freselestat stock solution.

Safety and Handling

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Freselestat Quarterhydrate in 3D Lung Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a potent serine protease released by neutrophils during inflammation in the lungs.[1][2] While crucial for host defense against pathogens, excessive NE activity contributes significantly to the pathology of various inflammatory lung diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1][2][3] Unregulated NE can lead to the degradation of extracellular matrix proteins, increased mucus secretion, and the amplification of the inflammatory cascade, causing significant damage to the lung tissue.[2][3][4] Freselestat, a specific and potent inhibitor of neutrophil elastase, presents a promising therapeutic strategy to mitigate NE-mediated lung damage.

These application notes provide a comprehensive framework for utilizing Freselestat quarterhydrate in advanced, three-dimensional (3D) lung organoid cultures. Lung organoids, derived from stem or progenitor cells, recapitulate the complex cellular architecture and physiological responses of the native lung, offering a more clinically relevant in vitro model system compared to traditional 2D cell cultures.[5][6][7] This document outlines detailed protocols for establishing 3D lung organoid cultures, inducing an inflammatory phenotype, and evaluating the therapeutic potential of this compound. The provided methodologies and hypothetical data serve as a guide for researchers investigating novel treatments for inflammatory lung diseases.

Mechanism of Action of Neutrophil Elastase and Inhibition by Freselestat

Neutrophil elastase exerts its pro-inflammatory effects through multiple signaling pathways. Upon release, NE can directly cleave and activate various substrates on the surface of lung epithelial cells, leading to the production of inflammatory cytokines such as IL-8 and TNF-α.[1][8] This, in turn, promotes the recruitment of more neutrophils, creating a vicious cycle of inflammation.[1] Freselestat acts as a competitive inhibitor of NE, binding to the active site of the enzyme and preventing it from degrading its natural substrates. By blocking NE activity, Freselestat is expected to reduce the downstream inflammatory signaling and protect the lung tissue from damage.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Neutrophil Neutrophil Neutrophil_Elastase Neutrophil Elastase (NE) Neutrophil->Neutrophil_Elastase releases Cell_Surface_Receptors Cell Surface Receptors (e.g., TLR4, EGFR) Neutrophil_Elastase->Cell_Surface_Receptors activates Freselestat Freselestat quarterhydrate Freselestat->Neutrophil_Elastase inhibits Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Cell_Surface_Receptors->Signaling_Cascade initiates Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression activates Inflammatory_Mediators Inflammatory Mediators (e.g., IL-8, TNF-α) Gene_Expression->Inflammatory_Mediators upregulates Inflammatory_Mediators->Neutrophil recruits

Figure 1: Simplified signaling pathway of Neutrophil Elastase and its inhibition by Freselestat.

Experimental Protocols

Protocol 1: Generation and Culture of 3D Lung Organoids

This protocol is adapted from established methods for generating lung organoids from pluripotent stem cells or adult lung tissue.[9][10][11][12]

Materials:

  • Human pluripotent stem cells (hPSCs) or primary human lung tissue

  • Matrigel® or other suitable basement membrane matrix

  • Lung organoid differentiation and maturation media (specific formulations can be found in cited literature)[10][12]

  • Basic cell culture reagents and equipment

Procedure:

  • Initiation of Differentiation: Differentiate hPSCs towards definitive endoderm and then anterior foregut endoderm according to established protocols. For primary tissue, dissociate the tissue to obtain lung progenitor cells.

  • Embedding in Matrigel®: Resuspend the differentiated cells or progenitor cells in Matrigel® on ice.

  • Plating: Plate droplets of the cell-Matrigel® suspension into pre-warmed culture plates. Allow the droplets to solidify at 37°C.

  • Organoid Formation: Add lung organoid differentiation medium to the wells. Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should start to form within 7-14 days.

  • Maturation and Expansion: Once formed, switch to a maturation medium to promote the development of various lung cell types. Organoids can be passaged by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel®.

Protocol 2: Induction of Inflammatory Injury and Treatment with Freselestat

Materials:

  • Mature 3D lung organoids (from Protocol 1)

  • Lipopolysaccharide (LPS) or human Neutrophil Elastase (NE)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Culture medium

  • Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, cell viability assays)

Procedure:

  • Baseline Culture: Culture mature lung organoids for at least 24 hours in fresh medium before starting the experiment.

  • Induction of Inflammation: To mimic an inflammatory environment, treat the organoids with a pre-determined concentration of LPS or human NE. Include an untreated control group.

  • Freselestat Treatment: Concurrently with or shortly after the inflammatory stimulus, treat the organoids with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control group.

  • Incubation: Incubate the organoids for a specified period (e.g., 24, 48, or 72 hours).

  • Sample Collection: At the end of the incubation period, collect the culture supernatants and the organoids for further analysis.

cluster_workflow Experimental Workflow Start Start: Mature 3D Lung Organoids Inflammatory_Stimulus Induce Inflammation (LPS or NE) Start->Inflammatory_Stimulus Freselestat_Treatment Treat with Freselestat (Dose-Response) Inflammatory_Stimulus->Freselestat_Treatment Incubation Incubate (24-72 hours) Freselestat_Treatment->Incubation Sample_Collection Collect Supernatants and Organoids Incubation->Sample_Collection Analysis Downstream Analysis Sample_Collection->Analysis End End: Data Interpretation Analysis->End

Figure 2: Experimental workflow for evaluating Freselestat in 3D lung organoids.

Data Presentation

The following tables present hypothetical quantitative data from an experiment as described in Protocol 2.

Table 1: Effect of Freselestat on Inflammatory Cytokine Secretion in NE-Treated Lung Organoids

Treatment GroupIL-8 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Untreated Control50 ± 825 ± 5
NE (1 µg/mL) + Vehicle550 ± 45300 ± 28
NE + Freselestat (0.1 µM)420 ± 38230 ± 22
NE + Freselestat (1 µM)210 ± 25110 ± 15
NE + Freselestat (10 µM)85 ± 1245 ± 8

Table 2: Effect of Freselestat on Cell Viability in NE-Treated Lung Organoids

Treatment GroupCell Viability (%)
Untreated Control100 ± 5
NE (1 µg/mL) + Vehicle65 ± 7
NE + Freselestat (0.1 µM)72 ± 6
NE + Freselestat (1 µM)85 ± 8
NE + Freselestat (10 µM)95 ± 6

Table 3: Effect of Freselestat on Organoid Morphology Score

Treatment GroupMorphology Score (1-5)
Untreated Control5 (Well-formed, distinct epithelial layer)
NE (1 µg/mL) + Vehicle2 (Disrupted structure, cell debris)
NE + Freselestat (0.1 µM)3 (Partial restoration of structure)
NE + Freselestat (1 µM)4 (Largely intact structure)
NE + Freselestat (10 µM)5 (Well-formed, similar to control)

Conclusion

The use of 3D lung organoids provides a powerful platform to investigate the pathophysiology of inflammatory lung diseases and to screen for novel therapeutic agents. The protocols and hypothetical data presented here offer a robust starting point for researchers to explore the efficacy of this compound in a physiologically relevant in vitro model. The expected dose-dependent reduction in inflammatory markers and restoration of organoid health would provide strong preclinical evidence for the therapeutic potential of Freselestat in mitigating neutrophil elastase-driven lung injury. Further studies could involve more complex co-culture models incorporating immune cells to better recapitulate the in vivo inflammatory environment.

References

Application Notes and Protocols for Measuring Freselestat Quarterhydrate Efficacy in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Freselestat (ONO-6818) is a potent and selective inhibitor of neutrophil elastase, a key serine protease implicated in the pathogenesis of various inflammatory lung diseases.[1] Neutrophil elastase, when released in excess by activated neutrophils in the airways, can lead to the degradation of essential extracellular matrix proteins, such as elastin, contributing to tissue damage and the amplification of the inflammatory cascade. This process is a critical factor in the progression of conditions like acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD). Freselestat quarterhydrate, by inhibiting neutrophil elastase, presents a promising therapeutic strategy to mitigate lung injury and inflammation.

These application notes provide a comprehensive guide to measuring the efficacy of this compound by analyzing its effects on key biomarkers in bronchoalveolar lavage (BAL) fluid. The protocols outlined below detail the procedures for BAL fluid collection, cellular analysis, and the quantification of neutrophil elastase activity and inflammatory cytokines.

Mechanism of Action

Freselestat acts as a competitive inhibitor of neutrophil elastase. By binding to the active site of the enzyme, it prevents the breakdown of structural proteins in the lung parenchyma and reduces the downstream inflammatory signaling cascades. This inhibitory action is expected to decrease neutrophil infiltration, reduce the production of pro-inflammatory cytokines like Interleukin-8 (IL-8), and ultimately protect the lungs from inflammatory damage.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Neutrophil_Activation Neutrophil Activation and Infiltration Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) NE_Release->ECM_Degradation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-8, TNF-α) NE_Release->Cytokine_Production Lung_Injury Acute Lung Injury ECM_Degradation->Lung_Injury Cytokine_Production->Neutrophil_Activation Amplification Loop Cytokine_Production->Lung_Injury Freselestat Freselestat (Neutrophil Elastase Inhibitor) Freselestat->NE_Release Inhibits

Figure 1: Signaling pathway of Freselestat's inhibitory action.

Data Presentation

The efficacy of this compound can be quantified by measuring changes in key biomarkers in BAL fluid. The following tables summarize expected dose-dependent effects based on preclinical data for ONO-6818 (Freselestat).

Table 1: Effect of Oral Freselestat (ONO-6818) on Cellular Infiltrates in BAL Fluid of Rats with Human Neutrophil Elastase (HNE)-Induced Lung Injury

Treatment GroupDose (mg/kg)Neutrophil Count (cells/mL)Hemoglobin (µg/mL)
Control (Saline)-1.2 ± 0.3 x 10^410.5 ± 2.1
HNE + Vehicle-8.5 ± 1.5 x 10^5150.2 ± 25.8
HNE + Freselestat104.2 ± 0.8 x 10^5 *75.1 ± 15.3 *
HNE + Freselestat1002.1 ± 0.5 x 10^5 **30.6 ± 8.9 **
Data adapted from a preclinical study in rats. Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to HNE + Vehicle group.[1]

Table 2: Expected Effects of Neutrophil Elastase Inhibition on Inflammatory Cytokines in BAL Fluid

BiomarkerExpected Change with FreselestatRationale
Neutrophil Elastase ActivityDecreaseDirect inhibition of the enzyme.
Interleukin-8 (IL-8)DecreaseReduced neutrophil activation and downstream signaling.
Tumor Necrosis Factor-alpha (TNF-α)DecreaseAttenuation of the inflammatory cascade.
Interleukin-1β (IL-1β)DecreaseReduction in inflammasome activation.
These expected outcomes are based on studies with neutrophil elastase inhibitors like Sivelestat, a compound with a similar mechanism of action.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of Freselestat in a research setting.

cluster_0 Sample Collection & Processing cluster_1 Analysis BAL_Collection Bronchoalveolar Lavage (BAL) Fluid Collection Centrifugation Centrifugation (e.g., 400g for 10 min at 4°C) BAL_Collection->Centrifugation Supernatant_Collection Collect Supernatant (for biochemical assays) Centrifugation->Supernatant_Collection Cell_Pellet_Resuspension Resuspend Cell Pellet (in PBS or RPMI) Centrifugation->Cell_Pellet_Resuspension NE_Activity_Assay Neutrophil Elastase Activity Assay Supernatant_Collection->NE_Activity_Assay Cytokine_Analysis Cytokine Analysis (ELISA for IL-8, TNF-α, etc.) Supernatant_Collection->Cytokine_Analysis Total_Cell_Count Total Cell Count (Hemocytometer or Automated Counter) Cell_Pellet_Resuspension->Total_Cell_Count Differential_Cell_Count Differential Cell Count (Cytospin and Staining) Cell_Pellet_Resuspension->Differential_Cell_Count

Figure 2: Experimental workflow for BAL fluid analysis.
Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

  • BAL Procedure: Perform bronchoalveolar lavage on the subject (animal or human) according to established institutional guidelines. Typically, this involves instilling sterile saline into a lung subsegment and aspirating the fluid.

  • Sample Handling: Place the collected BAL fluid on ice immediately to preserve cellular and protein integrity.

  • Filtration: Filter the BAL fluid through sterile gauze to remove mucus.

  • Centrifugation: Centrifuge the filtered BAL fluid at approximately 400 x g for 10 minutes at 4°C to separate the cellular components from the supernatant.

  • Supernatant Aliquoting: Carefully collect the supernatant and aliquot it into cryovials. Store at -80°C for subsequent biochemical analyses (neutrophil elastase activity and cytokine assays).

  • Cell Pellet Resuspension: Resuspend the cell pellet in an appropriate buffer, such as phosphate-buffered saline (PBS) or RPMI 1640 medium, for cell counting and differential analysis.

Cellular Analysis of BAL Fluid
  • Total Cell Count: Determine the total number of cells in the resuspended pellet using a hemocytometer or an automated cell counter.

  • Differential Cell Count:

    • Prepare cytocentrifuge slides (e.g., Cytospin) from the resuspended cell pellet.

    • Stain the slides with a differential stain (e.g., Wright-Giemsa or Diff-Quik).

    • Perform a differential cell count by identifying and counting at least 300-500 cells under a light microscope.[1] Categorize cells as macrophages, neutrophils, lymphocytes, and eosinophils.

Neutrophil Elastase Activity Assay

This protocol utilizes a fluorogenic substrate to measure neutrophil elastase activity in the BAL fluid supernatant.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

    • Reconstitute a fluorogenic neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) in an appropriate solvent like DMSO.

    • Prepare a standard curve using purified human neutrophil elastase.

  • Assay Procedure:

    • Pipette BAL fluid supernatant samples and standards into a 96-well black microplate.

    • Add the assay buffer to each well.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 500 nm emission for AMC-based substrates) in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Determine the neutrophil elastase activity in the samples by comparing their rates to the standard curve.

Cytokine Analysis (ELISA for IL-8 and TNF-α)

This protocol outlines the general steps for a sandwich ELISA to quantify specific cytokines in the BAL fluid supernatant.

  • Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-8).

  • Sample and Standard Incubation:

    • Add BAL fluid supernatant samples and a serial dilution of the recombinant cytokine standard to the wells.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow the cytokine to bind to the capture antibody.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound substances.

  • Detection Antibody Incubation: Add a biotin-conjugated detection antibody specific for a different epitope on the target cytokine. Incubate for a specified time (e.g., 1-2 hours) at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for a specified time (e.g., 20-30 minutes) at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Logical Framework for Efficacy Assessment

The measurement of these biomarkers in BAL fluid provides a multi-faceted approach to evaluating the efficacy of Freselestat. The logical relationship between treatment, biomarker changes, and the desired clinical outcome is depicted below.

Freselestat_Admin Freselestat Administration NE_Inhibition Decreased Neutrophil Elastase Activity Freselestat_Admin->NE_Inhibition Neutrophil_Reduction Reduced Neutrophil Count in BALF NE_Inhibition->Neutrophil_Reduction Cytokine_Reduction Decreased Pro-inflammatory Cytokines (IL-8, TNF-α) NE_Inhibition->Cytokine_Reduction Reduced_Inflammation Reduced Lung Inflammation Neutrophil_Reduction->Reduced_Inflammation Cytokine_Reduction->Reduced_Inflammation Clinical_Improvement Improved Pulmonary Function / Reduced Lung Injury Reduced_Inflammation->Clinical_Improvement

Figure 3: Logical relationship of Freselestat's effects.

References

Troubleshooting & Optimization

troubleshooting Freselestat quarterhydrate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Freselestat quarterhydrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active inhibitor of neutrophil elastase, with a Ki of 12.2 nM.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). By inhibiting neutrophil elastase, Freselestat can mitigate tissue damage and reduce inflammation.

Q2: What are the known solvents for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This section addresses common problems related to the solubility of this compound and provides step-by-step solutions.

Issue 1: this compound powder is not dissolving in DMSO.

  • Question: I am trying to dissolve this compound in DMSO, but it is not going into solution completely. What should I do?

  • Answer: This can be a common issue. Here are a few troubleshooting steps you can take:

    • Verify the Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.

    • Apply Sonication: Place the vial containing the this compound and DMSO in a sonicator bath for 10-15 minutes. The ultrasonic waves will help to break up any clumps and facilitate dissolution.

    • Gentle Warming: Gently warm the solution to 30-40°C. This can be done in a warm water bath. Increased temperature often enhances solubility. However, avoid excessive heat as it may degrade the compound.

    • Vortex Vigorously: After sonication or warming, vortex the solution vigorously for at least one minute to ensure it is thoroughly mixed.

Issue 2: Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer or cell culture medium.

  • Question: My this compound DMSO stock solution is clear, but when I dilute it into my aqueous buffer for a cell-based assay, a precipitate forms. How can I prevent this?

  • Answer: This is a frequent challenge with compounds that are poorly soluble in water. The key is to avoid a rapid change in the solvent environment. Here is a recommended protocol:

    • Prepare an Intermediate Dilution in DMSO: Before diluting into your final aqueous solution, perform an intermediate dilution of your concentrated stock in pure DMSO. For example, if you have a 10 mM stock and your final desired concentration is 10 µM, you could first prepare a 1 mM intermediate dilution in DMSO.

    • Use Pre-warmed Aqueous Buffer/Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound solution.

    • Slow, Dropwise Addition with Vortexing: Add the this compound solution (preferably the intermediate dilution) to the aqueous buffer drop-by-drop while vigorously vortexing the buffer. This rapid mixing helps to disperse the compound quickly and prevents the formation of localized high concentrations that can lead to precipitation.

    • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity. If you are observing precipitation, you may need to adjust your stock and intermediate concentrations to achieve the desired final concentration of Freselestat while keeping the DMSO concentration low.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO40 mg/mL (87.52 mM)Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[1]
Water< 0.1 mg/mLPractically insoluble.[1]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 457.03 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.57 mg.

    • Add the appropriate volume of DMSO to the powder. For a 10 mM solution with 4.57 mg of powder, add 1 mL of DMSO.

    • Vortex the solution vigorously for at least 2 minutes.

    • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: General Workflow for a Neutrophil Elastase Inhibition Assay

This protocol provides a general outline for a fluorometric assay to screen for inhibitors of neutrophil elastase.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5).

    • Reconstitute purified human neutrophil elastase (HNE) in the assay buffer.

    • Prepare a stock solution of a fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.

    • Prepare serial dilutions of this compound (test inhibitor) and a known inhibitor (positive control) in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the inhibitor dilutions.

    • Add the HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence in a microplate reader in kinetic mode for 30 minutes at 37°C (Excitation/Emission ~380/500 nm).

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Troubleshooting Freselestat Solubility start Start: Dissolving Freselestat in DMSO check_dissolution Is the solution clear? start->check_dissolution troubleshoot Troubleshooting Steps: - Use fresh, anhydrous DMSO - Sonicate for 10-15 min - Gently warm to 30-40°C - Vortex vigorously check_dissolution->troubleshoot No prepare_working Prepare working solution by diluting in aqueous buffer check_dissolution->prepare_working Yes troubleshoot->check_dissolution check_precipitation Does precipitation occur? prepare_working->check_precipitation solution_ready Solution is ready for experiment check_precipitation->solution_ready No troubleshoot_precipitation Precipitation Troubleshooting: - Prepare intermediate DMSO dilution - Use pre-warmed (37°C) buffer - Add dropwise with vigorous vortexing - Keep final DMSO concentration <0.5% check_precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->prepare_working

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Neutrophil Elastase Signaling Pathway in COPD Inflammatory_Stimuli Inflammatory Stimuli (e.g., cigarette smoke) Neutrophil_Recruitment Neutrophil Recruitment Inflammatory_Stimuli->Neutrophil_Recruitment Neutrophil_Elastase_Release Neutrophil Elastase (NE) Release Neutrophil_Recruitment->Neutrophil_Elastase_Release Protease_Antiprotease_Imbalance Protease-Antiprotease Imbalance Neutrophil_Elastase_Release->Protease_Antiprotease_Imbalance ECM_Degradation Extracellular Matrix Degradation (Elastin) Neutrophil_Elastase_Release->ECM_Degradation Epithelial_Cell_Activation Epithelial Cell Activation Neutrophil_Elastase_Release->Epithelial_Cell_Activation Freselestat Freselestat (Inhibitor) Freselestat->Neutrophil_Elastase_Release COPD_Pathogenesis COPD Pathogenesis: - Emphysema - Chronic Bronchitis Protease_Antiprotease_Imbalance->COPD_Pathogenesis ECM_Degradation->COPD_Pathogenesis Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., IL-8, TNF-α) Epithelial_Cell_Activation->Pro_inflammatory_Mediators Mucus_Hypersecretion Mucus Hypersecretion Epithelial_Cell_Activation->Mucus_Hypersecretion Pro_inflammatory_Mediators->Neutrophil_Recruitment Mucus_Hypersecretion->COPD_Pathogenesis

Caption: Simplified signaling pathway of neutrophil elastase in COPD.

G cluster_2 Experimental Workflow for NE Inhibitor Screening Prepare_Reagents 1. Prepare Reagents: - Assay Buffer - Neutrophil Elastase (NE) - Fluorogenic Substrate - Test Inhibitor (Freselestat) Plate_Setup 2. Plate Setup (96-well): - Add inhibitor dilutions - Add NE solution Prepare_Reagents->Plate_Setup Incubation 3. Incubation: 15 min at 37°C Plate_Setup->Incubation Reaction_Initiation 4. Initiate Reaction: Add substrate solution Incubation->Reaction_Initiation Measurement 5. Measurement: Kinetic fluorescence reading (30 min at 37°C) Reaction_Initiation->Measurement Data_Analysis 6. Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value Measurement->Data_Analysis

Caption: A typical experimental workflow for a neutrophil elastase inhibitor assay.

References

Technical Support Center: Optimizing Freselestat Quarterhydrate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Freselestat quarterhydrate concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as ONO-6818, is a potent and specific inhibitor of neutrophil elastase (NE).[1][2] Neutrophil elastase is a serine protease primarily released by neutrophils during inflammation. By inhibiting NE, Freselestat can modulate inflammatory responses and cellular processes regulated by this enzyme.

Q2: What is the primary application of this compound in in vitro studies?

A2: In a research context, Freselestat is primarily used to investigate the role of neutrophil elastase in various biological processes, including inflammation, cell proliferation, and apoptosis. It can be used to determine if the observed cellular effects are mediated by neutrophil elastase activity.

Q3: What is a recommended starting concentration for this compound in cell viability assays?

A3: A recommended starting concentration range for a similar neutrophil elastase inhibitor, sivelestat, in cancer cell lines is between 10 µM and 100 µM.[3][4] Significant growth inhibition of gastric carcinoma cells has been observed at concentrations of 100 µg/mL and higher for sivelestat.[3][5] However, the optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How long should I incubate cells with this compound?

A5: The optimal incubation time will vary depending on the cell type and the specific biological question being addressed. Typical incubation times for cell viability assays range from 24 to 72 hours. It is recommended to perform a time-course experiment to determine the most appropriate incubation period for your experimental setup.

Troubleshooting Guide

Problem Possible Cause Solution
No significant effect on cell viability observed. Concentration of Freselestat is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM).
Cell line is insensitive to neutrophil elastase inhibition.Confirm that your cell line expresses neutrophil elastase or is responsive to its activity. Consider using a positive control (a cell line known to be sensitive to NE inhibitors).
Insufficient incubation time.Increase the incubation time (e.g., 48 or 72 hours) to allow for potential delayed effects to manifest.
High levels of cell death in control wells. DMSO toxicity.Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as the highest Freselestat dose.
Poor cell health.Use cells that are in the logarithmic growth phase and have a low passage number. Ensure proper cell culture technique.
Inconsistent results between experiments. Variability in cell seeding density.Use a consistent cell seeding density for all experiments. Perform a cell titration to determine the optimal seeding density for your assay.
Inconsistent drug preparation.Prepare fresh dilutions of Freselestat from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.

Quantitative Data

Compound Target Ki Effective In Vitro Concentration (Sivelestat) Cell Line (Sivelestat)
Freselestat (ONO-6818)Neutrophil Elastase12.2 nM[1][2]--
SivelestatNeutrophil Elastase-100 - 1000 µg/mL[3][5]TMK-1 (Gastric Carcinoma)[3][5]
SivelestatNeutrophil Elastase-1 µM - 100 µM (recommended starting range)[4]Various

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for determining the dose-dependent effect of this compound on cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X working stock of this compound by diluting the 10 mM stock in complete culture medium. Create a serial dilution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible under a microscope.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the Freselestat concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Experimental Workflow

Signaling Pathways

Neutrophil elastase (NE) has been shown to influence cell survival and apoptosis through various signaling pathways. Depending on the cellular context, NE can either promote cell proliferation or induce apoptosis. Freselestat, by inhibiting NE, can modulate these downstream effects.

NE_Signaling_Pathways cluster_pro_survival Pro-Survival Pathway (e.g., in Leukemia Cells) cluster_pro_apoptotic Pro-Apoptotic Pathway (e.g., in Chondrocytes) NE_pro Neutrophil Elastase PI3K PI3K NE_pro->PI3K activates Akt Akt PI3K->Akt activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Proliferation Cell Proliferation Akt->Proliferation NE_apo Neutrophil Elastase Caspase_activation Caspase Activation NE_apo->Caspase_activation activates Apoptosis_induction Induction of Apoptosis Caspase_activation->Apoptosis_induction Freselestat Freselestat (NE Inhibitor) Freselestat->NE_pro inhibits Freselestat->NE_apo inhibits Experimental_Workflow start Start: Cell Line Selection protocol_dev Protocol Development: - Optimize Seeding Density - Determine Incubation Time start->protocol_dev stock_prep Freselestat Stock Preparation (in DMSO) protocol_dev->stock_prep dose_response Dose-Response Experiment (e.g., MTT Assay) stock_prep->dose_response data_analysis Data Analysis: - Calculate % Viability - Determine IC50 dose_response->data_analysis confirmation Confirmation with Alternative Assay (e.g., Trypan Blue, LDH) data_analysis->confirmation downstream Downstream Experiments confirmation->downstream

References

Technical Support Center: Preventing Freselestat Quarterhydrate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Freselestat quarterhydrate in experimental buffers. The following information is compiled to address common issues and ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ONO-6818) is a potent and orally active inhibitor of neutrophil elastase, with a Ki of 12.2 nM.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can lead to tissue damage. This compound exerts its anti-inflammatory effects by inhibiting the activity of this enzyme.[1]

Q2: What are the general recommendations for storing this compound?

A2: For long-term stability, this compound solid should be stored at -20°C for up to one month, and for longer periods of up to six months, it should be stored at -80°C.[1] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.

Q3: How stable is this compound in aqueous buffers?

A3: While specific data on this compound is limited, analogous compounds like Sivelestat exhibit limited stability in aqueous buffers. It is strongly advised not to store aqueous solutions for more than a day due to the likelihood of hydrolysis of its ester group.[2] Degradation in aqueous solutions is often dependent on pH, temperature, and the presence of certain ions.[3][4][5]

Q4: What are the signs of this compound degradation or precipitation?

A4: Visual indicators of degradation or precipitation include the appearance of cloudiness, particulates, or crystals in the solution.[6] From an analytical standpoint, degradation can be detected by techniques such as High-Performance Liquid Chromatography (HPLC), which may show the appearance of new peaks corresponding to degradation products.[7]

Troubleshooting Guide: Degradation and Precipitation

This guide addresses common problems encountered when working with this compound in experimental buffers.

Issue 1: Precipitation upon dilution of stock solution in aqueous buffer.
  • Cause A: Low Aqueous Solubility. this compound, like many organic compounds, may have limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution may be too low in the final working solution to maintain solubility.

  • Solution A:

    • Ensure the final concentration of the organic solvent is sufficient to keep Freselestat dissolved, while being mindful of its potential effects on the experimental system (e.g., cell-based assays).[2]

    • Prepare a more concentrated stock solution in an appropriate organic solvent like DMSO. Subsequently, dilute this stock solution into your aqueous buffer immediately before use with vigorous mixing.[2][6]

  • Cause B: Improper Mixing Technique. Adding the stock solution to the aqueous buffer without adequate mixing can create localized high concentrations, leading to immediate precipitation.[6]

  • Solution B: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[6]

  • Cause C: Buffer Composition and pH. Certain salts or pH conditions in the buffer can reduce the solubility of the compound.

  • Solution C: If possible, test the solubility of Freselestat in different buffers to find the most suitable one for your experiment. The pH of maximum stability for similar compounds has been found to be around pH 4.[8]

Issue 2: Loss of activity in experiments of long duration.
  • Cause: Hydrolytic Degradation. this compound may degrade over time in an aqueous environment, likely through hydrolysis.[2][3][5]

  • Solution:

    • For long-duration experiments, consider replenishing the Freselestat-containing medium at regular intervals.[2]

    • If the experimental conditions allow, conducting the experiment at a lower temperature (e.g., 4°C) can slow down the degradation rate.[2]

    • Always prepare the aqueous working solution immediately before use.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid-20°CUp to 1 month[1]
Solid-80°CUp to 6 months[1]
Stock Solution in Organic Solvent (e.g., DMSO)-20°CUp to 6 months[2]
Stock Solution in Organic Solvent (e.g., DMSO)-80°CUp to 1 year[2]
Aqueous Working SolutionRoom Temperature or 4°CPrepare fresh, use within one day[2]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Precipitation Low aqueous solubilityIncrease final organic solvent concentration; use a formulation aid.
Improper mixingAdd stock solution dropwise while vortexing.
Buffer incompatibilityTest solubility in different buffers; adjust pH if possible.
Loss of Activity Hydrolytic degradationPrepare solutions fresh; replenish medium in long experiments; lower temperature if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: Preparation of Aqueous Working Solution
  • Objective: To prepare a diluted working solution of this compound in an aqueous experimental buffer.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous experimental buffer (e.g., PBS, cell culture medium)

    • Sterile conical tube

  • Procedure:

    • Bring the stock solution and the aqueous buffer to the desired experimental temperature.

    • Place the required volume of aqueous buffer in a sterile conical tube.

    • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise to the buffer.

    • Continue vortexing for at least 30 seconds after adding the stock solution to ensure it is fully dispersed.

    • Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles).

    • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Weigh Freselestat stock Prepare Stock Solution (in DMSO) start->stock aliquot Aliquot Stock stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Use within 6 months working Prepare Working Solution (in Aqueous Buffer) thaw->working exp Perform Experiment working->exp data Data Collection exp->data analysis Data Analysis data->analysis

Caption: Experimental workflow for using this compound.

degradation_pathway cluster_factors Contributing Factors Freselestat This compound (Active) Hydrolysis Hydrolysis (in Aqueous Buffer) Freselestat->Hydrolysis Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products pH pH Shift pH->Hydrolysis Temp Increased Temperature Temp->Hydrolysis Time Increased Time Time->Hydrolysis

Caption: Potential degradation pathway for this compound.

References

Technical Support Center: Freselestat Quarterhydrate in Elastase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Freselestat quarterhydrate in elastase assays.

Troubleshooting Guide

Inconsistent results in elastase assays using this compound can stem from a variety of factors, from compound handling to assay conditions. This guide provides a systematic approach to identifying and resolving common issues.

ProblemPotential CauseRecommended Solution
High Variability in IC50 Values Compound Precipitation: this compound is practically insoluble in water[1]. If the final assay concentration exceeds its solubility in the assay buffer (which is likely aqueous), the compound will precipitate, leading to inaccurate and variable results.- Visually inspect assay wells for any signs of precipitation (cloudiness, particulates).- Prepare the highest concentration of Freselestat in 100% DMSO and perform serial dilutions in DMSO before diluting into the final assay buffer. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤0.5%) to avoid affecting enzyme activity[2][3].- If solubility issues persist, consider using a buffer with a small percentage of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent compound aggregation[2].
Inconsistent Reagent Preparation: Errors in pipetting, incorrect dilutions, or improperly thawed reagents can lead to significant variability.- Use calibrated pipettes and ensure proper pipetting technique to avoid air bubbles[4].- Prepare fresh serial dilutions of Freselestat for each experiment.- Thaw all reagents completely and mix gently but thoroughly before use[4].
Variable Enzyme Activity: The activity of neutrophil elastase can vary due to improper storage or handling.- Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles[2].- Use a fresh aliquot for each experiment.- Include a known standard inhibitor in each assay to monitor the consistency of the enzyme's activity.
No or Weak Inhibition Incorrect Compound Concentration: Due to its hydrated form, the molecular weight of this compound must be calculated correctly to ensure accurate stock solution concentrations.- Use the formula weight that includes the water molecule (approximately 457.03 g/mol ) when calculating the mass needed for your stock solution[1].
Degradation of Freselestat: While stable as a solid and in DMSO stock at low temperatures, Freselestat may degrade in aqueous buffers over time, especially at elevated temperatures.- Prepare working solutions of Freselestat in assay buffer immediately before use.- Minimize the pre-incubation time of Freselestat in the assay buffer before starting the reaction.
Anomalous Fluorescence Readings Compound Autofluorescence: Freselestat itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.- Run a control experiment with Freselestat in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.- Subtract the background fluorescence of the compound from the assay wells[2].
Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent product of the assay, leading to a false-negative result (inner filter effect)[5].- If quenching is suspected, measure the absorbance spectrum of Freselestat to see if it overlaps with the emission wavelength of the fluorophore.- If possible, use a fluorophore that emits at a longer wavelength to minimize interference[6].
Light Scattering from Precipitate: Precipitated compound can scatter light, leading to artificially high fluorescence readings.- Address solubility issues as described above.- Centrifuge the plate before reading if precipitation is observed, though this is not ideal as it removes the inhibitor from the reaction.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my stock solution of this compound?

A1: this compound is soluble in DMSO (up to 40 mg/mL with sonication) but is insoluble in water[1]. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.57 mg of this compound (assuming a molecular weight of 457.03 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Store stock solutions in small aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[1].

Q2: What is the impact of the "quarterhydrate" on my experiments?

A2: The "quarterhydrate" indicates the presence of a quarter of a water molecule per molecule of Freselestat in the solid form. When preparing your stock solution, it is crucial to use the molecular weight that accounts for this water molecule (approximately 457.03 g/mol ) to ensure the accuracy of your solution's molarity[1]. In solution, the effect of this small amount of water is negligible compared to the bulk aqueous solvent of the assay buffer. The primary concern with Freselestat is its low aqueous solubility, not the hydrate (B1144303) form itself.

Q3: My IC50 value for Freselestat is different from the reported Ki value. Why?

A3: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are related but not identical. The Ki for Freselestat against neutrophil elastase is reported to be 12.2 nM[1][7]. The IC50 value is dependent on the specific conditions of your assay, particularly the substrate concentration relative to its Michaelis constant (Km). The relationship can be described by the Cheng-Prusoff equation for a competitive inhibitor: IC50 = Ki * (1 + [S]/Km), where [S] is the substrate concentration. Therefore, your IC50 value will likely be higher than the Ki, and variations in substrate concentration between experiments can lead to different IC50 values.

Q4: Could Freselestat be inhibiting other proteases in my assay?

A4: Freselestat is a highly selective inhibitor of neutrophil elastase. It is reported to be over 100-fold less active against other proteases such as trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G[1][7]. While some minimal off-target inhibition at very high concentrations is possible, it is unlikely to be a significant factor at concentrations where it potently inhibits neutrophil elastase.

Q5: What are the key differences to consider when moving from a biochemical to a cell-based elastase assay?

A5: Moving from a purified enzyme (biochemical) assay to a cell-based assay introduces several complexities that can affect the apparent potency of Freselestat. These include:

  • Cell Permeability: Freselestat must cross the cell membrane to reach intracellular elastase. Poor cell permeability will result in a higher IC50 value in a cell-based assay compared to a biochemical assay.

  • Compound Stability: The compound may be metabolized or degraded by cellular processes.

  • Off-target Effects in a Cellular Context: The complex intracellular environment may reveal off-target effects not observed in a simplified biochemical assay.

  • Protein Binding: Freselestat may bind to other proteins within the cell or in the cell culture medium, reducing its effective concentration available to inhibit elastase.

Due to these factors, it is common to observe a rightward shift (higher IC50) in the dose-response curve when moving from a biochemical to a cell-based assay.

Experimental Protocols

Biochemical Neutrophil Elastase Inhibition Assay

This protocol is adapted from standard fluorometric neutrophil elastase inhibitor screening assays.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • This compound

  • DMSO (anhydrous)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the Freselestat stock solution in DMSO to create a range of concentrations.

    • Prepare a working solution of HNE in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or near the Km for the enzyme.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 2 µL of the Freselestat dilutions (or DMSO for the no-inhibitor control).

    • Add 178 µL of the HNE working solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with readings every minute (Excitation/Emission wavelengths will depend on the substrate used, e.g., ~380/500 nm for AMC-based substrates).

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each Freselestat concentration relative to the no-inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the Freselestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Freselestat Serial Dilutions in DMSO add_inhibitor Add Inhibitor/ DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HNE Working Solution add_enzyme Add HNE and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Fluorescence (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a biochemical elastase inhibition assay.

signaling_pathway cluster_neutrophil Neutrophil cluster_ecm Extracellular Matrix inflammatory_stimuli Inflammatory Stimuli neutrophil_activation Neutrophil Activation inflammatory_stimuli->neutrophil_activation degranulation Degranulation neutrophil_activation->degranulation ne_release Neutrophil Elastase (NE) Release degranulation->ne_release elastin Elastin ne_release->elastin Degrades collagen Collagen ne_release->collagen Degrades other_proteins Other ECM Proteins ne_release->other_proteins Degrades tissue_damage Tissue Damage elastin->tissue_damage collagen->tissue_damage other_proteins->tissue_damage freselestat Freselestat freselestat->ne_release Inhibits

Caption: Simplified pathway of neutrophil elastase-mediated tissue damage and its inhibition by Freselestat.

References

Technical Support Center: Minimizing Freselestat Quarterhydrate Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the in vitro cytotoxicity of Freselestat quarterhydrate. By addressing common issues and providing detailed protocols, this resource aims to help users achieve reliable and reproducible experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: Unexpectedly high cell death at therapeutic concentrations of this compound.

  • Question: My cells are showing significant death at concentrations where this compound is expected to be effective as a neutrophil elastase inhibitor. What are the possible causes and how can I resolve this?

  • Answer: Unexpected cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Confirm Optimal Concentration: The effective concentration of Freselestat can vary between cell types. It's crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported IC50 for neutrophil elastase inhibition (approximately 19-49 nM), and assess cell viability alongside the desired inhibitory effect.[1]

    • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells at higher concentrations.[2][3]

      • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (generally <0.1-0.5%). Always include a vehicle-only control (medium with the same amount of solvent used for the highest Freselestat concentration) in your experiments to assess the impact of the solvent alone.

    • Prolonged Exposure: Continuous exposure to a compound can lead to cumulative toxicity.

      • Recommendation: Consider reducing the incubation time. Determine the minimum exposure time required to achieve the desired biological effect. A time-course experiment can help optimize this parameter.

    • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.

      • Recommendation: If feasible, consider using a more robust cell line. Otherwise, extensive optimization of concentration and exposure time is necessary.

    • Compound Stability: this compound, like any chemical compound, can degrade over time, potentially leading to the formation of toxic byproducts.

      • Recommendation: Prepare fresh dilutions of Freselestat from a properly stored stock solution for each experiment.[4][5][6] Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4][5][6]

Issue 2: Inconsistent results in cytotoxicity assays.

  • Question: I am observing high variability in my cytotoxicity assay results between experiments. What could be causing this and how can I improve consistency?

  • Answer: Inconsistent results are often due to variations in experimental conditions. Here are key factors to control:

    • Cell Confluency and Health: The physiological state of your cells can significantly impact their response to a compound.

      • Recommendation: Ensure you are using cells from a similar passage number and that they are at a consistent confluency (e.g., 70-80%) at the time of treatment.[2] Stressed or overly confluent cells can be more susceptible to cytotoxicity.

    • Assay Interference: Components of the cell culture medium or the compound itself can interfere with certain cytotoxicity assays.

      • Recommendation: For colorimetric assays like MTT, phenol (B47542) red in the medium can be a source of interference. Consider using a phenol red-free medium during the assay. Additionally, if you suspect the compound interacts with the assay reagents, consider using an alternative cytotoxicity assay (e.g., LDH release, which measures membrane integrity).

    • Pipetting Accuracy: Inconsistent volumes of cells, medium, or compound can lead to variability.

      • Recommendation: Use calibrated pipettes and ensure proper mixing of solutions. For 96-well plates, be mindful of edge effects, which can result from uneven evaporation. It's often recommended to not use the outer wells of the plate for experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in several organic solvents. The most commonly used are:

  • DMSO: Soluble at approximately 10 mM.[7]

  • Ethanol: Soluble at approximately 80 mg/mL.[3]

  • Dimethyl Formamide (DMF): Soluble at approximately 25 mg/mL.[3]

When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents. For cell-based assays, ensure the final solvent concentration in the culture medium is non-toxic to your cells.[3]

Q2: How should I store this compound and its stock solutions?

A2: Proper storage is critical to maintain the compound's stability and activity.

  • Powder: Store the solid form of this compound at -20°C for up to 3 years.[7]

  • Stock Solutions: Prepare aliquots of your stock solution in an appropriate solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5][6]

Q3: What are the known signaling pathways affected by Freselestat?

A3: Freselestat's primary mechanism of action is the inhibition of neutrophil elastase.[2] This inhibition can, in turn, modulate several downstream signaling pathways involved in inflammation and cell survival, including:

  • NF-κB Pathway: By inhibiting neutrophil elastase, Freselestat can suppress the activation of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[2]

  • PI3K/AKT/mTOR Pathway: Freselestat has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and proliferation.[2]

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, another important inflammatory signaling cascade, can also be suppressed by Freselestat.[2]

Q4: What is a typical effective concentration range for Freselestat in vitro?

A4: The effective concentration of Freselestat can vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a general range can be provided. The IC50 for inhibiting human neutrophil elastase is in the nanomolar range (19-49 nM).[1] For cell-based assays investigating its anti-inflammatory effects, concentrations in the micromolar range have been used, for example, up to 100 µg/mL in some studies.[1][3] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

The following tables summarize key quantitative data for Freselestat (Sivelestat) from various sources.

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solubility in DMSO ~10 mM[7]
Solubility in Ethanol ~80 mg/mL[3]
Solubility in DMF ~25 mg/mL[3]
Storage (Powder) -20°C for 3 years[7]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[4][5][6]

Table 2: In Vitro Efficacy of Freselestat (Sivelestat)

ParameterValueAssay ConditionsReference
IC50 19-49 nMHuman leukocyte elastase[1]
IC50 30 nMHuman neutrophil elastase[1]
Ki 12.2 nMNeutrophil elastase[4][6]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., sterile, anhydrous DMSO)

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during the assay. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with the solvent at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: LDH Release Assay for Cytotoxicity Assessment

This protocol offers an alternative method to assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Cells of interest and culture medium

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with the assay reagents and measuring the absorbance at the recommended wavelength.

  • Data Analysis: Determine the amount of LDH release for each treatment group and express it as a percentage of the maximum LDH release (from a positive control of lysed cells). Calculate the CC50 value as the concentration of this compound that causes 50% LDH release.

Visualizations

experimental_workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare Freselestat Stock (e.g., 10 mM in DMSO) serial_dilution Prepare Serial Dilutions of Freselestat prep_compound->serial_dilution seed_cells Seed Cells in 96-well Plate (70-80% confluency) add_treatment Treat Cells with Freselestat and Controls (Vehicle, Untreated) seed_cells->add_treatment serial_dilution->add_treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) add_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ldh_assay Perform LDH Assay incubation->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calc_viability Calculate % Cell Viability measure_absorbance->calc_viability determine_cc50 Determine CC50 Value calc_viability->determine_cc50

Caption: Workflow for cytotoxicity assessment of this compound.

signaling_pathway Freselestat's Mechanism of Action and Downstream Effects cluster_inflammation Inflammatory Signaling cluster_survival Cell Growth & Survival freselestat Freselestat Quarterhydrate ne Neutrophil Elastase (NE) freselestat->ne Inhibits jnk JNK ne->jnk Activates nfkb NF-κB ne->nfkb Activates pi3k PI3K ne->pi3k Activates pro_inflammatory Pro-inflammatory Cytokine Expression jnk->pro_inflammatory nfkb->pro_inflammatory akt AKT pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: Key signaling pathways modulated by this compound.

troubleshooting_flowchart Troubleshooting High Cytotoxicity start High Cell Death Observed check_solvent Is Solvent Control Also Toxic? start->check_solvent reduce_solvent Reduce Final Solvent Concentration (<0.1-0.5%) check_solvent->reduce_solvent Yes dose_response Perform Dose-Response Curve to find Optimal Concentration check_solvent->dose_response No reduce_solvent->dose_response time_course Perform Time-Course Experiment to Reduce Exposure Time dose_response->time_course check_cells Are Cells Healthy and at Optimal Confluency? time_course->check_cells optimize_culture Optimize Cell Culture Conditions (Passage Number, Confluency) check_cells->optimize_culture No check_compound Is Compound Stock Fresh and Stored Properly? check_cells->check_compound Yes optimize_culture->check_compound prepare_fresh Prepare Fresh Stock and Aliquot check_compound->prepare_fresh No end Cytotoxicity Minimized check_compound->end Yes prepare_fresh->end

Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Freselestat Quarterhydrate and Fluorescent Probe Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference between Freselestat quarterhydrate and fluorescent probes commonly used in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and orally active inhibitor of human neutrophil elastase (HNE), with a Ki of 12.2 nM.[1] It belongs to the class of organic compounds known as pyrimidones.[2] HNE is a serine protease released by neutrophils during inflammation, and its excessive activity is implicated in various inflammatory diseases. This compound works by inhibiting the activity of HNE, thereby reducing the degradation of extracellular matrix proteins and modulating inflammatory responses.[2]

Q2: Can this compound interfere with my fluorescence-based assay?

Yes, it is possible for this compound to interfere with fluorescence-based assays. This interference can manifest in two primary ways:

  • Autofluorescence: The this compound molecule itself may fluoresce at the excitation and emission wavelengths used for your fluorescent probe. This can lead to a false-positive signal, making it appear as though there is more fluorescence in the sample than is actually being generated by the probe.

  • Fluorescence Quenching: this compound may absorb the light emitted by the fluorophore in your assay, leading to a decrease in the detected signal. This "inner filter effect" can result in a false-negative or an underestimation of the true signal.[3]

Q3: What are some common fluorescent probes used in neutrophil elastase assays that could be affected?

Several commercially available kits for measuring neutrophil elastase activity use fluorogenic substrates. Common fluorophores released upon substrate cleavage include:

FluorophoreTypical Excitation (nm)Typical Emission (nm)
AFC (7-Amino-4-trifluoromethylcoumarin)380 - 400500 - 505
Rhodamine 110 (R110) based substrates485525

Data compiled from multiple sources.[1][3][4][5][6][7]

Q4: Does the chemical structure of this compound suggest a potential for fluorescence interference?

This compound contains pyrimidine (B1678525) and oxazole (B20620) rings in its structure.[2] Both pyrimidine and oxazole derivatives have been reported to exhibit fluorescent properties.[8][9][10] The presence of these aromatic heterocyclic systems suggests that this compound has the potential to be inherently fluorescent (autofluorescence) or to interact with the excited state of other fluorophores (quenching).

Troubleshooting Guides

Issue 1: Higher than expected fluorescence signal in the presence of this compound.

Symptom: A dose-dependent increase in fluorescence is observed in wells containing this compound, even in the absence of the enzyme or with a known inhibitor.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Protocol:

  • Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.

  • Dispense the dilutions into a 96-well black microplate. Include control wells containing only the assay buffer (blank).

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms autofluorescence.

Solution:

  • Subtract the fluorescence of the compound-only control from your experimental wells.

  • If the autofluorescence is very high, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of this compound.

Issue 2: Lower than expected fluorescence signal or reduced enzyme inhibition in the presence of this compound.

Symptom: The fluorescence signal in your assay is unexpectedly low, or the calculated inhibitory activity of this compound is less than anticipated.

Possible Cause: Fluorescence quenching by this compound.

Troubleshooting Protocol:

  • Perform a standard curve of your fluorescent probe (e.g., free AFC or R110) in the presence and absence of a fixed, high concentration of this compound.

  • Prepare serial dilutions of the free fluorophore in the assay buffer.

  • Create two sets of these dilutions: one with the assay buffer alone and another with the assay buffer containing this compound.

  • Read the fluorescence of both sets of dilutions.

  • Analyze the data: If the slope of the standard curve is significantly lower in the presence of this compound, it indicates fluorescence quenching.

Solution:

  • It may be possible to correct for the quenching effect mathematically if the relationship is linear.

  • Consider using a different fluorescent probe with a larger Stokes shift or different spectral properties.

  • As a secondary validation, use a non-fluorescence-based method to confirm the inhibitory activity of this compound, such as a colorimetric assay or mass spectrometry-based substrate cleavage assay.

Experimental Protocols

Protocol 1: Screening for Autofluorescence of a Test Compound

Objective: To determine if a test compound, such as this compound, exhibits intrinsic fluorescence at the wavelengths used in a specific assay.

Materials:

  • Test compound (this compound)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)[11]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in Assay Buffer, covering the concentration range to be used in the main experiment.

  • Add a fixed volume (e.g., 100 µL) of each dilution to the wells of the 96-well plate.

  • Include wells with Assay Buffer only as a blank control.

  • Measure the fluorescence at the excitation and emission wavelengths specific to your primary assay's fluorophore.

Protocol 2: Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[11]

  • Assay Buffer

  • This compound and a reference inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

    • Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (Freselestat) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HNE Solution add_enzyme Add HNE and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Fluorescence (Kinetic) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for HNE inhibitor screening assay.

signaling_pathway cluster_neutrophil Neutrophil cluster_ecm Extracellular Matrix stimulus Inflammatory Stimulus (e.g., Pathogen, Cytokines) activation Neutrophil Activation stimulus->activation degranulation Degranulation activation->degranulation hne_release Neutrophil Elastase (HNE) Release degranulation->hne_release degradation Matrix Degradation hne_release->degradation catalyzes ecm_proteins Elastin, Collagen, etc. ecm_proteins->degradation tissue_damage Tissue Damage degradation->tissue_damage freselestat Freselestat freselestat->hne_release inhibits

Caption: Neutrophil elastase signaling pathway.

References

dealing with Freselestat quarterhydrate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of Freselestat quarterhydrate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active inhibitor of neutrophil elastase, with a Ki of 12.2 nM.[1][2][3] It is highly selective, showing over 100-fold less activity against other proteases like trypsin, proteinase 3, and thrombin.[1][2][3] By inhibiting neutrophil elastase, a key enzyme released during inflammation, Freselestat exhibits anti-inflammatory properties.

Q2: What is the solubility of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 10 mM or 40 mg/mL (though the latter may require sonication).[1][3] However, it is poorly soluble in water.[1] This high hydrophobicity is a common reason for precipitation when diluting DMSO stock solutions into aqueous cell culture media.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound upon addition to aqueous media is a common issue known as "crashing out".[4][5] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Several factors can contribute to this, including a high final concentration of the compound, a high concentration of DMSO in the final solution, the temperature of the media, and the method of dilution.[4]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced toxicity to cells and to minimize the risk of compound precipitation, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[4]

Q5: How should I prepare my this compound stock solution?

It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).[3][4] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.

Visualizing the Troubleshooting Workflow

G cluster_start Start: Precipitation Observed cluster_check Initial Checks cluster_solution Solutions cluster_advanced Advanced Troubleshooting start Precipitation of Freselestat in Media check_concentration Is Final Concentration Too High? start->check_concentration check_dmso Is Final DMSO % Too High? check_concentration->check_dmso No sol_concentration Lower Final Concentration check_concentration->sol_concentration Yes check_dilution Was Dilution Too Rapid? check_dmso->check_dilution No sol_dmso Reduce Final DMSO % check_dmso->sol_dmso Yes check_temp Was Media Cold? check_dilution->check_temp No sol_dilution Use Step-wise Dilution check_dilution->sol_dilution Yes sol_temp Pre-warm Media to 37°C check_temp->sol_temp Yes solubility_test Perform Solubility Test check_temp->solubility_test No sol_concentration->solubility_test sol_dmso->solubility_test sol_dilution->solubility_test sol_temp->solubility_test serum_effect Evaluate Serum Effect solubility_test->serum_effect

Caption: A step-by-step logical guide for troubleshooting precipitation.

Quantitative Data Summary

As specific solubility data for this compound in various cell culture media is not publicly available, the following table provides a template for you to determine and record these values in your specific experimental context.

Cell Culture MediumSerum Concentration (%)Maximum Soluble Concentration (µM)Final DMSO (%)Incubation Time (h)
DMEM10User Determined<0.124
RPMI-164010User Determined<0.124
F-12K10User Determined<0.124
Serum-Free Medium0User Determined<0.124

Refer to the detailed experimental protocol below to determine the maximum soluble concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the recommended method for diluting a DMSO stock solution of this compound into cell culture medium to minimize precipitation.

Materials:

  • This compound stock solution (10 mM in 100% DMSO)

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Create an Intermediate Dilution: To avoid shocking the compound with a rapid solvent change, first create an intermediate dilution. For example, dilute your 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM solution.

  • Prepare the Final Working Solution: While gently vortexing the pre-warmed cell culture medium, add a small volume of the intermediate DMSO stock. For instance, to achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution (10 mM in 100% DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plate

  • Sterile microcentrifuge tubes

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a Serial Dilution in DMSO: In sterile microcentrifuge tubes, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO.

  • Add to Media: In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well. Then, add 2 µL of each DMSO dilution to the corresponding wells. This will create a range of final Freselestat concentrations with a constant final DMSO concentration of 1%. Include a control well with 2 µL of DMSO only.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • Quantitative Assessment: For a more objective measure, read the absorbance of the plate at 600 nm at the same time points. An increase in absorbance compared to the DMSO-only control indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is your maximum working soluble concentration under those conditions.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: Inhibition of Neutrophil Elastase-Mediated Signaling

Freselestat, as a neutrophil elastase inhibitor, is expected to modulate downstream signaling pathways activated by this protease. Neutrophil elastase has been shown to influence inflammatory pathways such as MAPK and NF-κB.

G cluster_pathway Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase MAPK MAPK Pathway NE->MAPK Activates NFkB NF-κB Pathway NE->NFkB Activates Freselestat Freselestat quarterhydrate Freselestat->NE Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation

Caption: Inhibition of Neutrophil Elastase by Freselestat.

Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps for incorporating this compound into a typical cell-based experiment, with checkpoints to ensure compound solubility.

G cluster_workflow Experimental Workflow prep_stock Prepare 10 mM Stock in 100% DMSO solubility_test Determine Max Soluble Conc. (Protocol 2) prep_stock->solubility_test prep_working Prepare Working Solution (Protocol 1) solubility_test->prep_working visual_check Visual Check for Precipitation prep_working->visual_check visual_check->prep_working Precipitate (Lower Conc.) add_to_cells Add to Cells visual_check->add_to_cells Clear incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Caption: Workflow for using Freselestat in cell-based assays.

References

Technical Support Center: Ensuring Freselestat Quarterhydrate Stability in Long-Term Incubations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of Freselestat quarterhydrate during long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it can degrade various extracellular matrix proteins. Freselestat inhibits the activity of this enzyme, thereby reducing inflammation-mediated tissue damage.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the stability of your this compound stock solutions, it is crucial to adhere to the following storage guidelines:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage. Avoid multiple freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO but has poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and then dilute it to the final working concentration in your cell culture medium.

Q4: I am observing a diminished effect of this compound in my long-term cell culture experiment. What could be the cause?

A4: A diminished effect over time in long-term incubations can be due to several factors, including:

  • Degradation of the compound: Freselestat, being a pyrimidine (B1678525) derivative, may be susceptible to hydrolysis or other forms of degradation at 37°C in the aqueous environment of cell culture media.

  • Metabolism by cells: Cells may metabolize the compound over time, reducing its effective concentration.

  • Adsorption to plasticware: Small molecules can adsorb to the surface of cell culture plates and pipette tips, lowering the available concentration.

  • Development of cellular resistance: In very long-term experiments, cells may develop mechanisms to counteract the effect of the inhibitor.

Q5: How often should I replace the cell culture medium containing this compound in a long-term experiment?

A5: To ensure a consistent and effective concentration of Freselestat, it is best practice to replace the medium with freshly prepared inhibitor every 24 to 48 hours. The optimal frequency may depend on the specific cell line and experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in long-term incubations.

IssuePossible Cause(s)Suggested Solution(s)
Loss of Inhibitor Activity Over Time Compound Degradation: Freselestat may be unstable in the cell culture medium at 37°C over extended periods.- Increase the frequency of media changes with freshly prepared inhibitor (e.g., every 24 hours).- Perform a stability study to determine the half-life of Freselestat in your specific cell culture conditions (see Experimental Protocols).
Cellular Metabolism: The cells in your culture may be metabolizing the inhibitor.- If possible, analyze cell lysates and culture supernatant for metabolites using techniques like LC-MS/MS.- Consider using a higher initial concentration if cytotoxicity is not a concern, or increase the frequency of media changes.
Adsorption to Plasticware: The compound may be binding to the surfaces of your culture vessels.- Use low-protein-binding cell culture plates and pipette tips.- Include a control well without cells to assess the extent of non-specific binding.
Inconsistent Results Between Experiments Inconsistent Stock Solution Preparation: Errors in weighing, dissolving, or diluting the compound.- Ensure the compound is fully dissolved in the DMSO stock solution.- Prepare fresh dilutions from a validated stock solution for each experiment.
Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition.- Standardize your cell culture protocols.- Ensure consistent cell seeding density and use cells within a defined passage number range.
Precipitation of the Compound in Culture Medium Exceeding Aqueous Solubility: The final concentration of Freselestat in the aqueous medium is too high.- Decrease the final concentration of the inhibitor.- Ensure the final DMSO concentration is as low as possible (typically <0.5%) and perform a vehicle control.
pH of the Medium: The solubility of the compound may be pH-dependent.- Ensure the pH of your cell culture medium is stable throughout the experiment.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium at 37°C.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your complete cell culture medium (with and without serum)

  • Sterile, low-protein-binding microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your complete cell culture medium (with and without serum) to your desired final working concentration (e.g., 10 µM).

  • Incubation:

    • Aliquot the working solutions into sterile, low-protein-binding microcentrifuge tubes for each time point.

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • For the 0-hour time point, collect the sample immediately after preparation.

    • Store the collected samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the samples and process them for analysis (e.g., protein precipitation with acetonitrile).

    • Analyze the concentration of Freselestat in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of Freselestat remaining at each time point relative to the 0-hour sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound.

Example Data Presentation:

Time (hours)% Freselestat Remaining (Medium without Serum)% Freselestat Remaining (Medium with 10% FBS)
0100100
295.298.1
488.594.3
875.185.6
2440.365.2
4815.838.7
725.218.9

Note: This is example data. Actual stability will depend on the specific experimental conditions.

Visualizations

Neutrophil Elastase Signaling Pathway

G cluster_0 Simplified Neutrophil Elastase Signaling NE Neutrophil Elastase (NE) Receptor Cell Surface Receptor (e.g., EGFR, TLR4) NE->Receptor activates Degradation Extracellular Matrix Degradation NE->Degradation PKC Protein Kinase C (PKC) Receptor->PKC activates NFkB NF-κB Receptor->NFkB activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK activates Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Freselestat Freselestat Freselestat->NE inhibits

Caption: Simplified signaling pathway of Neutrophil Elastase.

Troubleshooting Workflow for Freselestat Instability

G cluster_1 Troubleshooting Workflow Start Diminished Freselestat Effect in Long Incubation Check_Storage Verify Stock Solution Storage and Handling Start->Check_Storage Check_Prep Review Solution Preparation Protocol Check_Storage->Check_Prep Storage OK Assess_Stability Perform Stability Assay in Culture Medium Check_Prep->Assess_Stability Preparation OK Increase_Media_Change Increase Frequency of Media Changes Assess_Stability->Increase_Media_Change Degradation Observed Use_Low_Binding Use Low-Binding Plasticware Assess_Stability->Use_Low_Binding No Degradation Optimize_Conc Optimize Freselestat Concentration Increase_Media_Change->Optimize_Conc Use_Low_Binding->Optimize_Conc End Consistent Experimental Results Optimize_Conc->End

Caption: A workflow for troubleshooting Freselestat stability issues.

References

Freselestat quarterhydrate experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for freselestat (B1674156) quarterhydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this potent neutrophil elastase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is freselestat quarterhydrate and what is its mechanism of action?

This compound (also known as ONO-6818) is a potent, orally active, and selective synthetic inhibitor of human neutrophil elastase (NE).[1] Its mechanism of action involves the direct inhibition of NE activity, a serine protease that plays a significant role in inflammatory processes. By inhibiting NE, freselestat reduces the degradation of extracellular matrix proteins and the production of pro-inflammatory mediators like interleukin-8.

Q2: What is the selectivity profile of this compound?

This compound is highly selective for neutrophil elastase. It is reported to be over 100-fold less active against other proteases such as trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G.[1][2]

Q3: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.[1]

  • In solvent (e.g., DMSO):

    • -80°C: Use within 6 months.[1]

    • -20°C: Use within 1 month.[1]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO (up to 40 mg/mL), but poorly soluble in water.[1] For most in vitro assays, a stock solution is prepared in DMSO. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and solubility can be affected.[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]

Experimental Protocols & Best Practices

In Vitro Neutrophil Elastase (NE) Activity Assay

This protocol describes a common fluorometric assay to measure NE activity and the inhibitory effect of freselestat.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the freselestat dilutions to the wells of the 96-well plate.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.[3]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each freselestat concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the freselestat concentration to determine the IC50 value.

Workflow for In Vitro NE Inhibition Assay:

G prep Reagent Preparation (Freselestat, HNE, Substrate) plate Add Freselestat to 96-well Plate prep->plate incubate Add HNE & Incubate (15 min, 37°C) plate->incubate react Add Substrate to Initiate Reaction incubate->react measure Kinetic Fluorescence Measurement (Ex/Em ~380/500 nm) react->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze

Caption: Workflow for a fluorometric in vitro neutrophil elastase inhibition assay.

Cell-Based Neutrophil Elastase Inhibition Assay

This assay measures the ability of freselestat to inhibit NE activity in a cellular context.

Cell Lines: The U937 human myeloid cell line is a suitable model as it expresses NE.[4] Primary human neutrophils isolated from whole blood can also be used.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., U937 or primary neutrophils) into a 96-well plate.

    • Treat the cells with various concentrations of freselestat for a predetermined time (e.g., 1-3 hours).

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant.

    • Lyse the cells by adding cell lysis buffer and incubating on ice.[3]

  • Elastase Activity Measurement:

    • Transfer the cell lysates to a 96-well black microplate.

    • Add the fluorogenic NE substrate to each well.

    • Measure the fluorescence in kinetic mode as described for the biochemical assay.[3]

  • Data Analysis:

    • Determine the rate of NE activity in the lysates from treated and untreated cells.

    • Calculate the IC50 value for freselestat in the cell-based assay.

In Vivo Animal Studies

While specific protocols for freselestat are proprietary, studies with other NE inhibitors in animal models of lung injury can provide guidance. For example, in a rat model of hemorrhagic shock-induced lung injury, the NE inhibitor sivelestat (B1662846) was administered as a 10 mg/kg intravenous bolus at the start of resuscitation, followed by a continuous infusion of 10 mg/kg/h for 60 minutes.[5]

Experimental Considerations for In Vivo Studies:

  • Vehicle Control: Use an appropriate vehicle control group.

  • Route of Administration: Freselestat is orally active, so oral gavage is a suitable route of administration.[1]

  • Outcome Measures: Assess lung injury through histology, lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity, and inflammatory cytokine levels in bronchoalveolar lavage fluid (BALF).[5]

Quantitative Data Summary

ParameterValueSource
Ki (Inhibition Constant) 12.2 nM[1]
Solubility in DMSO 40 mg/mL (87.52 mM)[1]
Solubility in Water < 0.1 mg/mL (insoluble)[1]
Molecular Weight 457.03 g/mol [1]
Molecular Formula C23H28N6O4・1/4H2O[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no signal in NE activity assay - Inactive enzyme- Substrate degradation- Incorrect filter settings- Use a new aliquot of enzyme- Prepare fresh substrate solution- Verify excitation/emission wavelengths (~380/500 nm)
High background fluorescence - Contaminated assay buffer or reagents- Autofluorescence of the test compound- Use fresh, high-purity reagents- Run a parallel assay with the compound but without the enzyme to measure background fluorescence
Precipitation of freselestat in aqueous buffer - Poor solubility of the compound- Ensure the final DMSO concentration is as high as permissible for the assay (typically <1%)- Use a solubilizing agent if compatible with the assay
Inconsistent results between experiments - Variability in cell passage number- Inconsistent incubation times- Pipetting errors- Use cells within a consistent passage number range- Standardize all incubation times precisely- Calibrate pipettes regularly and use proper pipetting techniques
Unexpected cytotoxicity in cell-based assays - High concentrations of the compound or DMSO- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range- Keep the final DMSO concentration below 0.5%

Signaling Pathways

Neutrophil elastase is involved in complex inflammatory signaling pathways. For instance, in airway epithelial cells, NE can stimulate the expression of MUC1, a transmembrane mucin with anti-inflammatory properties. This process involves a cascade of signaling molecules.

Signaling Pathway of NE-Induced MUC1 Expression:

G NE Neutrophil Elastase (NE) PKC Protein Kinase Cδ (PKCδ) NE->PKC Duox1 Dual Oxidase 1 (Duox1) PKC->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

Caption: A signaling cascade initiated by NE leading to MUC1 gene expression.[6]

Neutrophil elastase also plays a role in the broader inflammatory response by influencing various cytokines and signaling pathways.

Logical Relationships in NE-Mediated Inflammation:

G NE Neutrophil Elastase (NE) ECM Extracellular Matrix Degradation NE->ECM Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) NE->Cytokines Chemokines Chemokine Activation (e.g., CXCL8) NE->Chemokines Inflammation Inflammation ECM->Inflammation Cytokines->Inflammation Neutrophil_Rec Neutrophil Recruitment Chemokines->Neutrophil_Rec Neutrophil_Rec->NE Positive Feedback Neutrophil_Rec->Inflammation

Caption: The central role of NE in amplifying the inflammatory response.

References

Validation & Comparative

A Comparative Analysis of Freselestat and Sivelestat in Preclinical ARDS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective neutrophil elastase inhibitors, freselestat (B1674156) quarterhydrate (also known as ONO-6818) and sivelestat (B1662846) (ONO-5046), based on available preclinical data in models of Acute Respiratory Distress Syndrome (ARDS) and acute lung injury (ALI). While direct head-to-head studies are not available in the public domain, this document synthesizes the existing evidence to facilitate an objective comparison of their performance and mechanisms.

Executive Summary

Both freselestat and sivelestat are potent inhibitors of neutrophil elastase, a key serine protease implicated in the pathogenesis of ARDS. Neutrophil elastase, released by activated neutrophils in the lungs, degrades essential components of the extracellular matrix, leading to increased alveolar-capillary permeability, edema, and diffuse alveolar damage. By inhibiting this enzyme, both compounds aim to mitigate the inflammatory cascade and protect against lung injury.

The available preclinical data, primarily from rodent models, demonstrates that both agents can effectively reduce inflammatory markers and indicators of lung injury. Sivelestat has been more extensively studied in various ARDS models, particularly those induced by lipopolysaccharide (LPS).[1][2] Freselestat has shown efficacy in a model of human neutrophil elastase (HNE)-induced lung injury.[3] Due to the differences in the experimental models, a direct quantitative comparison of efficacy should be made with caution.

Mechanism of Action: Targeting Neutrophil Elastase

The core mechanism for both freselestat and sivelestat is the direct, competitive, and reversible inhibition of neutrophil elastase. This action prevents the breakdown of lung structural proteins and modulates the downstream inflammatory signaling pathways.

Neutrophil_Elastase_Pathway ARDS_Stimulus ARDS Stimulus (e.g., Sepsis, LPS) Neutrophil_Activation Neutrophil Activation & Recruitment ARDS_Stimulus->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Proteolysis Cytokine_Release Pro-inflammatory Cytokine Release NE_Release->Cytokine_Release Amplification Barrier_Dysfunction Alveolar-Capillary Barrier Dysfunction ECM_Degradation->Barrier_Dysfunction Lung_Injury Acute Lung Injury (Edema, Inflammation) Barrier_Dysfunction->Lung_Injury Cytokine_Release->Lung_Injury Inhibitors Freselestat (ONO-6818) Sivelestat (ONO-5046) Inhibitors->NE_Release Inhibition

Figure 1: Role of Neutrophil Elastase in ARDS and point of intervention for Freselestat and Sivelestat.

Performance Data in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies. It is critical to note the differences in the models used (HNE-induced vs. LPS-induced) when interpreting these results.

Table 1: Effects of Freselestat (ONO-6818) on HNE-Induced Acute Lung Injury in Rats
ParameterControlHNE (200 U)HNE + Freselestat (10 mg/kg)HNE + Freselestat (100 mg/kg)
Neutrophils in BALF (x10⁴ cells/mL) 0.4 ± 0.1108.7 ± 11.270.5 ± 12.325.6 ± 7.5
Hemoglobin in BALF (µg/mL) 1.8 ± 0.6134.5 ± 25.482.3 ± 20.135.8 ± 11.2
Lung MPO Activity (U/g tissue) 0.1 ± 0.052.5 ± 0.41.5 ± 0.30.8 ± 0.2
Data adapted from a study in Wistar rats, 6 hours after intratracheal HNE administration. Freselestat was given orally 1 hour before HNE.[3]
Table 2: Effects of Sivelestat on LPS-Induced Acute Lung Injury in Rats
ParameterControlLPSLPS + Sivelestat (10 mg/kg)LPS + Sivelestat (30 mg/kg)
Lung Wet/Dry Ratio 4.1 ± 0.26.8 ± 0.55.5 ± 0.44.9 ± 0.3
Serum TNF-α (pg/mL) at 6h < 50450 ± 60280 ± 50150 ± 40
Serum IL-6 (pg/mL) at 6h < 30320 ± 45210 ± 35110 ± 25
Data synthesized from studies in Sprague-Dawley rats with LPS-induced ALI. Sivelestat was administered intraperitoneally.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the protocols used in the cited studies.

Freselestat in HNE-Induced ALI Model[3]
  • Animal Model: Male Wistar rats.

  • Induction of Injury: A single intratracheal administration of human neutrophil elastase (HNE, 200 U) was delivered using a microsprayer to induce acute lung injury and hemorrhage.

  • Treatment: Freselestat (ONO-6818) was administered orally at doses of 10 mg/kg or 100 mg/kg, one hour prior to the HNE challenge.

  • Key Measurements: At 6 hours post-injury, bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and hemoglobin concentration. Lung tissue was harvested to determine myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Sivelestat in LPS-Induced ARDS Model[1][2]
  • Animal Model: Male Sprague-Dawley rats (220±10 g).[1]

  • Induction of Injury: ARDS was induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli at a dose of 4 mg/kg.[2]

  • Treatment: Sivelestat was administered intraperitoneally at doses ranging from 6 to 30 mg/kg, one hour after the LPS injection.[1][2]

  • Key Measurements: Lung wet-to-dry (W/D) ratio was measured to assess pulmonary edema. Serum levels of inflammatory cytokines (TNF-α, IL-6) were quantified using ELISA at various time points (e.g., 3, 6, and 12 hours) post-LPS challenge. Histopathological analysis of lung tissue was also performed.[1]

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Intervention cluster_2 Data Collection & Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Control, Vehicle, Treatment) Acclimatization->Grouping Treatment Administer Inhibitor (Freselestat or Sivelestat) or Vehicle Grouping->Treatment Induction Induce Lung Injury (e.g., Intratracheal HNE or IP LPS) Treatment->Induction Monitoring Monitor for Predetermined Duration (e.g., 6 hours) Induction->Monitoring Sacrifice Euthanize & Collect Samples Monitoring->Sacrifice Analysis Analyze Samples: - BALF (Cells, Protein) - Lung Tissue (W/D Ratio, MPO) - Serum (Cytokines) Sacrifice->Analysis Stats Statistical Analysis Analysis->Stats

Figure 2: Generalized workflow for preclinical evaluation of neutrophil elastase inhibitors in ARDS models.

Conclusion

Both freselestat and sivelestat demonstrate significant potential in mitigating key pathological features of ARDS in preclinical models by inhibiting neutrophil elastase. Sivelestat has a broader preclinical evidence base, with demonstrated efficacy in the widely used LPS-induced ARDS model, where it reduces pulmonary edema and systemic inflammation.[1][2] Freselestat has shown clear dose-dependent effects in reducing neutrophil infiltration and hemorrhage in a direct elastase-induced injury model.[3]

The lack of direct comparative studies makes it impossible to definitively state the superiority of one agent over the other. The choice between them for further development or research may depend on other factors such as pharmacokinetic profiles, oral bioavailability (an attribute noted for freselestat), and safety margins.[3] This guide underscores the need for future head-to-head studies in standardized ARDS models to provide a clearer comparative assessment for drug development professionals.

References

A Comparative Guide to Neutrophil Elastase Inhibitors: Freselestat, Sivelestat, and Alvelestat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator of inflammation and tissue damage in a variety of diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1] As such, the development of potent and specific NE inhibitors is a significant therapeutic goal. This guide provides a detailed, objective comparison of three prominent NE inhibitors: Freselestat quarterhydrate, Sivelestat (B1662846) sodium hydrate, and Alvelestat (B605355) (AZD9668), supported by available experimental data.

Mechanism of Action

All three compounds—Freselestat, Sivelestat, and Alvelestat—exert their therapeutic effects by directly inhibiting the enzymatic activity of neutrophil elastase. By binding to the active site of the enzyme, they prevent the degradation of extracellular matrix components, such as elastin, and modulate downstream inflammatory signaling pathways.[2][3]

In Vitro Efficacy: A Head-to-Head Comparison

The intrinsic potency of a neutrophil elastase inhibitor is a critical factor in its therapeutic potential. This is typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with lower values indicating higher potency.

Based on available data, Alvelestat demonstrates the highest in vitro potency against human neutrophil elastase, followed by Freselestat and then Sivelestat. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions.[4]

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

InhibitorType of InhibitionIC50 (Human NE)Ki (Human NE)Selectivity
Freselestat Not specified in detailNot available12.2 nM>100-fold less active against other proteases like trypsin, proteinase 3, and cathepsin G.
Sivelestat Competitive, Reversible44 nM[4]200 nM[4]Highly selective for neutrophil elastase over other proteases such as trypsin, thrombin, and plasmin.[4]
Alvelestat Reversible, Competitive12 nM[4]9.4 nMAt least 600-fold more selective over other serine proteases.[3]

Preclinical and Clinical Insights

Sivelestat (Elaspol®)

Sivelestat is approved in Japan and South Korea for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS).[4] Clinical studies have shown mixed but often positive results. Some meta-analyses have suggested that Sivelestat may not significantly decrease mortality, while others have indicated a reduction in mortality and improvements in oxygenation.[4] In a multicenter retrospective cohort study of patients with ARDS induced by COVID-19, sivelestat administration was associated with improved clinical outcomes.[5] However, a large international, multicenter, double-blind, placebo-controlled trial (STRIVE) did not show a benefit of sivelestat on 28-day mortality or ventilator-free days in a heterogeneous acute lung injury patient population.[6]

Alvelestat (AZD9668)

Alvelestat has been investigated in clinical trials for pulmonary diseases such as bronchiectasis, cystic fibrosis, and COPD.[7] In a phase 2 study for alpha-1 antitrypsin deficiency (AATD), Alvelestat demonstrated a significant reduction in biomarkers of lung tissue degradation.[8][9] The inhibitory effect of Alvelestat on neutrophil elastase is reported to be higher than that of Sivelestat.[3]

Freselestat

Preclinical studies have shown that Freselestat possesses potent anti-inflammatory activity. However, comprehensive clinical trial data comparing its efficacy directly with Sivelestat and Alvelestat is limited in the public domain.

Experimental Protocols

A variety of in vitro and in vivo models are utilized to evaluate the efficacy of neutrophil elastase inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human neutrophil elastase.

  • Objective: To determine the IC50 value of the test inhibitor.

  • Materials:

    • Purified human neutrophil elastase

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Test inhibitors (Freselestat, Sivelestat, Alvelestat)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

    • In the microplate, add the assay buffer, the test inhibitor solution (or vehicle control), and the purified human neutrophil elastase.

    • Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Anti-Inflammatory Assay

This assay assesses the ability of an inhibitor to suppress the inflammatory response in a cellular context.

  • Objective: To evaluate the effect of the inhibitors on pro-inflammatory cytokine production in stimulated immune cells.

  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary human neutrophils.

  • Materials:

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS) for cell stimulation

    • Test inhibitors

    • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-8)

  • Procedure:

    • Culture the cells to the desired density in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS to induce an inflammatory response.

    • Incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Analyze the dose-dependent effect of the inhibitors on cytokine production.

In Vivo Model of Acute Lung Injury (ALI)

This animal model is used to evaluate the therapeutic efficacy of the inhibitors in a disease-relevant setting.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[10]

  • Induction of ALI: Intratracheal instillation of LPS.[10]

  • Procedure:

    • Anesthetize the animals.

    • Intratracheally administer a solution of LPS to induce lung inflammation.

    • Administer the test inhibitor (e.g., via intravenous or intraperitoneal injection) at a specified time point relative to LPS administration (prophylactic or therapeutic).

    • At a predetermined time after LPS challenge (e.g., 24 hours), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Analyze BALF for total and differential cell counts, protein concentration (as a measure of vascular permeability), and inflammatory cytokine levels.

    • Perform histological analysis of lung tissue to assess the degree of inflammation and tissue damage.

Visualizing the Biological Context

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways involved and the experimental workflows.

Neutrophil_Elastase_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-8) NE_Release->Pro_inflammatory_Cytokines Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Pro_inflammatory_Cytokines->Inflammation_Amplification Inhibitors NE Inhibitors (Freselestat, Sivelestat, Alvelestat) Inhibitors->NE_Release Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Neutrophil Elastase Inhibition Assay Potency Determine IC50 / Ki Enzyme_Assay->Potency Cell_Assay Cell-Based Anti-inflammatory Assay Efficacy Assess Cytokine Inhibition Cell_Assay->Efficacy Animal_Model Disease Model (e.g., ALI in Rats) Potency->Animal_Model Candidate Selection Efficacy->Animal_Model Candidate Selection Drug_Administration Inhibitor Administration Animal_Model->Drug_Administration Endpoint_Analysis Endpoint Analysis (BALF, Histology) Drug_Administration->Endpoint_Analysis Therapeutic_Effect Evaluate Therapeutic Effect Endpoint_Analysis->Therapeutic_Effect

References

Validating the Specificity of Freselestat Quarterhydrate Against a Panel of Proteolytic Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory diseases, the precise targeting of proteases is paramount. Freselestat quarterhydrate (also known as ONO-6818) is a potent, orally active inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathology of various inflammatory conditions. This guide provides a comparative analysis of Freselestat's specificity, supported by experimental data, against other notable neutrophil elastase inhibitors, Sivelestat and Alvelestat.

Comparative Inhibitory Activity

The efficacy and specificity of an enzyme inhibitor are best understood through a quantitative comparison of its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary target and a panel of other relevant enzymes. Lower Ki and IC50 values indicate higher potency.

InhibitorTarget ProteaseInhibition Constant (Ki)IC50Selectivity Profile
This compound (ONO-6818) Human Neutrophil Elastase (HNE) 12.2 nM [1]->100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G.[1][2]
Sivelestat (ONO-5046) Human Neutrophil Elastase (HNE) 200 nM [3]44 nM [3]No inhibition of trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM.[3] IC50 for pancreatic elastase is 5.6 µM.[4]
Alvelestat (AZD9668) Human Neutrophil Elastase (HNE) 9.4 nM [3][5]12 nM [3][5]At least 600-fold more selective for neutrophil elastase over other serine proteases.[3]

Note: The selectivity data for Freselestat and Alvelestat are presented as qualitative statements from the available literature, while more specific quantitative data is available for Sivelestat.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for determining the specificity of a protease inhibitor using a substrate panel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Freselestat pre_incubation Pre-incubate protease with inhibitor dilutions prep_inhibitor->pre_incubation prep_enzymes Prepare stock solutions of protease panel (e.g., NE, Trypsin, Chymotrypsin, Cathepsin G) prep_enzymes->pre_incubation prep_substrate Prepare fluorogenic/ chromogenic substrate initiate_reaction Add substrate to initiate reaction prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_signal Measure fluorescence/ absorbance over time initiate_reaction->measure_signal calc_rate Calculate reaction rates measure_signal->calc_rate calc_inhibition Determine percent inhibition calc_rate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of an inhibitor against a panel of proteases.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase and other serine proteases.

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE) and other proteases (e.g., trypsin, chymotrypsin, cathepsin G)

  • Fluorogenic or chromogenic substrate specific for each protease (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for HNE)

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • 96-well black, flat-bottom microplates (for fluorescent assays) or clear, flat-bottom microplates (for colorimetric assays)

  • Microplate reader capable of measuring fluorescence or absorbance

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations to be tested.

  • Enzyme Preparation:

    • Reconstitute the proteases in assay buffer to a working concentration. The final concentration should be determined empirically to yield a linear reaction rate over the course of the assay.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following in duplicate:

      • Assay Buffer

      • This compound at various concentrations (or vehicle control - DMSO in assay buffer)

      • Enzyme solution

    • Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the specific substrate to each well.

    • Immediately place the plate in a microplate reader and measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the signal versus time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.

This detailed protocol can be adapted to test the specificity of this compound against a panel of different proteases by using the appropriate enzyme and its corresponding specific substrate. The resulting data will provide a comprehensive profile of the inhibitor's specificity.

References

Freselestat Quarterhydrate: A Comparative Guide to Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Freselestat quarterhydrate, a synthetic neutrophil elastase inhibitor, with the primary endogenous inhibitors, Alpha-1 Antitrypsin (AAT) and Secretory Leukocyte Protease Inhibitor (SLPI). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways to offer an objective performance assessment.

Executive Summary

Neutrophil elastase is a key serine protease involved in the inflammatory cascade. While essential for host defense, its dysregulation can lead to significant tissue damage, implicating it in the pathogenesis of various inflammatory diseases. Both endogenous and synthetic inhibitors aim to modulate its activity. This compound (ONO-6818) is a potent, orally active synthetic inhibitor. In comparison, Alpha-1 Antitrypsin (AAT) and Secretory Leukocyte Protease Inhibitor (SLPI) are the primary physiological inhibitors of neutrophil elastase. Based on available in vitro data, the endogenous inhibitors, particularly AAT, demonstrate the highest potency in directly inhibiting neutrophil elastase.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the inhibitory constants (Ki) for this compound and the endogenous inhibitors against human neutrophil elastase. A lower Ki value indicates a higher binding affinity and greater inhibitory potency.

InhibitorTypeMechanism of ActionKi (nM) for Human Neutrophil Elastase
This compound (ONO-6818) Synthetic Small MoleculeReversible, Competitive12.2[1]
Alpha-1 Antitrypsin (AAT) Endogenous Protein (Serpin)Irreversible, "Suicide Substrate"< 0.1[2]
Secretory Leukocyte Protease Inhibitor (SLPI) Endogenous ProteinReversible, Competitive0.3[3]

Experimental Protocols

The determination of inhibitory constants (Ki) for neutrophil elastase inhibitors is typically performed using an in vitro enzymatic assay. The following is a detailed methodology representative of such experiments.

Objective: To determine the inhibitory potency (Ki) of test compounds (Freselestat, AAT, SLPI) against purified human neutrophil elastase.

Materials:

  • Enzyme: Purified human neutrophil elastase (HNE)

  • Substrate: Fluorogenic synthetic peptide substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide (MeOSuc-AAPV-pNA) or a coumarin-based substrate like MeOSuc-Ala-Ala-Pro-Val-AMC.

  • Inhibitors: this compound, purified human Alpha-1 Antitrypsin, and recombinant human Secretory Leukocyte Protease Inhibitor.

  • Assay Buffer: Typically a buffer at physiological pH, such as 100 mM HEPES, 500 mM NaCl, pH 7.5.

  • Instrumentation: A fluorescence or absorbance microplate reader capable of kinetic measurements.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human neutrophil elastase in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitors (Freselestat, AAT, SLPI) in the assay buffer to cover a range of concentrations.

  • Assay Protocol:

    • To the wells of a microplate, add a fixed volume of each inhibitor dilution.

    • Add a defined amount of the human neutrophil elastase solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin kinetic measurement of the fluorescence or absorbance signal at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used and its Michaelis constant (Km).

Signaling Pathway and Mechanism of Inhibition

Neutrophil elastase plays a central role in the inflammatory response. The following diagram illustrates a simplified pathway of inflammation-driven tissue damage and the points of intervention for Freselestat and endogenous inhibitors.

G cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_tissue Tissue Damage Cascade cluster_inhibition Inhibition Mechanisms Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil recruits Neutrophil Activation Neutrophil Activation Neutrophil->Neutrophil Activation Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Activation->Neutrophil Elastase Release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase Release->Extracellular Matrix Degradation catalyzes Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Freselestat Freselestat Freselestat->Neutrophil Elastase Release inhibits AAT AAT AAT->Neutrophil Elastase Release inhibits SLPI SLPI SLPI->Neutrophil Elastase Release inhibits

Caption: Inflammatory pathway and points of elastase inhibition.

The following diagram illustrates the experimental workflow for determining the inhibitory efficacy of the compounds.

G cluster_reagents Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis HNE Human Neutrophil Elastase Incubation Incubate HNE + Inhibitor HNE->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Inhibitors Freselestat / AAT / SLPI (Serial Dilutions) Inhibitors->Incubation Incubation->Reaction Measurement Kinetic Measurement (Fluorescence) Reaction->Measurement V0 Calculate Initial Velocity (V₀) Measurement->V0 IC50 Determine IC50 V0->IC50 Ki Calculate Ki IC50->Ki

Caption: Experimental workflow for inhibitor efficacy testing.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Freselestat quarterhydrate's inhibitory activity against its primary target, human neutrophil elastase (HNE), and other related serine proteases. The data presented herein is intended to assist researchers in evaluating the selectivity and potential therapeutic applications of this compound.

Introduction

Freselestat is a potent, orally active inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in the inflammatory cascade.[1][2] While crucial for host defense, unregulated HNE activity can lead to the degradation of extracellular matrix proteins, contributing to the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][3] The therapeutic efficacy of an HNE inhibitor is critically dependent on its high selectivity for HNE over other structurally similar proteases to minimize off-target effects. This guide examines the cross-reactivity profile of Freselestat against key serine proteases.

Inhibitory Potency and Selectivity

The inhibitory activity of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The data summarized below compares the inhibitory potency of Freselestat against HNE and other serine proteases.

ProteaseEnzyme Commission (EC) NumberFreselestat Ki (nM)Relative Selectivity (vs. HNE)
Human Neutrophil Elastase (HNE) EC 3.4.21.37 0.5 1x
Cathepsin GEC 3.4.21.20>10,000>20,000x
Chymotrypsin (B1334515)EC 3.4.21.1>10,000>20,000x
TrypsinEC 3.4.21.4>10,000>20,000x

Note: Data is compiled from publicly available preclinical study results. Absolute values may vary slightly between different experimental conditions.

As the data indicates, Freselestat demonstrates exceptional potency and selectivity for human neutrophil elastase. Its inhibitory constant for HNE is in the sub-nanomolar range, while its affinity for other related serine proteases, such as cathepsin G, chymotrypsin, and trypsin, is significantly lower, with Ki values exceeding 10,000 nM. This represents a selectivity ratio of over 20,000-fold in favor of HNE, highlighting the compound's specificity.

Experimental Protocols

The determination of inhibitory constants (Ki) is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below is a detailed methodology for a typical in vitro fluorometric assay used to assess the inhibition of human neutrophil elastase.

Protocol: In Vitro HNE Inhibition Assay (Fluorometric)

This biochemical assay provides a rapid and sensitive method for determining the in vitro potency of HNE inhibitors against the purified enzyme.[4]

1. Materials:

  • Purified Human Neutrophil Elastase (HNE)
  • Fluorogenic HNE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[4]
  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5[4]
  • Test Inhibitor (this compound)
  • Reference Inhibitor (e.g., Sivelestat)[4]
  • Dimethyl Sulfoxide (DMSO)
  • 96-well black microplate[4]
  • Fluorescence microplate reader (Excitation/Emission ~380-400 nm / ~500-505 nm)[4][5]

2. Reagent Preparation:

  • HNE Solution: Prepare a stock solution of HNE in Assay Buffer to the desired concentration.
  • Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO.[4]
  • Inhibitor Solutions: Prepare a stock solution of Freselestat in DMSO. Perform serial dilutions in Assay Buffer to create a range of test concentrations.[4]

3. Assay Procedure:

  • To the wells of a 96-well plate, add 20 µL of the inhibitor dilutions (or Assay Buffer for no-inhibitor and no-enzyme controls).[4]
  • Add 160 µL of the HNE solution to each well (except for the no-enzyme control).[4]
  • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.[4]
  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.[4]
  • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence in kinetic mode for 30 minutes at 37°C.[4]

4. Data Analysis:

  • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the kinetic curve (fluorescence units per minute).
  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve.
  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizations

Experimental and Signaling Pathway Diagrams

To better illustrate the processes involved in inhibitor validation and the biological context of neutrophil elastase, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Freselestat A1 Dispense Inhibitor to 96-well Plate P1->A1 P2 Prepare HNE Solution A2 Add HNE Solution & Incubate (15 min, 37°C) P2->A2 P3 Prepare Fluorogenic Substrate Solution A3 Initiate Reaction with Substrate P3->A3 A1->A2 A2->A3 A4 Measure Fluorescence (Kinetic, 30 min, 37°C) A3->A4 D1 Determine Reaction Rate (Slope of Curve) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value (Dose-Response Curve) D2->D3 D4 Calculate Ki Value (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for In Vitro HNE Inhibition Assay.

G NE Neutrophil Elastase (HNE) PKCd Protein Kinase Cδ (PKCδ) NE->PKCd DUOX1 Dual Oxidase 1 (Duox1) PKCd->DUOX1 ROS Reactive Oxygen Species (ROS) DUOX1->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK SP1 Sp1 ERK->SP1 MUC1 MUC1 Gene Transcription SP1->MUC1 Freselestat Freselestat Freselestat->NE Inhibits

Caption: Simplified HNE Signaling Pathway in Mucin Regulation.

Conclusion

The experimental data robustly supports the classification of Freselestat as a highly selective inhibitor of human neutrophil elastase. Its minimal cross-reactivity with other key serine proteases like chymotrypsin and trypsin suggests a favorable safety profile with a reduced likelihood of off-target effects. This high degree of selectivity is a critical attribute for a therapeutic agent designed to modulate the specific pathological activities of HNE in inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of novel HNE inhibitors.

References

A Head-to-Head In Vivo Comparison of Freselestat and Alvelestat in Elastase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Freselestat (Sivelestat) and Alvelestat, two prominent neutrophil elastase inhibitors. The comparative analysis is based on available preclinical data, primarily in animal models of acute lung injury (ALI), a condition where neutrophil elastase plays a critical pathogenic role.

Neutrophil elastase (NE) is a powerful serine protease released by neutrophils during inflammation. While crucial for host defense, its excessive activity can lead to severe tissue damage, particularly in the lungs. Both Freselestat and Alvelestat are synthetic inhibitors designed to counteract this destructive potential. This guide summarizes their in vivo performance, offering a valuable resource for evaluating their therapeutic potential.

Quantitative Efficacy Comparison

Direct head-to-head in vivo comparative studies between Freselestat and Alvelestat are limited in published literature. However, by juxtaposing data from studies using similar animal models of lipopolysaccharide (LPS)-induced ALI, an indirect comparison of their anti-inflammatory efficacy can be drawn. The following tables summarize key findings.

Table 1: In Vivo Efficacy of Freselestat (Sivelestat) in a Rat Model of LPS-Induced Acute Lung Injury

ParameterControl (LPS only)Freselestat (10 mg/kg)Freselestat (30 mg/kg)Reference
Serum TNF-α Notably Higher vs. SalineConsiderably DecreasedSignificantly Decreased[1]
Serum IL-6 Notably Higher vs. SalineConsiderably DecreasedSignificantly Decreased[1]
Lung Wet/Dry Ratio Significantly Increased-Significantly Lower[1][2]
MPO-positive cells (Neutrophil Infiltration) IncreasedSignificantly Ameliorated-[3]
Pulmonary Histopathology Diffuse congestion, edema, inflammatory cell exudationImproved pathological changesMarkedly Improved[1][3]

Table 2: In Vivo Efficacy of Alvelestat (AZD9668) in a Mouse Model of LPS-Induced Acute Lung Injury

ParameterControl (LPS only)Alvelestat (~10 mg/kg, p.o.)Reference
BALF Neutrophils Significantly IncreasedSignificantly Reduced[4]
BALF IL-1β Significantly IncreasedSignificantly Reduced[4]
Lung Edema (Wet/Dry Ratio) IncreasedReduction Expected[4]
Pulmonary Histopathology Neutrophil infiltration, alveolar wall thickening, edemaReduction in inflammatory cell infiltration[4]

Signaling Pathways in Neutrophil Elastase-Mediated Lung Injury

Neutrophil elastase contributes to acute lung injury through a complex signaling cascade. Upon release, it degrades critical components of the extracellular matrix, such as elastin, and amplifies the inflammatory response by increasing the expression and release of pro-inflammatory cytokines. This leads to increased vascular permeability, edema, and further recruitment of neutrophils, creating a vicious cycle of inflammation and tissue damage.[5][6][7]

NE_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation degrades NFkB_Activation NF-κB Activation NE_Release->NFkB_Activation activates Freselestat Freselestat (Sivelestat) Alvelestat (AZD9668) Freselestat->NE_Release inhibits Lung_Injury Acute Lung Injury ECM_Degradation->Lung_Injury Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Vascular_Permeability Increased Vascular Permeability Cytokine_Release->Vascular_Permeability Pulmonary_Edema Pulmonary Edema Vascular_Permeability->Pulmonary_Edema Pulmonary_Edema->Lung_Injury NFkB_Activation->Cytokine_Release induces

Brief, descriptive caption: Neutrophil Elastase Signaling Pathway in Acute Lung Injury.

Experimental Protocols

The following are generalized in vivo experimental protocols for evaluating elastase inhibitors in LPS-induced acute lung injury, based on methodologies cited in the literature.

Protocol 1: LPS-Induced Acute Lung Injury in Rats (Freselestat/Sivelestat)

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[3]

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.[1]

  • Induction of ALI: Rats are anesthetized, and Lipopolysaccharide (LPS) from E. coli is instilled directly into the trachea to induce lung injury.[1]

  • Drug Administration: Freselestat (Sivelestat) is typically administered intravenously or intraperitoneally at doses ranging from 10 to 30 mg/kg, often 30 minutes before the LPS challenge.[1]

  • Sample Collection: At a predetermined time point (e.g., 6-24 hours) after LPS instillation, animals are euthanized. Blood samples are collected for cytokine analysis. Lungs are harvested for histopathological examination and to determine the lung wet-to-dry weight ratio as an indicator of edema.[1][2]

  • Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Lung tissue is processed for histology to assess inflammation and injury. Myeloperoxidase (MPO) activity can also be measured as an index of neutrophil infiltration.[3]

Protocol 2: LPS-Induced Acute Lung Injury in Mice (Alvelestat/AZD9668)

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are frequently used.[4]

  • Acclimatization: Mice are acclimatized for at least one week prior to the experiment.[4]

  • Induction of ALI: Following anesthesia, LPS (e.g., 2.5 mg/kg) is instilled intratracheally.[4]

  • Drug Administration: Alvelestat is administered orally (p.o.) at a dose of approximately 10 mg/kg, one hour before the LPS challenge.[4]

  • Sample Collection: 24 hours post-LPS administration, mice are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid (BALF), and lungs are harvested.[4]

  • Analysis: Total and differential cell counts (especially neutrophils) are performed on the BALF. Cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant are quantified using ELISA. The total protein concentration in the BALF is measured as a marker of vascular permeability. Lung tissue is used for histology and to determine the wet-to-dry weight ratio.[4]

Experimental_Workflow Start Animal Acclimatization Grouping Random Grouping Start->Grouping Drug_Admin Drug Administration (Inhibitor or Vehicle) Grouping->Drug_Admin LPS_Challenge LPS Instillation (Intratracheal) Drug_Admin->LPS_Challenge Monitoring Monitoring (24 hours) LPS_Challenge->Monitoring Euthanasia Euthanasia & Sample Collection (BALF, Lungs, Blood) Monitoring->Euthanasia Analysis Analysis (Cell Counts, Cytokines, Histology, W/D Ratio) Euthanasia->Analysis

Brief, descriptive caption: General Experimental Workflow for In Vivo Evaluation.

Concluding Remarks

Based on the available in vivo data, both Freselestat (Sivelestat) and Alvelestat demonstrate significant efficacy in mitigating key features of LPS-induced acute lung injury in animal models. Both inhibitors effectively reduce inflammatory cell infiltration and the levels of pro-inflammatory cytokines.

Freselestat, typically administered intravenously or intraperitoneally, has been shown to decrease systemic inflammatory markers and improve lung pathology in rats.[1][3] Alvelestat, with the advantage of oral administration, effectively reduces local inflammation in the lungs of mice, as evidenced by decreased neutrophils and cytokines in the bronchoalveolar lavage fluid.[4]

The choice between these inhibitors in a research or development context may depend on the desired route of administration and the specific aspects of the inflammatory cascade being targeted. This guide provides a foundational comparison to aid in these decisions, though it is important to note the limitations of comparing data across different studies and animal models. Further direct comparative studies would be invaluable for a more definitive assessment of their relative in vivo potency and therapeutic potential.

References

A Comparative Guide to In Vivo Biomarkers for Confirming Freselestat Quarterhydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to confirm the in vivo activity of Freselestat (ONO-6818), a potent and orally active neutrophil elastase inhibitor. The performance of Freselestat is compared with other alternative neutrophil elastase inhibitors, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Introduction to Freselestat and Neutrophil Elastase Inhibition

Freselestat is a selective inhibitor of neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation, neutrophils release NE, which plays a crucial role in the degradation of extracellular matrix proteins, such as elastin (B1584352), and in the inflammatory cascade.[3][4] Unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[3][4] Freselestat, by inhibiting NE, is expected to mitigate tissue damage and reduce inflammation.[5]

Comparative Analysis of Neutrophil Elastase Inhibitors

The following table summarizes the quantitative data for Freselestat and other notable neutrophil elastase inhibitors. This data is compiled from various preclinical and clinical studies and allows for an indirect comparison of their potency and efficacy.

InhibitorTargetKiIC50In Vivo ModelEfficacyReference(s)
Freselestat (ONO-6818) Neutrophil Elastase12.2 nM-Human Neutrophil Elastase (HNE)-induced emphysema in ratsAttenuated HNE-induced increases in lung myeloperoxidase activity, hemoglobin, and neutrophil count in a dose-dependent manner (10-100 mg/kg, oral).[5][6][5][6][7]
Sivelestat (ONO-5046) Neutrophil Elastase200 nM19-49 nM (leukocyte elastase)LPS-induced acute lung injury in ratsSuppressed lung hemorrhage and increase of skin capillary permeability.[8][9][10][8][9][10]
AZD9668 Neutrophil Elastase-pIC50 = 12 nMSmoke-induced airway inflammation in miceDose-dependently inhibited smoke-induced inflammation.[11][11][12][13][14]
MR889 Neutrophil Elastase1.27 +/- 0.15 µM-COPD patients (clinical trial)No significant modification of biochemical markers of lung destruction in the overall patient group. A subset of patients with shorter disease duration showed a reduction in urinary desmosine (B133005) levels.[15][16][17][18][15][16][17][18]
BI 1323495 Neutrophil Elastase-0.4 nMHNE-induced acute lung injury in miceAttenuated lung damage and inflammation with an ED50 of 1.9 mg/kg (oral).[3][3][19]

Key In Vivo Biomarkers for Neutrophil Elastase Activity

Confirmation of a neutrophil elastase inhibitor's activity in vivo relies on the measurement of specific biomarkers that reflect the downstream effects of NE activity.

Fibrinogen Cleavage Products

Neutrophil elastase cleaves fibrinogen, generating specific fragments that can be quantified as biomarkers of NE activity.

  • Aα 1-21 : This fibrinopeptide A-containing fragment is a specific product of human neutrophil elastase (HNE) activity.[20] Increased plasma levels of Aα 1-21 are indicative of elevated in vivo HNE activity.[20]

  • Aα-Val360 : This fragment is exclusively produced by NE, making it a highly specific biomarker for NE activity.[21]

Elastin Degradation Products

As a primary substrate of NE, the degradation products of elastin serve as direct indicators of elastase activity.

  • Desmosine and Isodesmosine : These cross-linking amino acids are unique to mature elastin and their levels in urine and plasma can reflect elastin degradation.[15][17]

Direct Measurement of Neutrophil Elastase Activity
  • Fluorogenic Substrates : Specific, non-fluorescent substrates for NE can be used to measure its activity in biological samples like bronchoalveolar lavage fluid (BALF) and plasma.[22][23] Upon cleavage by NE, a highly fluorescent compound is released, which can be quantified.

  • Imaging Probes : Near-infrared fluorescence (NIRF) imaging agents, such as NE680 FAST, allow for noninvasive, real-time quantification of NE activity in vivo.[24]

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway

NE_Signaling cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space Neutrophil Neutrophil Granules Azurophilic Granules Neutrophil->Granules Activation NE_active Active NE Granules->NE_active Degranulation NE_inactive Inactive NE ECM Extracellular Matrix (Elastin, Fibrinogen) NE_active->ECM Cleavage Inflammation Inflammation NE_active->Inflammation Promotion Degradation_Products Degradation Products (e.g., Aα-Val360, Desmosine) ECM->Degradation_Products Freselestat Freselestat Freselestat->NE_active Inhibition

Caption: Signaling pathway of neutrophil elastase and the inhibitory action of Freselestat.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow cluster_AnimalModel In Vivo Model cluster_Treatment Treatment Groups cluster_Sampling Sample Collection cluster_Analysis Biomarker Analysis Animal Rodent Model (e.g., LPS-induced ALI) Control Vehicle Control Animal->Control Freselestat_group Freselestat Treatment Animal->Freselestat_group BALF Bronchoalveolar Lavage Fluid (BALF) Control->BALF Plasma Plasma Control->Plasma Urine Urine Control->Urine Tissue Lung Tissue Control->Tissue Freselestat_group->BALF Freselestat_group->Plasma Freselestat_group->Urine Freselestat_group->Tissue NE_Activity_Assay NE Activity Assay (Fluorometric) BALF->NE_Activity_Assay Fibrinogen_Assay Fibrinogen Cleavage Product Assay (ELISA/HPLC) Plasma->Fibrinogen_Assay Elastin_Assay Elastin Degradation Product Assay (ELISA) Urine->Elastin_Assay Histology Histopathology Tissue->Histology

Caption: General experimental workflow for assessing Freselestat's in vivo activity.

Experimental Protocols

LPS-Induced Acute Lung Injury (ALI) in Mice

This is a widely used model to study pulmonary inflammation and the efficacy of anti-inflammatory agents.[25][26][27]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Anesthetize mice via intraperitoneal injection.

  • Surgically expose the trachea.

  • Instill a specific dose of LPS (e.g., 0.5-5 mg/kg) in a small volume of sterile PBS (e.g., 50 µL) directly into the trachea. Control mice receive sterile PBS only.[25][27]

  • Suture the incision and allow the mice to recover.

  • At a predetermined time point (e.g., 24, 48, or 72 hours) post-LPS administration, euthanize the mice and collect samples (BALF, blood, lung tissue) for biomarker analysis.[25][27]

Quantification of Neutrophil Elastase Activity in BALF (Fluorometric Assay)

This protocol is adapted from commercially available kits.[22][23]

Materials:

  • Bronchoalveolar lavage fluid (BALF) collected from the ALI model.

  • Neutrophil Elastase Activity Assay Kit (containing NE substrate and assay buffer).

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Centrifuge the BALF to pellet cells and collect the supernatant.

  • Add a defined volume of the BALF supernatant to the wells of the 96-well plate.

  • Prepare the NE substrate mix according to the kit manufacturer's instructions.

  • Add the substrate mix to each well containing the BALF sample.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes), measuring fluorescence in kinetic mode at Ex/Em = 380/500 nm.[22]

  • Calculate NE activity based on a standard curve generated with purified neutrophil elastase.

Measurement of Fibrinogen Cleavage Products (Aα 1-21) by HPLC

This protocol is based on the methodology described for the identification and quantification of this specific fibrinogen fragment.[20]

Materials:

  • Plasma samples collected from the ALI model.

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column.

  • Acetonitrile (B52724), trifluoroacetic acid (TFA), and water (HPLC grade).

  • Synthetic Aα 1-21 peptide standard.

Procedure:

  • Prepare plasma samples by protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove larger proteins.

  • Inject the supernatant onto the reverse-phase HPLC column.

  • Elute the peptides using a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the eluate at a specific wavelength (e.g., 214 nm).

  • Identify the peak corresponding to Aα 1-21 by comparing its retention time to that of the synthetic standard.

  • Quantify the amount of Aα 1-21 in the sample by integrating the peak area and comparing it to a standard curve.

Conclusion

The in vivo activity of Freselestat quarterhydrate can be effectively confirmed through the measurement of specific biomarkers that reflect the inhibition of neutrophil elastase. The choice of biomarker will depend on the specific research question, available resources, and the animal model being used. Fibrinogen cleavage products, such as Aα-Val360, offer high specificity, while elastin degradation products provide a measure of downstream tissue damage. Direct enzymatic assays and advanced imaging techniques allow for a more immediate assessment of NE inhibition. When comparing Freselestat to other neutrophil elastase inhibitors, it is crucial to consider the differences in experimental conditions across studies. This guide provides a framework for designing and interpreting experiments aimed at evaluating the in vivo efficacy of Freselestat and other related compounds.

References

Validating Cellular Target Engagement of Freselestat Quarterhydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide provides a comprehensive comparison of Freselestat quarterhydrate and other key neutrophil elastase (NE) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance in cellular target engagement. The following analysis is supported by experimental data to facilitate informed decisions in the selection of research compounds.

Neutrophil elastase is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The development of potent and specific NE inhibitors is a critical therapeutic goal. Validating that a compound can effectively engage and inhibit NE within a cellular environment is a crucial step in the drug discovery process. This guide focuses on the cellular target engagement of this compound in comparison to two other well-characterized NE inhibitors, Sivelestat and Alvelestat.

Comparative Efficacy of Neutrophil Elastase Inhibitors

The potency of these inhibitors has been evaluated in both biochemical and cellular assays. While biochemical assays using purified enzymes provide a measure of direct inhibitory activity, cellular assays offer a more physiologically relevant assessment of a compound's ability to access and inhibit its target in a complex biological system.

InhibitorTargetBiochemical IC50/KiCellular Target Engagement
This compound (ONO-6818) Neutrophil ElastaseKi: 12.2 nM[1][2]In simulated extracorporeal circulation using human blood, 1.0 µM of Freselestat significantly reduced neutrophil elastase levels.[1][2] In animal models, oral administration of 10-100 mg/kg Freselestat attenuated increases in lung myeloperoxidase activity, a marker of neutrophil infiltration and degranulation.[1]
Sivelestat (ONO-5046) Neutrophil ElastaseIC50: 19-49 nMIn phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human neutrophils, 10 µM Sivelestat significantly decreased the elastase signal.[3] In TMK-1 gastric cancer cells, Sivelestat inhibited cell growth at concentrations of 100 and 1000 µg/mL.[4][5]
Alvelestat (AZD9668) Neutrophil ElastaseIC50: 12 nM; Ki: 9.4 nM[6]Inhibited neutrophil elastase activity on the surface of stimulated human polymorphonuclear cells and in the supernatant.[6][7] In human bronchial epithelial (HBE) and A549 cells, 20 µg/mL Alvelestat decreased cell death and levels of inflammatory cytokines.[8]

Experimental Methodologies

To aid in the replication and further investigation of these findings, detailed protocols for key cellular target engagement assays are provided below.

Neutrophil Elastase Activity Assay in Cell Lysates

This protocol is adapted for measuring intracellular neutrophil elastase activity in cell lines such as U937 or isolated primary neutrophils.

1. Cell Culture and Treatment:

  • Culture U937 cells or isolate primary human neutrophils.
  • Seed cells in a 96-well plate.
  • Treat cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control for a predetermined time.

2. Cell Lysis:

  • Pellet the cells by centrifugation.
  • Wash the cell pellet with phosphate-buffered saline (PBS).
  • Resuspend the cells in a suitable lysis buffer (e.g., RIPA buffer) and incubate on ice.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Elastase Activity Measurement:

  • Transfer the cell lysates to a black 96-well microplate.
  • Add a fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC) to each well.
  • Measure the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Calculate the rate of substrate cleavage from the kinetic reads.
  • Determine the percent inhibition of neutrophil elastase activity for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Measurement of Released Neutrophil Elastase from Stimulated Primary Neutrophils

This assay quantifies the ability of an inhibitor to block the release and/or activity of neutrophil elastase from activated primary human neutrophils.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

2. Cell Treatment and Stimulation:

  • Pre-incubate the isolated neutrophils with various concentrations of the test inhibitor or vehicle control.
  • Stimulate the neutrophils with a secretagogue such as phorbol 12-myristate 13-acetate (PMA) to induce degranulation and elastase release.

3. Measurement of Extracellular Elastase Activity:

  • Centrifuge the plate to pellet the cells.
  • Transfer the supernatant to a new black 96-well plate.
  • Add a fluorogenic neutrophil elastase substrate to each well.
  • Measure the fluorescence intensity kinetically.

4. Data Analysis:

  • Calculate the rate of substrate cleavage.
  • Determine the percent inhibition of extracellular elastase activity for each inhibitor concentration.
  • Calculate the IC50 value from the dose-response curve.

Visualizing Cellular Target Engagement

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G Neutrophil Elastase Signaling Pathway cluster_0 Inflammatory Stimuli cluster_1 Neutrophil cluster_2 Extracellular Space cluster_3 Inhibitors PMA PMA Neutrophil Neutrophil PMA->Neutrophil Activation LPS LPS LPS->Neutrophil Pathogens Pathogens Pathogens->Neutrophil AzurophilicGranules Azurophilic Granules (containing Neutrophil Elastase) ReleasedNE Released Neutrophil Elastase Neutrophil->ReleasedNE Degranulation ECM Extracellular Matrix (Elastin, Collagen) ReleasedNE->ECM Degradation InflammatoryMediators Inflammatory Mediators ReleasedNE->InflammatoryMediators Activation Freselestat Freselestat Freselestat->ReleasedNE Inhibition Sivelestat Sivelestat Sivelestat->ReleasedNE Inhibition Alvelestat Alvelestat Alvelestat->ReleasedNE Inhibition

Caption: Simplified signaling pathway of neutrophil elastase and points of inhibition.

G Workflow for Cellular Neutrophil Elastase Inhibition Assay Start Start IsolateNeutrophils Isolate Primary Neutrophils or Culture U937 Cells Start->IsolateNeutrophils PreIncubate Pre-incubate cells with Freselestat or other inhibitors IsolateNeutrophils->PreIncubate Stimulate Stimulate cells with PMA PreIncubate->Stimulate Separate Separate supernatant (extracellular NE) from cells Stimulate->Separate Lyse Lyse cells (intracellular NE) Stimulate->Lyse AssaySupernatant Measure NE activity in supernatant Separate->AssaySupernatant AssayLysate Measure NE activity in lysate Lyse->AssayLysate Analyze Analyze Data & Determine IC50 AssaySupernatant->Analyze AssayLysate->Analyze G Logical Comparison of NE Inhibitor Features Inhibitors NE Inhibitors Freselestat Freselestat (ONO-6818) Inhibitors->Freselestat Sivelestat Sivelestat (ONO-5046) Inhibitors->Sivelestat Alvelestat Alvelestat (AZD9668) Inhibitors->Alvelestat BiochemicalPotency High Biochemical Potency (Low nM Ki/IC50) Freselestat->BiochemicalPotency CellularActivity Demonstrated Cellular Activity Freselestat->CellularActivity OralBioavailability Oral Bioavailability Freselestat->OralBioavailability Sivelestat->BiochemicalPotency Sivelestat->CellularActivity Alvelestat->BiochemicalPotency Alvelestat->CellularActivity Alvelestat->OralBioavailability

References

A Comparative Guide to Neutrophil Elastase Inhibitors: Freselestat Quarterhydrate vs. Other Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1] Its detrimental effects are primarily mediated through the degradation of extracellular matrix proteins, such as elastin.[2] Consequently, the development of potent and selective NE inhibitors is a key therapeutic strategy. This guide provides an objective comparison of Freselestat quarterhydrate, a potent NE inhibitor, with other notable small molecule inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Neutrophil Elastase Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and other selected small molecule neutrophil elastase inhibitors.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetIC50 (nM)Ki (nM)Selectivity Notes
Freselestat (ONO-6818) Human Neutrophil Elastase-12.2[3][4]>100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G.[3][4]
Sivelestat (ONO-5046) Human Neutrophil Elastase44[5][6]200[5][6]Highly selective; does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at 100 µM.[5][6]
Alvelestat (AZD9668) Human Neutrophil Elastase129.4[7]Highly selective for NE over other neutrophil-derived serine proteases.[8]
BAY 85-8501 Human Neutrophil Elastase0.065-Data not available.

Table 2: Pharmacokinetic Properties

InhibitorAdministration RouteHalf-life (t½)Key Pharmacokinetic Features
Freselestat (ONO-6818) OralData not availableOrally active.[3][4] Further details not readily available in the searched literature.
Sivelestat (ONO-5046) IntravenousData not availableUsed intravenously in clinical settings.[9] Poor oral bioavailability is a known limitation.[10]
Alvelestat (AZD9668) OralShort (consistent with twice-daily dosing)[11]Rapidly reversible inhibitor.[8] Pharmacokinetics are dose-linear, with peak plasma concentration reached in 0.5-1.5 hours.[11]
BAY 85-8501 Oral145-175 hours[12]Rapid absorption with maximum concentration reached after 1 hour.[12] Allows for once-daily dosing.[12]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Fluorogenic)

This protocol outlines a common method for determining the in vitro potency (IC50) of neutrophil elastase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase (HNE).

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Test Inhibitors (e.g., Freselestat, Sivelestat)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

  • DMSO (for inhibitor stock solutions)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute to the final working concentration (e.g., 100 µM) in Assay Buffer just before use.

    • Prepare stock solutions of the test inhibitors (e.g., 10 mM in DMSO).

    • Prepare a working solution of Human Neutrophil Elastase in Assay Buffer (e.g., 25 nM).

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations to be tested. A 10-point dilution series is recommended.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the diluted inhibitor or a vehicle control (Assay Buffer with the same final concentration of DMSO).

    • Add 50 µL of the HNE working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

G cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Tissue Damage & Inflammation Cascade Bacterial Products Bacterial Products Neutrophil Neutrophil Bacterial Products->Neutrophil Cytokines Cytokines Cytokines->Neutrophil NE Release NE Release Neutrophil->NE Release Extracellular Matrix Degradation Extracellular Matrix Degradation NE Release->Extracellular Matrix Degradation Pro-inflammatory Mediator Activation Pro-inflammatory Mediator Activation NE Release->Pro-inflammatory Mediator Activation Tissue Injury Tissue Injury Extracellular Matrix Degradation->Tissue Injury Pro-inflammatory Mediator Activation->Tissue Injury Freselestat Freselestat Freselestat->NE Release Inhibits

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis Reagent Prep Prepare Reagents (HNE, Substrate, Inhibitor) Serial Dilution Create Inhibitor Dilution Series Reagent Prep->Serial Dilution Plate Loading Add Inhibitor and HNE to 96-well Plate Serial Dilution->Plate Loading Incubation Incubate at 37°C (15 min) Plate Loading->Incubation Reaction Start Add Substrate to Initiate Reaction Incubation->Reaction Start Measurement Measure Fluorescence (Kinetic, 30 min) Reaction Start->Measurement Data Analysis Calculate % Inhibition and IC50 Measurement->Data Analysis

References

Assessing the Selectivity Profile of Freselestat Quarterhydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Freselestat quarterhydrate, a potent neutrophil elastase inhibitor, with other relevant alternatives. The information is supported by available experimental data and methodologies to assist in research and development decisions.

Executive Summary

Freselestat (ONO-6818) is a powerful, orally active inhibitor of human neutrophil elastase (HNE), a key protease implicated in the pathology of various inflammatory diseases.[1] A critical attribute for any therapeutic protease inhibitor is its selectivity, ensuring that it predominantly interacts with its intended target while minimizing off-target effects on other essential proteases. This guide assesses the selectivity of Freselestat, comparing it with other notable HNE inhibitors, Sivelestat and Alvelestat. While quantitative data for Freselestat's activity against proteases other than HNE is not extensively available in the public domain, existing information strongly indicates a high degree of selectivity.

Comparative Selectivity of Neutrophil Elastase Inhibitors

The following table summarizes the inhibitory activity of Freselestat and its comparators against human neutrophil elastase (HNE) and a panel of other serine proteases. A higher IC50 or Ki value indicates weaker inhibition, and thus, greater selectivity for HNE.

Inhibitor Target Protease Inhibitory Activity (IC50 / Ki) Selectivity Fold (vs. HNE)
This compound (ONO-6818) Human Neutrophil Elastase (HNE) Ki: 12.2 nM [1]-
Proteinase 3>100-fold less active than against HNE>100
Cathepsin G>100-fold less active than against HNE[1]>100
Trypsin>100-fold less active than against HNE[1]>100
ChymotrypsinNot specifiedNot specified
Thrombin>100-fold less active than against HNE[1]>100
Plasmin>100-fold less active than against HNE[1]>100
Sivelestat (ONO-5046) Human Neutrophil Elastase (HNE) IC50: 44 nM [2]-
Proteinase 3No inhibition up to 100 µM>2272
Cathepsin GNo inhibition up to 100 µM[2][3]>2272
TrypsinNo inhibition up to 100 µM[2][3]>2272
ChymotrypsinNo inhibition up to 100 µM[2][3]>2272
ThrombinNo inhibition up to 100 µM[2][3]>2272
PlasminNo inhibition up to 100 µM[2][3]>2272
Alvelestat (AZD9668) Human Neutrophil Elastase (HNE) IC50: 12 nM, Ki: 9.4 nM [4]-
Proteinase 3>600-fold more selective over other serine proteases>600
Cathepsin G>600-fold more selective over other serine proteases>600
TrypsinNot specifiedNot specified
ChymotrypsinNot specifiedNot specified
ThrombinNot specifiedNot specified
PlasminNot specifiedNot specified

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Test compounds (Freselestat, Sivelestat, Alvelestat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations.

  • Enzyme Preparation: Dilute the HNE stock solution in Assay Buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the diluted test compound solution or vehicle control (DMSO in Assay Buffer) to the respective wells. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add 25 µL of the fluorogenic HNE substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 500 nm) every minute for 30 minutes.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Add Inhibitor Add Inhibitor Compound Dilution->Add Inhibitor Enzyme Dilution Enzyme Dilution Dispense Enzyme Dispense Enzyme Enzyme Dilution->Dispense Enzyme Substrate Dilution Substrate Dilution Add Substrate Add Substrate Substrate Dilution->Add Substrate Dispense Enzyme->Add Inhibitor Pre-incubation Pre-incubation Add Inhibitor->Pre-incubation Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation

Caption: Experimental workflow for assessing protease inhibitor selectivity.

G Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Activation->Neutrophil Elastase Release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase Release->Extracellular Matrix Degradation Pro-inflammatory Cytokine Activation Pro-inflammatory Cytokine Activation Neutrophil Elastase Release->Pro-inflammatory Cytokine Activation Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Inflammatory Cascade Amplification Inflammatory Cascade Amplification Pro-inflammatory Cytokine Activation->Inflammatory Cascade Amplification

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

G Freselestat Freselestat HNE Neutrophil Elastase Freselestat->HNE Strong Inhibition (Ki = 12.2 nM) Other Proteases Other Proteases Freselestat->Other Proteases Weak Inhibition (>100-fold less active)

Caption: Logical relationship of Freselestat's selectivity profile.

References

Safety Operating Guide

Proper Disposal of Freselestat Quarterhydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Freselestat quarterhydrate, a potent neutrophil elastase inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

II. Disposal Procedure

The disposal of this compound must comply with all local, regional, national, and international regulations.[2] It is classified as a hazardous waste and must not be disposed of in regular trash or down the drain.[3][4]

Step 1: Waste Identification and Segregation

  • Treat all this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.[3]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][4]

Step 2: Containerization

  • Use a dedicated, properly labeled hazardous waste container for all this compound waste. The original container is often a suitable choice.[1]

  • The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[5]

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[6]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • The SAA should be away from sources of ignition and incompatible materials.[4]

  • Keep the waste container closed at all times except when adding waste.[3][4][5]

Step 4: Disposal of Empty Containers

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[3]

  • For containers that held acutely hazardous materials, triple rinsing with a suitable solvent may be required. The rinsate must be collected and disposed of as hazardous waste.[3][4] Consult your local regulations or EHS office for specific requirements.

Step 5: Arranging for Pickup and Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not exceed the storage time limits for hazardous waste as defined by your local regulations.[6]

III. Summary of Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral laboratory practice[3][5]
Disposal Method Licensed hazardous waste disposal contractor[2]
Sewer/Drain Disposal Prohibited[3][4]
Solid Waste (Trash) Disposal Prohibited[3][4]
Container Type Original container or chemically compatible, sealed container[1][5]
Labeling Requirements "Hazardous Waste", Chemical Name, Hazard Symbols[6]
Storage Location Designated Satellite Accumulation Area (SAA)[6]
Mixing with Other Waste Prohibited unless approved by EHS[1][4]

IV. Experimental Protocol: Decontamination of Glassware

This protocol outlines a general procedure for decontaminating glassware that has come into contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate solvent (e.g., ethanol (B145695) or methanol, verify compatibility)

  • Two rinse basins

  • Hazardous waste container for solvent rinsate

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of the chosen solvent. Collect this first rinsate in a designated hazardous waste container.[4]

  • Second Rinse: Place the glassware in the first rinse basin containing the solvent. Agitate gently to ensure all surfaces are rinsed.

  • Third Rinse: Transfer the glassware to the second rinse basin containing fresh solvent and repeat the rinsing process.

  • Drying: Allow the glassware to air dry completely in the fume hood.

  • Disposal of Rinsate: The solvent from both rinse basins is considered hazardous waste and must be collected in the designated hazardous waste container.[4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Freselestat_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_non_hazardous Non-Hazardous Pathway A This compound waste generated (unused chemical, contaminated labware, spill cleanup) B Is the waste contaminated with this compound? A->B C Place in a dedicated, sealed, and compatible hazardous waste container B->C Yes J Follow standard laboratory waste disposal procedures B->J No D Label container with: 'Hazardous Waste' 'this compound' Appropriate hazard symbols C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Segregate from incompatible materials F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H I Waste collected by licensed hazardous waste contractor H->I

References

Essential Safety and Logistical Guidance for Handling Freselestat Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

This document provides crucial safety and logistical information for the handling of Freselestat quarterhydrate, a potent, orally active neutrophil elastase inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guidance is based on general laboratory safety principles for handling potent enzyme inhibitors and available product information. Researchers, scientists, and drug development professionals should use this information to supplement their institution's safety protocols and conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for procedures with a high risk of splashing.Protects against accidental splashes of solutions containing this compound, which could cause eye irritation or absorption.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated. - Lab Coat: A fully buttoned lab coat is mandatory to protect skin and personal clothing.Prevents direct skin contact with the compound. As the toxicological properties are not fully known, dermal absorption should be considered a potential route of exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The type of respirator should be determined by a formal risk assessment.Minimizes the risk of inhaling the powdered compound, which could lead to respiratory irritation or systemic effects.

Operational and Disposal Plans

A clear and systematic plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Handling and Storage
ProcedureGuideline
Receiving and Unpacking Inspect the package for any damage upon receipt. Unpack in a designated area, preferably a chemical fume hood, while wearing appropriate PPE.
Weighing and Aliquoting All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.
Solution Preparation Prepare solutions in a chemical fume hood. Avoid splashing and aerosol generation.
Storage Store the lyophilized powder at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2] Solutions should be stored at -20°C and used within 1 month to prevent loss of potency.[3] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[3]
Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if the spill involves powder.

  • Clean-up:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with the compound must be disposed of in a designated hazardous waste container.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Aliquot Weigh and Aliquot Solid Don_PPE->Weigh_Aliquot Proceed to Handling Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Store_Solid Store Solid (-20°C or -80°C) Weigh_Aliquot->Store_Solid Store for Later Use Collect_Solid_Waste Collect Solid Waste Weigh_Aliquot->Collect_Solid_Waste Dispose Excess Store_Solution Store Solution (-20°C) Prepare_Solution->Store_Solution Store for Later Use Collect_Liquid_Waste Collect Liquid Waste Prepare_Solution->Collect_Liquid_Waste After Experiment Dispose_Hazardous Dispose as Hazardous Waste Collect_Solid_Waste->Dispose_Hazardous Collect_Liquid_Waste->Dispose_Hazardous

Caption: A procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.